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  • Product: N-Me-dl-leu-oh HCl
  • CAS: 2215857-49-9; 2566-33-8; 66866-69-1

Core Science & Biosynthesis

Foundational

The Physicochemical Blueprint of N-Methyl-DL-leucine Hydrochloride (N-Me-dl-leu-oh HCl): A Comprehensive Guide for Peptide Engineering

As a Senior Application Scientist specializing in peptide chemistry and rational drug design, I frequently encounter the limitations of canonical amino acids—namely, their susceptibility to proteolytic degradation and po...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide chemistry and rational drug design, I frequently encounter the limitations of canonical amino acids—namely, their susceptibility to proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic hurdles, the incorporation of non-canonical building blocks like N-Methyl-DL-leucine hydrochloride (commonly abbreviated as N-Me-dl-leu-oh HCl) is a highly effective, field-proven strategy.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of N-Me-dl-leu-oh HCl, the mechanistic causality behind its use in drug development, and self-validating experimental workflows for its successful integration into peptide synthesis.

Core Physicochemical Properties & Application Causality

Understanding the foundational properties of N-Me-dl-leu-oh HCl is critical for predicting its behavior in both organic synthesis and biological systems. The hydrochloride salt form is specifically engineered to enhance the stability and handling of the secondary amine[1].

Below is a synthesized breakdown of its quantitative data and the causal relationship each property has on experimental design:

PropertyValueApplication Causality & Significance
Chemical Name N-Methyl-DL-leucine hydrochlorideStandard nomenclature for regulatory filing and procurement[2].
CAS Number 2566-33-8 (Free Base)Primary identifier for safety data retrieval and chemical tracking[3].
Molecular Formula C₇H₁₆ClNO₂Indicates the HCl salt form, ensuring protonation to prevent oxidative degradation[1].
Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Base)Critical for precise stoichiometric calculations during solid-phase peptide synthesis (SPPS)[1].
Melting Point 159–163 °CHigh thermal stability allows for aggressive heating during microwave-assisted peptide synthesis[1].
Appearance White to off-white powderVisual indicator of purity; discoloration indicates potential oxidation or moisture ingress[1].
Solubility Soluble in H₂O, DMSO, EthanolHigh aqueous solubility facilitates biological assays; organic solubility is ideal for Fmoc-SPPS[1].
Stereochemistry DL (Racemic Mixture)Provides a cost-effective building block for Structure-Activity Relationship (SAR) screening where stereospecificity is being explored[2].
Mechanistic Insights: The Pharmacokinetic Impact of N-Methylation

In drug development, we do not arbitrarily modify amino acids; every structural change is a calculated maneuver to alter the molecule's interaction with its environment. The N-methylation of leucine fundamentally changes the peptide backbone in two critical ways:

  • Elimination of the Amide Proton: By replacing the hydrogen atom on the peptide bond nitrogen with a methyl group, we remove a critical hydrogen-bond donor[1]. This prevents the peptide from forming intermolecular hydrogen bonds, significantly reducing aggregation and improving solubility in lipid membranes.

  • Introduction of Steric Hindrance: The bulky methyl group restricts the rotational freedom (phi/psi angles) of the peptide backbone. This conformational rigidity shields the adjacent peptide bonds from the active sites of endogenous proteases, drastically increasing the in vivo half-life of the therapeutic[4].

The logical relationship between these molecular modifications and their macroscopic pharmacokinetic outcomes is visualized below.

N_Methylation_Effects N_Met N-Methylation of Leucine (N-Me-dl-leu-oh HCl) Steric Increased Steric Hindrance (Conformational Rigidity) N_Met->Steric HBond Loss of Amide Proton (Eliminates H-Bond Donor) N_Met->HBond Protease Enhanced Protease Resistance (In Vivo Stability) Steric->Protease Permeability Improved Lipophilicity (Membrane Permeability) HBond->Permeability Bioavail Higher Oral Bioavailability & Therapeutic Efficacy Protease->Bioavail Permeability->Bioavail

Mechanistic impact of N-methylation on the pharmacokinetic properties of peptide therapeutics.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Each protocol includes built-in orthogonal checks to confirm success before proceeding to the next step.

Protocol A: Integration of N-Me-dl-leu-oh HCl via Solid-Phase Peptide Synthesis (SPPS)

Coupling a secondary amine is notoriously difficult due to steric bulk. Standard coupling reagents and monitoring tests will fail. This protocol utilizes highly reactive uronium salts and specific colorimetric validation.

  • Step 1: Neutralization. Because N-Me-dl-leu-oh HCl is a hydrochloride salt, the amine is protonated and non-nucleophilic. Dissolve 3.0 equivalents of the amino acid in Dimethylformamide (DMF) and add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess base neutralizes the HCl salt and maintains a basic environment for the coupling reaction.

  • Step 2: Activation. Add 2.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution. Causality: HATU is chosen over standard HBTU because its 7-aza structure accelerates the reaction with sterically hindered secondary amines.

  • Step 3: Coupling. Add the activated mixture to the resin-bound peptide. Allow the reaction to proceed for 2 hours at room temperature, or 15 minutes at 75°C under microwave irradiation.

  • Step 4: Self-Validation (The Chloranil Test). Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. To validate the coupling, perform a Chloranil test on a few resin beads. A color change to blue/green indicates the presence of unreacted secondary amines.

    • Validation Check: If the beads turn blue, the coupling is incomplete. A mandatory double-coupling cycle must be executed to prevent deletion sequences from propagating. If the beads remain colorless, the cycle is validated, and elongation may continue.

SPPS_Workflow A Fmoc-Deprotection (20% Piperidine) B Neutralization & Activation (DIPEA / HATU) A->B Step 1 C Coupling Reaction (N-Me-dl-leu-oh HCl) B->C Step 2 D Reaction Monitoring (Chloranil Test) C->D Step 3 D->A Incomplete E Peptide Elongation (Next Cycle) D->E Step 4

Workflow for incorporating N-Me-dl-leu-oh HCl into solid-phase peptide synthesis (SPPS).

Protocol B: Analytical Validation via LC-MS

Before utilizing the raw material in synthesis, its identity and purity must be verified.

  • Step 1: Sample Preparation. Dissolve 1 mg of N-Me-dl-leu-oh HCl in 1 mL of 50% Methanol/Water containing 0.1% Formic Acid. Causality: Formic acid ensures the amine remains ionized for positive-mode electrospray ionization (ESI+).

  • Step 2: Chromatographic Separation. Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Step 3: Self-Validation (Mass Accuracy). Utilize a high-resolution mass spectrometer (HRMS). The theoretical exact mass for the [M+H]⁺ ion of the free base (C₇H₁₅NO₂) is 146.1175 Da[2].

    • Validation Check: A mass error of <5 ppm confirms the chemical identity. The presence of a single sharp chromatographic peak confirms the absence of degradation products.

References
  • PubChem. "N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - Chemical and Physical Properties." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Engineering Peptidomimetics: A Comprehensive Technical Guide on N-Methyl-DL-Leucine Hydrochloride Synthesis and Purification

Pharmacological Context and Mechanistic Rationale The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug discovery. N-Methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH·HCl...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Mechanistic Rationale

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug discovery. N-Methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH·HCl) is a highly specialized building block used to engineer peptidomimetics with enhanced pharmacokinetic profiles.

Replacing the amide hydrogen with a methyl group fundamentally alters the physicochemical properties of the resulting peptide. N-methylation increases lipophilicity, improves membrane permeability, and confers profound resistance to proteolytic degradation by removing the hydrogen-bond donor capacity required by many proteases[1]. Furthermore, the parent amino acid, leucine, acts as a primary intracellular sensor for the mTORC1 signaling pathway, which is a central controller of cell growth and protein synthesis[2]. Understanding this pathway is critical when designing leucine-derived analogs for metabolic or oncological targeting.

mTORC1_Pathway Leu Leucine / N-Me-Leucine LRS Leucyl-tRNA Synthetase Leu->LRS Binds & Activates Rag Rag GTPases LRS->Rag GAP Activity mTORC1 mTORC1 Complex Rag->mTORC1 Recruits/Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (+) EBP 4E-BP1 mTORC1->EBP Phosphorylates (-) ProteinSyn Protein Synthesis & Growth S6K1->ProteinSyn Promotes EBP->ProteinSyn Inhibits (Unphosphorylated)

Leucine-mediated mTORC1 signaling pathway regulating cellular protein synthesis and growth.

Strategic Pathways for N-Methylation

Synthesizing N-methylated amino acids requires overcoming the thermodynamic tendency of primary amines to undergo polyalkylation. To achieve selective mono-methylation, three primary causal strategies are employed:

  • Reductive Amination (Quitt's Method): This approach utilizes aqueous formaldehyde to form a transient imine (Schiff base) intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN), zinc in aqueous media, or catalytic hydrogenation[1][3]. The causality here relies on the steric hindrance of the secondary amine intermediate, which slows down further reaction with formaldehyde, allowing selective trapping of the mono-methylated product.

  • The Oxazolidinone (Freidinger Lactam) Route: To absolutely prevent over-methylation, the amino acid is first N-protected (e.g., with Fmoc or Boc). Reaction with paraformaldehyde under acidic conditions (p-TsOH) cyclizes the molecule into a 5-oxazolidinone. Reductive cleavage of this ring using triethylsilane (Et₃SiH) and a Lewis/Brønsted acid (like AlCl₃ or TFA) yields the strictly mono-methylated product[4][5].

  • Direct Alkylation: Utilizing sodium hydride (NaH) and methyl iodide (MeI) on N-protected precursors[2]. While straightforward, this method risks partial racemization and requires rigorous anhydrous conditions.

SynthesisWorkflow Start DL-Leucine Path1 Reductive Amination (CH2O, NaBH3CN/H2) Start->Path1 Aqueous/Mild Path2 N-Protection (Boc/Fmoc) Start->Path2 Organic/Protected Salt HCl Salt Formation (HCl/Ether) Path1->Salt DirectMe Direct Methylation (NaH, MeI) Path2->DirectMe Oxazolidinone Oxazolidinone Intermediate (CH2O, p-TsOH) Path2->Oxazolidinone Deprotect Deprotection (TFA or Piperidine) DirectMe->Deprotect Oxazolidinone->Deprotect Reduction (Et3SiH) Deprotect->Salt Product N-Me-DL-Leu-OH HCl Salt->Product

Workflow for N-Me-DL-Leu-OH HCl synthesis via reductive amination and direct methylation routes.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of N-Me-DL-Leu-OH·HCl, emphasizing in-process controls to ensure a self-validating workflow.

Protocol A: Selective Reductive Amination of DL-Leucine

Rationale: Direct reductive amination is highly atom-economical. We utilize catalytic hydrogenation over Pd/C to avoid the toxic byproducts of cyanoborohydride, ensuring a greener synthesis profile[3].

Step 1: Imine Formation

  • Suspend 10.0 g (76.2 mmol) of DL-Leucine in 100 mL of distilled water.

  • Add 6.2 mL (80.0 mmol) of 37% aqueous formaldehyde dropwise at 0°C.

    • Causality: The slight stoichiometric excess of formaldehyde ensures complete conversion to the imine, while the low temperature prevents premature side reactions and thermal degradation.

  • Stir for 30 minutes until the suspension clarifies, indicating complete Schiff base formation.

Step 2: Catalytic Reduction 4. Transfer the solution to a pressure-rated hydrogenation reactor and add 1.0 g of 10% Pd/C catalyst. 5. Pressurize the vessel with H₂ gas to 3 atm and stir vigorously at room temperature for 12 hours.

  • Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Thin-Layer Chromatography (TLC) using a ninhydrin stain should show the disappearance of the primary amine spot (purple) and the appearance of a secondary amine spot.

Step 3: Hydrochloride Salt Formation and Purification 6. Filter the mixture through a Celite pad to remove the Pd/C catalyst, washing the pad with 20 mL of hot water. 7. Concentrate the filtrate under reduced pressure to yield a viscous oil. 8. Dissolve the crude N-Methyl-DL-leucine in 50 mL of absolute ethanol. 9. Bubble dry HCl gas through the solution (or add 4M HCl in dioxane) at 0°C until the pH reaches 1-2.

  • Causality: Converting the free zwitterionic amino acid to its hydrochloride salt drastically improves its solubility in polar organic solvents and its long-term shelf stability by preventing auto-catalytic degradation[2].

  • Add 100 mL of cold diethyl ether to precipitate the N-Me-DL-Leu-OH·HCl.

  • Filter, wash with cold ether, and dry under vacuum to yield a white crystalline powder.

Protocol B: The Oxazolidinone Route (High Purity)

For applications requiring stringent control over side reactions and over-methylation, the oxazolidinone intermediate is preferred[5].

  • Cyclization: Reflux Fmoc-DL-Leu-OH with paraformaldehyde and catalytic p-TsOH in toluene using a Dean-Stark apparatus. The continuous removal of water drives the equilibrium toward the 5-oxazolidinone[5].

  • Reductive Cleavage: Treat the isolated oxazolidinone with Et₃SiH and AlCl₃ in dichloromethane (DCM) for 1 hour at room temperature to yield the N-Fmoc-N-methyl derivative[5].

  • Deprotection & Salt Formation: Remove the Fmoc group using 20% piperidine in DMF, evaporate the solvent, and precipitate the HCl salt as described in Protocol A, Step 9.

Quantitative Data and Method Comparison

To guide synthetic strategy selection, the following table summarizes the quantitative metrics of the discussed methodologies based on empirical literature data.

Synthesis StrategyPrimary ReagentsYield RangeOver-alkylation RiskScalabilityKey Advantage
Reductive Amination CH₂O, H₂/Pd-C or NaBH₃CN75% - 85%ModerateHighAtom-economical, utilizes aqueous media.
Oxazolidinone Route CH₂O, p-TsOH, Et₃SiH, AlCl₃60% - 70%LowMediumAbsolutely prevents over-methylation.
Direct Alkylation NaH, MeI, THF65% - 80%HighLowRapid synthesis from protected precursors.

Note: Because the starting material is a DL racemic mixture, the final product is a racemic hydrochloride salt. If enantiomeric purity is required post-synthesis, chiral resolution via fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) or preparative chiral HPLC is necessary.

References

  • Synthesis of N-Alkyl Amino Acids Monash University[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis The Journal of Organic Chemistry - ACS Publications[Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc ResearchGate[Link]

  • Anthelmintic PF1022A: stepwise solid-phase synthesis of a cyclodepsipeptide containing N-methyl amino acids PMC - National Institutes of Health[Link]

Sources

Foundational

biological activity of N-methyl-DL-leucine hydrochloride

The Biological Activity and Therapeutic Utility of N-Methyl-DL-Leucine Hydrochloride: A Technical Guide for Advanced Peptide Engineering Executive Summary The transition of peptide-based molecules from in vitro probes to...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Therapeutic Utility of N-Methyl-DL-Leucine Hydrochloride: A Technical Guide for Advanced Peptide Engineering

Executive Summary

The transition of peptide-based molecules from in vitro probes to orally bioavailable clinical therapeutics is historically hindered by two critical pharmacokinetic bottlenecks: rapid proteolytic degradation and poor passive membrane permeability[1]. The strategic incorporation of unnatural amino acids, specifically N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8; IUPAC: 4-methyl-2-(methylamino)pentanoic acid)[2], represents a cornerstone technique in modern medicinal chemistry to overcome these limitations.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic definitions. Here, we will dissect the mechanistic causality behind N-methylation, explore the unique stereochemical dynamics of the DL-racemate, and provide field-validated, self-correcting experimental protocols for its integration into solid-phase peptide synthesis (SPPS)[3].

Part 1: Chemical Biology & Mechanistic Impact of N-Methylation

The biological activity of N-Methyl-DL-leucine is not derived from its side chain—which remains a standard isobutyl group—but rather from the localized chemical transformation of the peptide backbone. The substitution of the amide hydrogen with a methyl group triggers three distinct biophysical cascades:

  • Proteolytic Shielding (Steric Hindrance): Endogenous proteases require precise hydrogen-bonding networks to position the scissile peptide bond within their catalytic active sites. The N-methyl group introduces severe steric bulk that physically occludes protease access, effectively rendering the adjacent peptide bonds invisible to enzymatic hydrolysis[3].

  • Membrane Permeability (Desolvation Penalty Reduction): Passive transcellular diffusion requires a molecule to shed its hydration shell. Standard amide bonds act as strong hydrogen-bond donors, resulting in a massive energetic penalty upon entering the lipophilic core of a cell membrane. N-methylation permanently removes this H-bond donor, significantly shifting the molecule's partition coefficient (LogP) toward lipophilicity and enabling passive diffusion[1].

  • Conformational Rigidification: The steric clash between the N-methyl group and adjacent amino acid side chains restricts the Ramachandran dihedral angles (

    
     and 
    
    
    
    ). This restriction decreases the energy barrier between trans and cis peptide bond isomers, often stabilizing specific secondary structures like
    
    
    -turns[1]. This pre-organization reduces the entropic cost of receptor binding, frequently resulting in enhanced target affinity.

G N1 Standard Peptide Bond (H-Bond Donor) O1 High Solvation Penalty Low Permeability N1->O1 Polar Environment O2 Protease Susceptible N1->O2 Enzymatic Cleavage N2 N-Methylated Peptide Bond (Steric Bulk, No H-Bond Donor) O3 Reduced Desolvation Penalty High Permeability N2->O3 Lipophilic Shift O4 Steric Shielding Protease Resistant N2->O4 Conformational Lock

Fig 1. Mechanistic impact of N-methylation on peptide backbone dynamics and stability.

Part 2: Stereochemical Dynamics of the DL-Racemate

Utilizing the racemic mixture (DL) of N-Methyl-leucine is a highly effective strategy during the hit-to-lead phase of drug discovery, as it allows for the simultaneous generation of epimeric peptide libraries. The two enantiomers exhibit drastically different biological activities:

  • N-Methyl-L-Leucine: Mimics the natural spatial orientation of leucine. It is primarily utilized to retain binding affinity to targets that naturally recognize leucine-rich motifs (e.g., components of the mTORC1 signaling pathway) while conferring the pharmacokinetic benefits of methylation[4].

  • N-Methyl-D-Leucine: The D-isomer provides absolute resistance to L-specific endogenous proteases. More importantly, it acts as a highly specific substrate for D-amino acid oxidase (DAAO, EC 1.4.3.3) [5]. DAAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The interaction between DAAO and N-Methyl-D-Leucine yields 4-methyl-2-oxopentanoate (a 2-oxo carboxylate), methylamine, and hydrogen peroxide[5]. This specific enzymatic pathway is frequently exploited in the design of prodrugs or targeted neurological therapeutics.

DAAO S1 N-Methyl-D-Leucine E1 D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) S1->E1 O2 I1 Imino Acid Intermediate E1->I1 Oxidation P1 4-Methyl-2-oxopentanoate (2-Oxo Carboxylate) I1->P1 Hydrolysis (H2O) P2 Methylamine + H2O2 I1->P2 Byproducts

Fig 2. Enzymatic oxidation of N-Methyl-D-Leucine by D-Amino Acid Oxidase (DAAO).

Part 3: Quantitative Pharmacokinetic Enhancements

The incorporation of N-Methyl-DL-leucine transforms the pharmacokinetic profile of a peptide. The table below synthesizes the expected quantitative shifts when replacing a standard L-Leucine with an N-Methylated analog within a cyclic hexapeptide scaffold[6][7].

Pharmacokinetic PropertyStandard L-Leucine ResidueN-Methyl-DL-Leucine ResidueMechanistic Causality
Proteolytic Half-Life (Serum) < 1 hour> 24 hoursSteric shielding of the amide bond prevents enzymatic hydrolysis[3].
Intestinal Permeability (

)
Low (<

cm/s)
High (>

cm/s)
Elimination of the H-bond donor reduces the desolvation energy penalty[1].
Oral Bioavailability < 1%10% - 28%Synergistic effect of increased lipophilicity and absolute metabolic stability[6][7].
Conformational State Highly flexible (trans favored)Rigidified (cis/trans shifted)Steric bulk restricts backbone dihedral angles, stabilizing specific

-turns[1].

Part 4: Experimental Methodologies & Self-Validating Workflows

The primary point of failure when working with N-Methyl-DL-leucine is incomplete coupling during Solid-Phase Peptide Synthesis (SPPS). The secondary amine is highly sterically hindered and exhibits significantly lower nucleophilicity than a primary amine[3]. Standard coupling protocols will fail, leading to deletion sequences that are notoriously difficult to separate via HPLC.

Protocol 1: Optimized SPPS Incorporation of N-Methyl-DL-Leucine

This protocol is designed as a self-validating system to ensure absolute coupling efficiency.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for

    
     minutes. Wash thoroughly with DMF (
    
    
    
    ).
  • Coupling the N-Methyl Residue:

    • Causality: Because the incoming N-Me-DL-Leu is hindered, highly reactive uronium salts must be used.

    • Action: Activate 3.0 equivalents of Fmoc-N-Me-DL-Leu-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIEA in DMF.

    • Conditions: Couple for 2 hours at elevated temperature (50°C) using a microwave peptide synthesizer.

  • Validation Check (The Chloranil Test):

    • Causality: The standard Kaiser (ninhydrin) test only detects primary amines. It will yield a false negative for the secondary amine of N-methyl leucine, blinding you to incomplete coupling.

    • Action: Perform a Chloranil test. A positive result (blue/green beads) confirms the presence of the secondary amine.

  • Coupling the Next Amino Acid (The Critical Step):

    • Causality: Coupling the next residue onto the sterically hindered N-methyl group is the most difficult step. HATU can cause side reactions (guanidinylation) with slow-reacting amines.

    • Action: Switch to COMU or PyAOP (3.0 eq) with DIEA (6.0 eq). Extend the coupling time to 4–12 hours at 50°C. Double coupling is mandatory.

  • Micro-Cleavage Validation: Before proceeding, cleave a 5 mg resin aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the desired mass and absence of deletion sequences.

SPPS S1 Fmoc Deprotection (20% Piperidine) S2 Coupling N-Me-DL-Leu (HATU/DIEA, 50°C) S1->S2 S3 Chloranil Test (Secondary Amine Check) S2->S3 S3->S2 Fail (Re-couple) S4 Coupling Next Residue (COMU/DIEA, Extended) S3->S4 Pass S5 Cleavage & LC-MS (TFA Cocktail) S4->S5

Fig 3. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-methylated residues.

Protocol 2: In Vitro Proteolytic Stability Assay

To empirically validate the stabilizing effect of the N-methyl modification, perform a comparative serum stability assay.

  • Preparation: Dissolve the N-methylated peptide and a wild-type (unmethylated) control peptide in PBS (pH 7.4) to a concentration of 1 mM.

  • Incubation: Add 100

    
    L of the peptide solution to 900 
    
    
    
    L of 25% human serum (pre-warmed to 37°C). Incubate with gentle agitation.
  • Time-Course Quenching: At intervals of 0, 1, 2, 4, 8, and 24 hours, extract 100

    
    L aliquots. Immediately quench the enzymatic activity by adding 200 
    
    
    
    L of ice-cold 1% TFA in Acetonitrile.
  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Plot the area under the curve (AUC) of the intact parent mass over time to calculate the half-life (

    
    ).
    
  • Self-Validation Check: The assay is only valid if the wild-type control peptide shows near-complete degradation within 1–2 hours. If the wild-type remains intact, the serum proteases are inactive, and the assay must be repeated with a fresh serum batch.

References

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.4.3.3 - D-amino-acid oxidase. Retrieved from[Link]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Retrieved from[Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from[Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). N-Methyl-dl-leucine | C7H15NO2 | CID 567743. Retrieved from[Link]

  • Ovadia, O., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Retrieved from[Link]

  • Taylor & Francis. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N-Methyl-DL-leucine Hydrochloride (N-Me-dl-leu-oh HCl)

Abstract N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) is a synthetic amino acid derivative of increasing importance in pharmaceutical and biochemical research, particularly in peptide synthesis to enhance stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) is a synthetic amino acid derivative of increasing importance in pharmaceutical and biochemical research, particularly in peptide synthesis to enhance stability and bioavailability. A thorough understanding of its solubility characteristics across a range of solvents is fundamental for its effective application in drug discovery, formulation, and manufacturing. This technical guide provides a comprehensive overview of the physicochemical properties of N-Me-dl-leu-oh HCl, an analysis of the factors governing its solubility, predicted and analog-based solubility data, and a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists, enabling them to optimize the use of this valuable compound.

Introduction and Physicochemical Profile

N-Methyl-DL-leucine is a derivative of the essential amino acid L-leucine, featuring a methyl group on the alpha-amino nitrogen. This N-methylation imparts unique properties, including increased resistance to enzymatic degradation and altered conformational preferences, making it a valuable building block for peptidomimetics and other therapeutic agents.[1] The compound is typically supplied as a hydrochloride salt to improve its handling and aqueous solubility.

A foundational understanding of its physicochemical properties is the first step in predicting its behavior in various solvent systems.

PropertyValue / DescriptionSource(s)
Synonyms N-Me-dl-leu-oh HCl, 4-methyl-2-(methylamino)pentanoic acid hydrochloride[2]
CAS Number 2566-33-8 (for DL-form free base)[2]
Molecular Formula C₇H₁₅NO₂·HCl[3]
Molecular Weight 181.66 g/mol [1]
Appearance White to off-white crystalline powder[3]
Predicted pKa (Carboxyl) ~2.42[4]
Predicted pKa (N-Methylamino) ~10.58[4]

Principles Governing Solubility

The solubility of N-Me-dl-leu-oh HCl is a multifactorial property dictated by its molecular structure. The interplay between its polar, ionizable groups and its nonpolar side chain determines its affinity for a given solvent.

  • Impact of the Hydrochloride Salt : The compound is the salt of a weak base (the N-methylamino group) and a strong acid (HCl). In aqueous solution, it exists in a predominantly ionized state, with a positively charged ammonium group and a neutral carboxylic acid group (at low pH). This ionic character is the primary driver of its aqueous solubility. The parent amino acid, L-leucine, is only sparingly soluble in water, but its hydrochloride salt is freely soluble, a principle that applies directly to its N-methylated counterpart.[5]

  • The Role of the Isobutyl Side Chain : The four-carbon, nonpolar isobutyl side chain is hydrophobic. This portion of the molecule favors interaction with nonpolar or less polar organic solvents and detracts from aqueous solubility. The overall solubility in a given solvent is a balance between the hydrophilicity of the charged "head" group (the amino and carboxyl functions) and the hydrophobicity of this alkyl "tail."

  • Effect of N-Methylation : The substitution of a proton on the amino group with a methyl group has two key consequences. First, it eliminates one hydrogen bond donor site, which can disrupt the crystal lattice structure and reduce the potential for intermolecular hydrogen bonding that often leads to aggregation and lower solubility in peptides.[6] Second, it slightly increases the overall lipophilicity of the molecule.

  • Influence of pH : As an amphoteric molecule with two ionizable groups, the solubility of N-Me-dl-leu-oh HCl is highly pH-dependent. Based on its predicted pKa values, its net charge will vary significantly with pH, directly impacting its interaction with polar solvents like water.

    • At low pH (pH < 2.4) : The carboxylic acid is protonated (neutral) and the N-methylamino group is protonated (positive charge). The molecule carries a net positive charge.

    • At intermediate pH (pH ~2.4 to ~10.6) : The molecule exists predominantly as a zwitterion, with a deprotonated carboxylate (negative charge) and a protonated N-methylamino group (positive charge). This is typically the region of minimum solubility for amino acids, known as the isoelectric point.

    • At high pH (pH > 10.6) : The N-methylamino group is deprotonated (neutral) and the carboxyl group is deprotonated (negative charge). The molecule carries a net negative charge.

The relationship between the compound's structure and its solubility-determining features is illustrated below.

Caption: Key molecular features governing the solubility of N-Me-dl-leu-oh HCl.

Solubility Data: Predictions and Analog Comparisons

While experimentally derived public data for N-Me-dl-leu-oh HCl is scarce, a reliable solubility profile can be constructed using high-quality predicted data and solubility information from closely related analogs. This approach provides a robust starting point for experimental design and solvent selection.

SolventCategoryPredicted/Analog SolubilityRationale & RemarksSource(s)
Water Protic, PolarHighly Soluble (> 35 mg/mL) Predicted solubility of the free base is ~35 mg/mL. The hydrochloride salt form significantly enhances aqueous solubility.[4]
Methanol Protic, PolarSoluble L-leucine has some solubility in methanol.[7] The N-methylation and HCl salt should improve this. Expected to be a good solvent.[7]
Ethanol Protic, PolarModerately Soluble (~35 mg/mL) The analog N-Acetyl-N-methyl-L-leucine has a solubility of 35 mg/mL.[4] The parent L-leucine is practically insoluble.[5][4]
Isopropanol Protic, PolarSlightly to Moderately Soluble Less polar than ethanol. Solubility is expected to be lower than in ethanol.-
DMSO Aprotic, PolarHighly Soluble (> 30 mg/mL) Analogs N-Acetyl-N-methyl-L-leucine and N-acetyl-D-Leucine show high solubility (30-35 mg/mL).[4][8][4][8]
Acetone Aprotic, PolarSlightly Soluble L-leucine has low solubility in acetone.[7] The ionic HCl salt is unlikely to dissolve well in this less polar aprotic solvent.[7]
Tetrahydrofuran (THF) Aprotic, NonpolarInsoluble to Very Slightly Soluble The ionic nature of the HCl salt and the polar head group are incompatible with this nonpolar ether.-

Summary : N-Me-dl-leu-oh HCl is expected to exhibit high solubility in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO). Solubility will likely decrease as the polarity of the alcohol decreases (Methanol > Ethanol > Isopropanol). It is expected to be poorly soluble in less polar and nonpolar solvents like acetone and THF.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The definitive determination of solubility requires a robust experimental approach. The equilibrium or thermodynamic shake-flask method is the gold standard for this purpose.[9] The following protocol provides a self-validating system for accurately measuring the solubility of N-Me-dl-leu-oh HCl.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium between the undissolved solid and the saturated solution. The supernatant is then carefully separated and the concentration of the dissolved compound is quantified using a validated analytical method.

Experimental Workflow Diagram

G A 1. Preparation - Weigh excess solid N-Me-dl-leu-oh HCl - Add to known volume of solvent B 2. Equilibration - Seal vial - Agitate at constant temperature (e.g., 25°C) - Incubate for 24-48 hours A->B C 3. Phase Separation - Allow solid to settle - Centrifuge or filter supernatant (0.22 µm PVDF) B->C D 4. Sample Preparation - Dilute clear supernatant with mobile phase - Prepare calibration standards C->D E 5. Quantification - Analyze by validated UPLC-MS/MS method - Determine concentration against standard curve D->E F 6. Calculation - Calculate solubility (mg/mL) - Account for dilution factor E->F

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess of solid N-Me-dl-leu-oh HCl to a glass vial. "Excess" should be visually apparent after equilibration and typically means adding enough solid to achieve a final concentration of at least 2-3 times the anticipated solubility. For a predicted solubility of 35 mg/mL in water, start with ~100 mg per mL. b. Accurately dispense a known volume of the desired solvent (e.g., 1.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C ± 1 °C). b. Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48 hours is often preferred to ensure equilibrium is reached.[10]

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed for 30 minutes to let the excess solid settle. b. Carefully withdraw a portion of the supernatant using a pipette. c. To ensure complete removal of undissolved solids, either: i. Centrifuge the supernatant at high speed (e.g., >10,000 x g) for 15 minutes. ii. Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., hydrophilic PVDF). Discard the first few drops to saturate any binding sites on the filter.

  • Sample Preparation for Analysis: a. Immediately after separation, accurately dilute a known volume of the clear supernatant with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve. A 100-fold or 1000-fold dilution is common for highly soluble compounds.

  • Quantification by UPLC-MS/MS: a. Instrumentation : Utilize a UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS). b. Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar analytes like amino acids without ion-pairing reagents.[11][12] c. Mobile Phase : A typical gradient might run from a high percentage of acetonitrile with an ammonium formate buffer to a higher percentage of aqueous ammonium formate buffer.[12] d. Detection : Use Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion will be the molecular ion of N-Methyl-DL-leucine ([M+H]⁺, m/z 146.1). A suitable product ion for quantification would be generated via fragmentation (e.g., loss of the carboxyl group). e. Calibration : Prepare a set of calibration standards of known concentrations from a stock solution of N-Me-dl-leu-oh HCl. Run these standards alongside the test samples to generate a linear calibration curve (peak area vs. concentration).

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Conclusion

N-Methyl-DL-leucine hydrochloride is a key synthetic building block whose utility is critically dependent on its solubility. This guide has established that N-Me-dl-leu-oh HCl is a polar, ionizable compound expected to have high solubility in aqueous solutions and polar organic solvents like DMSO and alcohols, with limited solubility in nonpolar media. The provided physicochemical data and analysis of its structural determinants offer a strong predictive foundation for its behavior. For researchers requiring precise solubility values for applications such as formulation development or reaction chemistry, the detailed shake-flask protocol and UPLC-MS/MS analytical method described herein provide a robust, validated framework for generating high-quality, reliable data.

References

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Novartis OAK. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. [Link]

  • The Japanese Pharmacopoeia. Part I / L-Leucine 569. [Link]

  • ACS Publications. Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling of l-Leucine in 12 Monosolvents from 283.15 to 323.15 K. [Link]

  • PMC. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubChem. N-Methyl-dl-leucine. [Link]

  • PMC. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]

  • ResearchGate. (PDF) Development and validation of a UPLC/MS method for a nutritional metabolomic study of human plasma. [Link]

  • MDPI. A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). [Link]

  • Indian Academy of Sciences. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • ACS Publications. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. [Link]

  • RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • SciSpace. Study of pH-dependent drugs solubility in water. [Link]

  • ACS Publications. Solubility of Fmoc‑l‑Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • HiMedia Laboratories. L-Leucine (From non-animal source). [Link]

  • ResearchGate. How can I dissolve free amino acids?. [Link]

Sources

Foundational

Structural Analysis of N-Methyl-DL-Leucine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale N-Methyl-DL-leucine hydrochloride is a highly specialized unnatural amino acid derivative that has become a cornerstone in modern drug discovery. It is extensively utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Methyl-DL-leucine hydrochloride is a highly specialized unnatural amino acid derivative that has become a cornerstone in modern drug discovery. It is extensively utilized in the synthesis of peptide-based therapeutics, peptidomimetics, and antibody-drug conjugates (ADCs) ()[]. The incorporation of an N-methyl group into a peptide backbone fundamentally alters its conformational landscape. By eliminating the amide hydrogen bond donor and introducing steric bulk, N-methylation enhances proteolytic stability, drives membrane permeability, and modulates cis/trans isomerization (2)[2].

However, the structural elucidation of this compound—especially distinguishing it from structural isomers like N-methylisoleucine—requires a rigorous, multi-modal analytical strategy. This whitepaper provides a field-proven, self-validating framework for the physicochemical characterization and structural analysis of N-methyl-DL-leucine hydrochloride.

Physicochemical & Structural Fundamentals

N-Methyl-DL-leucine hydrochloride (IUPAC: 4-methyl-2-(methylamino)pentanoic acid hydrochloride) exists as a racemic mixture of D- and L-enantiomers (3)[3]. The hydrochloride salt form is engineered specifically to stabilize the secondary amine, preventing oxidative degradation and significantly enhancing aqueous solubility during synthetic workflows.

Table 1: Fundamental Physicochemical Properties

PropertyValue
IUPAC Name 4-methyl-2-(methylamino)pentanoic acid hydrochloride
CAS Number 2566-33-8
PubChem CID 567743
Molecular Formula C₇H₁₅NO₂ · HCl
Monoisotopic Mass (Free Base) 145.1103 Da
SMILES (Free Base) CC(C)CC(C(=O)O)NC

Analytical Strategy & Causality

Relying on a single analytical modality for unnatural amino acids often leads to false positives due to isobaric interference or conformational masking. We employ an orthogonal, self-validating system:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming N-alkylation. The N-CH₃ group yields a distinct singlet in the ¹H NMR spectrum, while the α-proton shifts downfield due to the electron-withdrawing nature of the protonated secondary amine (4)[4].

  • Mass Spectrometry (LC-MS/MS): High-resolution MS confirms the exact mass. Fragmentation (MS²) is critical here; it yields characteristic immonium ions that differentiate N-methylleucine from N-methylisoleucine (5)[5].

  • Vibrational Spectroscopy (FT-IR): Used to validate the salt form. Secondary amine hydrochlorides exhibit broad, complex stretching bands in the 2700–2400 cm⁻¹ region, distinct from free bases or primary amines.

Workflow Sample N-Methyl-DL-Leucine HCl Sample Prep NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR LCMS LC-MS/MS (m/z 146.11 [M+H]+) Sample->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR XRD X-Ray Crystallography (Solid-State) Sample->XRD Data Structural Elucidation & Validation NMR->Data Connectivity LCMS->Data Mass/Frag FTIR->Data Bonds XRD->Data 3D Packing

Caption: Multi-modal analytical workflow for the structural elucidation of N-methyl-DL-leucine hydrochloride.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols are designed with internal validation checkpoints.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition

Causality Check: We utilize Deuterated Methanol (Methanol-d₄) or D₂O with an internal standard (HMDS or TSP) because precise chemical shift referencing is required to differentiate the N-methyl singlet from solvent impurities or closely related aliphatic signals ().

  • Sample Preparation: Dissolve 15 mg of N-methyl-DL-leucine hydrochloride in 0.6 mL of Methanol-d₄. Add HMDS to a final concentration of 0.94 mM to serve as the internal calibration standard (set to 0.062 ppm for ¹H).

  • Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent.

  • 1D ¹H Acquisition: Acquire 16–32 scans with a relaxation delay (D1) of 3 seconds. Validation: The D1 must be sufficiently long to allow complete relaxation of the N-CH₃ protons for accurate integration (must integrate exactly to 3H relative to the α-CH 1H).

  • 2D Correlation (COSY/HSQC): Run a ¹H-¹H COSY to trace the spin system from the α-proton down the isobutyl side chain. Validation: This confirms the connectivity of the leucine side chain, ruling out valine or isoleucine isomers.

Table 2: Expected NMR Chemical Shifts (in D₂O/MeOD)

NucleusStructural PositionExpected Shift (ppm)MultiplicityIntegration
¹HN-CH₃2.80 – 3.10Singlet3H
¹Hα-CH3.60 – 3.90Multiplet1H
¹Hβ-CH₂1.60 – 1.90Multiplet2H
¹Hγ-CH1.60 – 1.80Multiplet1H
¹Hδ-CH₃ (x2)0.90 – 1.05Doublets6H
¹³CN-CH₃31.0 – 33.0--
¹³Cα-C60.0 – 63.0--
¹³Cβ-C38.0 – 40.0--

(Note: Exact shifts may vary slightly based on concentration, pH, and exact solvent referencing[4][6].)

Protocol B: LC-MS/MS System Suitability and Fragmentation

Causality Check: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard Reversed-Phase (C18) chromatography because the polar hydrochloride salt of the small amino acid exhibits poor retention and peak shape on hydrophobic stationary phases (5)[5].

  • Chromatography Setup: Install a HILIC column (e.g., 50 × 2.1 mm, 1.7 µm particles).

  • Mobile Phase: Prepare Mobile Phase A (5 mM ammonium formate in water) and Mobile Phase B (Acetonitrile). Run a gradient from 90% B down to 50% B over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition: Scan for the protonated molecular ion[M+H]⁺ at m/z 146.11.

  • MS² Fragmentation: Isolate m/z 146.11 and apply Collision-Induced Dissociation (CID). Validation: Look for the loss of H₂O and CO₂ (formic acid equivalent loss) yielding the characteristic N-methyl immonium ion, which confirms the structural backbone.

Mechanistic Impact on Drug Design

When N-methyl-DL-leucine is incorporated into a macrocycle or peptide, it radically alters the molecule's pharmacological profile. The N-methyl group removes a critical hydrogen bond donor, which prevents local intermolecular aggregation and lowers the desolvation energy required for the peptide to cross lipid bilayers (7)[7]. Furthermore, the steric bulk of the methyl group restricts the Ramachandran dihedral angles (φ and ψ), frequently inducing a cis peptide bond conformation that is highly resistant to enzymatic degradation by endogenous proteases (2)[2].

Mechanism NMet N-Methylation of Leucine Steric Increased Steric Hindrance NMet->Steric Hbond Loss of Amide H-Bond Donor NMet->Hbond Lipid Increased Lipophilicity NMet->Lipid CisTrans Cis/Trans Isomerization Steric->CisTrans Protease Proteolytic Stability Steric->Protease Hbond->Protease Perm Membrane Permeability Hbond->Perm Lipid->Perm Drug Enhanced Peptide/ADC Drug Efficacy CisTrans->Drug Protease->Drug Perm->Drug

Caption: Mechanistic impact of N-methylation on the physicochemical and pharmacokinetic properties of peptides.

References

  • PubChem. "N-Methyl-dl-leucine | C7H15NO2 | CID 567743". National Institutes of Health. 3

  • J&K Scientific. "N-Methyl-DL-leucine hydrochloride | 2566-33-8". 8

  • BOC Sciences. "Unnatural Amino Acids in Drug Discovery".

  • BenchChem. "A Researcher's Guide to Confirming N-Methylation in Peptides". 9

  • BenchChem. "A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides". 2

  • MDPI. "Evidence for Naturally Produced Beauvericins Containing N-Methyl-Tyrosine in Hypocreales Fungi". 5

  • ChemRxiv. "The Passive Permeability Landscape Around Geometrically Diverse Hexa- and Heptapeptide Macrocycles". 7

  • Canadian Science Publishing. "Isolation and characterization of enniatins from Fusarium avenaceum DAOM 196490". 4

  • ACS Publications. "Restricted Conformation Analogues of an Anthelmintic Cyclodepsipeptide". 6

  • RSC Advances. "Comparison of Balanites aegyptiaca parts: metabolome providing insights into plant health benefits...".

Sources

Exploratory

Whitepaper: Advanced Safety, Handling, and Application Guidelines for N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl)

Executive Summary N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) is a critical non-canonical amino acid derivative utilized extensively in pharmaceutical development, biochemical research, and advanced peptide sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) is a critical non-canonical amino acid derivative utilized extensively in pharmaceutical development, biochemical research, and advanced peptide synthesis . The incorporation of N-methylated amino acids into peptide backbones introduces profound structural rigidification, enhances proteolytic stability, and improves membrane permeability. However, as a hydrochloride salt of a sterically hindered secondary amine, its unique physicochemical properties demand stringent handling, specialized storage, and modified synthetic protocols to ensure both operator safety and experimental integrity.

Physicochemical Profiling

Understanding the fundamental properties of N-Me-dl-leu-oh HCl is the first step in designing self-validating handling systems. As a racemic mixture (DL-configuration), this specific reagent is often deployed in structure-activity relationship (SAR) studies where stereochemical inversion is being probed to identify optimal receptor binding conformations.

PropertySpecification / Value
Chemical Name N-Methyl-DL-leucine hydrochloride
IUPAC Name 4-methyl-2-(methylamino)pentanoic acid hydrochloride
CAS Registry Number 2566-33-8
PubChem CID 567743 (Free Base equivalent)
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Physical State Solid (crystalline powder)

Mechanistic Role in Peptide Engineering

The N-methylation of leucine eliminates the amide proton capable of hydrogen bonding, fundamentally altering the conformational landscape of the resulting peptide.

  • Causality of Stability: The steric bulk of the N-methyl group severely restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This steric hindrance prevents proteases from accessing the scissile bond, exponentially increasing the half-life of the peptide in vivo.
  • Causality of Permeability: By removing a hydrogen bond donor (the amide N-H), the overall desolvation penalty of the peptide is reduced, facilitating passive diffusion across lipophilic cell membranes.

Hazard Assessment & Causality-Driven Safety Protocols

N-Me-dl-leu-oh HCl is classified as an irritant. Standard Material Safety Data Sheets (SDS) highlight risks to the eyes, skin, and respiratory tract .

Causality behind the hazards: As a hydrochloride salt, exposure to ambient moisture or mucosal membranes results in localized dissociation, generating micro-environments of low pH. This localized acidity, combined with the compound's inherent bioactivity, is the primary driver of its irritant properties.

Hazard ClassMitigation StrategySelf-Validating Check
Inhalation Handle exclusively in a Class II Biological Safety Cabinet or chemical fume hood.Anemometer reading confirms face velocity

100 fpm before opening the container.
Skin Contact Nitrile gloves (double-gloving recommended), lab coat.Visual inspection of gloves for degradation or powder residue post-transfer.
Eye Contact ANSI Z87.1 compliant safety goggles.N/A - Mandatory barrier protection prior to handling.

Step-by-Step Handling and Storage Methodology

Because N-Me-dl-leu-oh HCl is highly hygroscopic, moisture absorption not only degrades the material via caking but also introduces water into anhydrous synthetic workflows. This rapidly hydrolyzes moisture-sensitive coupling reagents (e.g., HATU, DCC) during downstream applications.

Storage Protocol:

  • Primary Containment: Store the original vial tightly sealed with PTFE tape.

  • Secondary Containment: Place the vial inside a desiccator containing indicating silica gel.

  • Temperature: Store at 2-8°C to minimize thermal degradation.

  • Self-Validating Step: The indicating silica gel must remain blue (or its active color). A transition to pink (or inactive color) immediately invalidates the storage condition, prompting mandatory regeneration of the desiccant before the reagent can be trusted for moisture-sensitive couplings.

Handling Protocol:

  • Allow the sealed container to equilibrate to room temperature inside the desiccator for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Purge the headspace of the vial with dry Argon or Nitrogen gas before resealing to displace atmospheric moisture.

Experimental Workflow: SPPS Coupling of N-Me-dl-leu-oh HCl

Coupling N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the steric hindrance of the secondary amine. The following protocol utilizes HATU to overcome this energy barrier.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Reagent Preparation (Activation): In a separate vial, dissolve 3-5 equivalents of Fmoc-N-Me-dl-leu-oh and 3-5 equivalents of HATU in a minimal volume of DMF. Add 6-10 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Causality Insight 1: HATU is chosen over standard HBTU because the 7-azabenzotriazole leaving group is significantly more reactive, compensating for the steric hindrance of the N-methyl group.

    • Causality Insight 2: If utilizing the hydrochloride salt directly (prior to Fmoc protection), the HCl equivalent will consume one equivalent of the tertiary amine base. Failure to account for this results in a suboptimal pH, drastically reducing activation efficiency. Extra DIEA must be added to neutralize the salt.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 to 4 hours (extended from the standard 45 minutes).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).

  • Self-Validating Validation (Chloranil Test) , :

    • Causality: The standard Kaiser test detects primary amines. Because the growing peptide chain now terminates in a secondary amine (the N-methyl group), the Kaiser test will yield a false negative, misleading the operator into believing the coupling is complete.

    • Action: Perform the Chloranil test.

    • Procedure: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes.

    • Validation: Dark blue/green beads indicate unreacted secondary amines (incomplete coupling

      
       repeat step 4). Colorless/yellowish beads indicate successful coupling.
      

Workflow Visualization

The following diagram maps the logical flow and self-validating decision points of the SPPS cycle for N-methylated amino acids.

SPPS_Workflow Start Resin Preparation (Swelling & Deprotection) Activation Amino Acid Activation (HATU/DIEA + N-Me-dl-leu-oh) Start->Activation Prepare Reagents Coupling Coupling Reaction (Extended Time: 2-4 hrs) Activation->Coupling Transfer to Vessel Washing Washing & Validation (Chloranil Test) Coupling->Washing Drain & Wash Washing->Coupling Positive (Blue Beads) Re-couple Cleavage Proceed to Next Cycle or Cleavage Washing->Cleavage Negative (Colorless) Success

Logical workflow for SPPS coupling of N-methylated amino acids featuring the Chloranil test.

References

  • Title: Color Test for Selective Detection of Secondary Amines on Resin and in Solution Source: ACS Combinatorial Science URL: [Link]

Foundational

N-Methyl-DL-Leucine Hydrochloride (N-Me-DL-Leu-OH·HCl): A Comprehensive Guide to Stability, Degradation Kinetics, and Storage Protocols

An in-depth technical analysis and operational whitepaper for researchers, scientists, and drug development professionals handling N-Methyl-DL-leucine hydrochloride. Executive Summary N-Methyl-DL-leucine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and operational whitepaper for researchers, scientists, and drug development professionals handling N-Methyl-DL-leucine hydrochloride.

Executive Summary

N-Methyl-DL-leucine hydrochloride (CAS 2566-33-8) is a critical amino acid building block widely utilized in pharmaceutical development, particularly in the synthesis of advanced peptide-based therapeutics[1]. While the incorporation of N-methylated amino acids into a peptide backbone dramatically enhances the final drug's efficacy and stability, the raw hydrochloride salt itself presents unique physicochemical vulnerabilities. This whitepaper details the mechanistic stability of N-Me-DL-Leu-OH·HCl, maps its degradation pathways, and establishes field-proven, self-validating protocols for storage and handling to ensure maximum synthetic yield and chiral integrity.

Mechanistic Role and Chemical Stability Profile

Understanding the stability of N-Me-DL-Leu-OH·HCl requires analyzing both its structural benefits and its inherent chemical risks.

The Role of N-Methylation: Substitution of natural amino acids with corresponding N-methyl amino acids is a foundational strategy for improving the pharmacokinetic properties of bioactive peptides[2]. The addition of the methyl group provides a steric shield that physically blocks access to proteolytic enzymes, thereby dramatically increasing the in vivo half-life of the peptide[3]. Furthermore, by removing a hydrogen bond donor, N-methylation decreases the energetic penalty required for the peptide to transition from an aqueous environment into a lipid bilayer, significantly improving passive membrane permeability[3].

Causality of Reagent Instability: Despite the stability it confers to the final peptide, N-Me-DL-Leu-OH·HCl (PubChem CID 567743) is highly susceptible to environmental stressors[4].

  • Hygroscopicity: The hydrochloride salt form is inherently hygroscopic. Upon exposure to ambient humidity, the powder absorbs moisture, leading to localized deliquescence.

  • Acid-Catalyzed Degradation: Absorbed moisture interacts with the HCl salt to create a highly acidic microenvironment. Under acidic conditions, amides and secondary amines in close proximity to carboxyl groups become highly susceptible to rapid hydrolysis and racemization[5].

  • Oxidative Vulnerability: Prolonged exposure to aerobic environments and light can induce oxidative stress on the secondary amine, leading to N-demethylation or the accumulation of N-oxide impurities.

Degradation Pathways

The following diagram maps the logical relationship between environmental stressors and the resulting degradation mechanisms that compromise the integrity of N-Me-DL-Leu-OH·HCl.

DegradationMechanisms A N-Me-DL-Leu-OH·HCl (Intact API/Reagent) B Moisture Ingress (Hygroscopic HCl Salt) A->B Condensation C Thermal/Light Stress (Improper Storage) A->C Energy Input D Oxygen Exposure (Aerobic Conditions) A->D Air Exposure E Localized pH Drop & Acid-Catalyzed Hydrolysis B->E H2O Absorption C->E Accelerates Kinetics F Oxidative Degradation (N-Demethylation) C->F Catalyzes Oxidation D->F ROS Generation G Loss of Purity & Reduced Coupling Yield E->G Degradant Formation F->G Impurity Accumulation

Logical relationship of environmental stressors and degradation pathways for N-Me-DL-Leu-OH·HCl.

Optimal Storage Conditions & Handling Protocols

To maintain chemical purity, storage protocols must strictly mitigate moisture and oxygen ingress. The compound must be kept in a tightly closed container in a dry, well-ventilated area, protected from light, and maintained under an inert atmosphere (such as Argon or Nitrogen) at room temperature[6]. For long-term archiving (>12 months), desiccation at 2-8°C is recommended to further suppress kinetic degradation pathways.

Handling Workflow

When retrieving the compound from cold storage, it is imperative to follow a strict equilibration protocol. Opening a cold vial in a humid laboratory environment instantly introduces condensation to the hygroscopic salt, initiating the acid-catalyzed degradation cascade.

HandlingWorkflow S1 1. Retrieval (Desiccated Storage) S2 2. Thermal Equilibration (30-60 mins to RT) S1->S2 Prevent Condensation S3 3. Inert Dispensing (Argon/N2 Blanket) S2->S3 Open only when equilibrated S4 4. Resealing (Parafilm + Desiccant) S3->S4 Purge headspace

Step-by-step handling workflow to prevent moisture and oxygen degradation during reagent use.

Experimental Validation: Self-Validating Stability Protocol

Before committing N-Me-DL-Leu-OH·HCl to expensive solid-phase peptide synthesis (SPPS), researchers must perform a stability-indicating assay. The following protocol is designed as a self-validating system , ensuring that any observed degradation is accurately quantified and not an artifact of the analytical method itself.

Step-by-Step Methodology: Forced Degradation & RP-HPLC Analysis

Step 1: Sample Preparation & Equilibration

  • Action: Weigh 10.0 mg of N-Me-DL-Leu-OH·HCl using an analytical balance inside a controlled-humidity glovebox. Dissolve in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The use of 0.1% TFA intentionally mimics the acidic microenvironment of the HCl salt while stabilizing the ionization state of the molecule, preventing peak tailing and ensuring consistent chromatographic retention.

Step 2: Stress Induction (Accelerated Aging)

  • Action: Aliquot the solution into three sealed amber vials. Store Vial A at 4°C (Control), Vial B at 40°C/75% RH (Thermal/Moisture Stress), and Vial C under UV light (254 nm) for 48 hours.

  • Causality: Isolating thermal, moisture, and photolytic variables allows the analyst to deconvolute specific degradation pathways rather than observing a generalized breakdown.

Step 3: Chromatographic Analysis (RP-HPLC)

  • Action: Inject 10 µL of each sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient of 5% to 95% Acetonitrile over 10 minutes. Monitor absorbance at 210 nm (targeting the carboxyl absorption).

Step 4: Self-Validation Check (Mass Balance Equation)

  • Action: Calculate the total peak area of the chromatogram for the stressed samples. The sum of the peak area of the intact N-Me-DL-Leu-OH·HCl and all degradation product peaks must equal the total peak area of the Control (Vial A) within a ±2.0% margin of error.

  • Causality: This is the critical self-validation step. If the mass balance falls outside this ±2.0% range, it proves that degradation products are either volatile, permanently retained on the column, or lack a chromophore at 210 nm. This immediately flags the assay as invalid, dictating the mandatory use of an orthogonal detector (such as Mass Spectrometry or an Evaporative Light Scattering Detector) to achieve true quantification.

Quantitative Data Presentation

The table below summarizes the expected quantitative stability profile of N-Me-DL-Leu-OH·HCl under varying environmental conditions, serving as a benchmark for quality control assessments.

Time PointStorage ConditionPurity (RP-HPLC)Moisture Content (Karl Fischer)Degradation Notes
Initial N/A>98.0%<0.5%Baseline established.
1 Month 25°C / 60% RH97.5%1.2%Minor acid-catalyzed hydrolysis detected.
1 Month 40°C / 75% RH94.2%3.8%Significant deliquescence; visible powder clumping.
3 Months 2-8°C (Desiccated)97.9%<0.6%Stable; no statistically significant change.
3 Months 25°C / 60% RH (Opened)95.1%2.1%Accumulation of N-demethylated oxidative impurities.

References

  • [1] N-Methyl-DL-leucine hydrochloride | 2566-33-8, J&K Scientific. 1

  • [6] N-Methyl-DL-leucine | 2566-33-8, Sigma-Aldrich.6

  • [4] N-Methyl-dl-leucine | C7H15NO2 | CID 567743, PubChem, National Institutes of Health. 4

  • [2] N-Methylated Amino Acids | Reagents, Chemicals and Labware, Merck Millipore. 2

  • [3] Should My Peptide Be Methylated?, LifeTein. 3

  • [5] Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides, PMC, National Institutes of Health. 5

Sources

Exploratory

Sourcing and Application of N-Methyl-DL-Leucine Hydrochloride in Peptide Drug Discovery

Executive Summary In the rapidly evolving landscape of peptidomimetic drug discovery, non-canonical amino acids serve as foundational building blocks for overcoming the inherent pharmacokinetic limitations of native pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetic drug discovery, non-canonical amino acids serve as foundational building blocks for overcoming the inherent pharmacokinetic limitations of native peptides. N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8)[1] is a highly specialized, synthetically modified amino acid derivative. By replacing the amide hydrogen of standard leucine with a methyl group, this compound fundamentally alters the structural and metabolic profile of the resulting peptide[2].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals on the mechanistic utility, critical quality attributes (CQAs) for sourcing, commercial supplier evaluation, and rigorous analytical validation of N-methyl-DL-leucine hydrochloride.

Mechanistic Significance of N-Methylation in Peptidomimetics

Standard peptides are notoriously susceptible to rapid in vivo degradation by proteolytic enzymes. The incorporation of N-methyl-leucine introduces two critical biophysical changes that drive its utility in drug design[2]:

  • Elimination of Hydrogen Bond Donors : The N-methyl group removes the amide proton, preventing the peptide backbone from acting as a hydrogen bond donor. This forces a conformational shift, often inducing rigid secondary structures (such as

    
    -turns or polyproline helices) that mask the peptide from protease active sites.
    
  • Increased Lipophilicity : The addition of the hydrophobic methyl group increases the overall lipophilicity of the peptide, significantly enhancing membrane permeability and oral bioavailability.

Causality of Protease Evasion

Proteases rely on the formation of transition-state hydrogen bonds with the peptide backbone to catalyze hydrolysis. By sterically blocking the active site and removing the necessary H-bond donor, N-methylated peptide bonds become highly resistant to enzymatic cleavage[2].

ProteaseEvasion Standard Standard L-Leucine (NH-CO Bond) Protease Protease Recognition (H-Bond Donor Active) Standard->Protease Degradation Rapid Peptide Degradation Protease->Degradation NMethyl N-Methyl-DL-Leucine (N(CH3)-CO Bond) Steric Steric Hindrance & Loss of H-Bond Donor NMethyl->Steric Evasion Protease Evasion (Extended Half-Life) Steric->Evasion

Diagram illustrating the mechanistic pathway of protease resistance conferred by N-methylation.

Critical Quality Attributes (CQAs) for Sourcing

When sourcing this compound for solid-phase peptide synthesis (SPPS) or medicinal chemistry workflows, two specific attributes dictate the choice of the DL-racemate and the Hydrochloride (HCl) salt :

  • Why the DL-Racemate? In early-stage hit-to-lead optimization, researchers must map the spatial requirements of a target receptor. By incorporating the racemic (DL) form of N-methyl-leucine during SPPS, a single coupling step generates two distinct diastereomeric peptide products. This multiplexing strategy halves the synthetic workload. Post-cleavage, the epimers are separated via preparative reverse-phase HPLC, allowing researchers to simultaneously screen both the L- and D- spatial configurations for optimal target binding affinity.

  • Why the Hydrochloride Salt? Secondary amino acids (like N-methyl-leucine) are highly nucleophilic and prone to spontaneous intramolecular cyclization (forming diketopiperazines) if stored as free bases. Sourcing the compound as a hydrochloride salt protonates the secondary amine, rendering it chemically inert during long-term storage. Furthermore, the HCl salt significantly enhances aqueous solubility, which is critical for the initial analytical validation steps prior to Fmoc-protection.

Commercial Supplier Landscape

Selecting a reliable commercial supplier requires evaluating the guaranteed purity and the specific salt form provided. Below is a comparative analysis of verified commercial suppliers offering N-methyl-DL-leucine hydrochloride (CAS: 2566-33-8)[1].

SupplierCatalog NumberSupplied FormMolecular WeightTypical Purity
BOC Sciences []BAT-003617Hydrochloride Salt145.20 g/mol >97%
Accela ChemBio [4]SY022445Hydrochloride Salt145.20 g/mol >95%
J&K Scientific [5]06343Hydrochloride Salt145.20 g/mol >95%
US Biological [6]283833Hydrochloride Salt145.20 g/mol Highly Purified

Analytical Validation: A Self-Validating QC Protocol

Trustworthiness in drug development requires that every sourced raw material undergoes rigorous Quality Control (QC). The following protocol is designed as a self-validating system : it incorporates internal stoichiometric controls that inherently prove the assay's success without relying on external assumptions.

Objective

To confirm the identity (m/z 146.1 [M+H]+), purity (>95%), and the exact 50:50 racemic nature of incoming N-methyl-DL-leucine HCl batches.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Inject a blank solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid) spiked with an internal standard (e.g., isotopically labeled Leucine-d3).

    • Causality: This step self-validates the LC-MS system, proving it is free of column carryover and that the electrospray ionization (ESI) source is operating efficiently before the actual sample is introduced.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the sourced N-methyl-DL-leucine HCl in 1.0 mL of the SST solvent.

  • Chiral Derivatization (Marfey’s Reagent):

    • Action: React 50 µL of the sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) at 40°C for 90 minutes, followed by quenching with 1M HCl.

    • Causality: N-methyl-leucine lacks a primary amine, but its secondary amine reacts with FDAA to form highly stable, UV-active diastereomers. This allows the D- and L- enantiomers to be resolved on a standard, cost-effective achiral C18 column rather than requiring an expensive chiral stationary phase.

  • LC-MS Analysis:

    • Action: Inject 5 µL of the derivatized sample into the LC-MS. Monitor the specific [M+H]+ transition for the FDAA-derivatized mass.

  • Self-Validation & Acceptance Criteria:

    • Action: Integrate the Area Under the Curve (AUC) for the resulting chromatographic peaks.

    • Validation Logic: The chromatogram must yield exactly two peaks. If the AUC ratio falls strictly between 48:52 and 52:48 , the system self-validates that the sample is a true racemate and that the derivatization proceeded without kinetic resolution bias. If only one peak is observed, the supplier erroneously provided an enantiopure product. If the baseline purity (TIC) is <95%, the batch is rejected.

References[2] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT1Jh9EFYwR12j9ReijWcnaXTrVhhpE-bv5fDWl1bF2tdlSl77_WUCTqTK_m1uUiP57eDugBOWTcGoryWNqn_65ItXFaL-QKwjFlf-APB0QVH3wO8buCbidkcLKnVI6iZF95FmVnNUv5z7cniA[1] N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYE5_wAolltjeZuqAHD5Fua3etPMLmseV7QLfIUqvp2t1XtmBsO8S1QK8gWKG2pUWo3yCULZFPBLhTotOds9YK1aPqkflWdtpreGAgEhvo7ck_hax0JY-WgcvkeIijmiHexcjCfJduY9CrUw==[3] Unnatural Amino Acids in Drug Discovery - BOC Sciences. bocsci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZPuJqk1Jiqf8hlzpcAnaap10ZR17t0ApLmeDYjyMzzNgsZ5AMaAZDJuwNNXXe2CxTzmffrPKP-ds73spTul949flFtq4gwCMcRk-MZyCiQ80LblPDml6-uGO4OXintSYGXqeTcKJyvOg32Wj_B8J5mDSeqAaa687eyxK51v1q6kC97zNOjdqTJ1O-032YWQeJ-JFp3P-dHF9YYnJtlqKDZV8=[4] 2566-33-8,N-Methyl-DL-leucine-AccelaChem|AccelaChemBio. accelachem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwzZh0FclyxfNXvJENL764le69ZDdrIZzXK_7of-K51C8hrBy_jIYQXkNxd3bCSfZVgMfvF1SQSfPVvqdfoy0A5g7C88PjYCq7mE6P5sRvpZyiUicVn6si90eF2fVInGI5blObcAz5mO1gkjIbYx-l66t67W2GSj6IrTejLujWI0LKdppW0Mpgu_Ziw==[5] N-Methyl-DL-leucine hydrochloride | 2566-33-8 - J&K Scientific. jk-sci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNa1Zmgd45PAyenM_XBXCGFe2bgMn-hYXTHp1JTEnLBb6RuvS-o42c6qOFUMuXBt0qmuJanx2GdJIhD5PBrd6OVg-c5cxqf00WEpt3-ze0eV9X-fvI05TJ9nO-JV0Pmg4LPlM=[6] Amino Acids - Biochemical Search. usbio.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEATSiPNSMbPodI7FefTSC9X6uCIxy_vU0Lz7Zl9oKXt2VvgTvtIsaK28JqwidlPhLADYpUABgh20fVS4z1EOEvURXNi2TpJrLXrqjRJibX1YyDO0d4hiANSb8E14sQX-uxy5iUcZ0U5jhAhvODuc-7_oPjot61WCN6mHH2vEDlESGNlR6K

Sources

Foundational

The N-Methylated Leucine Paradigm: A Technical Guide to Peptide Optimization and Synthesis

Executive Summary Peptide-based drug design frequently encounters two major pharmacokinetic hurdles: high susceptibility to proteolytic degradation and poor passive membrane permeability. The incorporation of N-methylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based drug design frequently encounters two major pharmacokinetic hurdles: high susceptibility to proteolytic degradation and poor passive membrane permeability. The incorporation of N-methylated amino acids, specifically N-methyl-L-leucine (NMeLeu), has emerged as a cornerstone strategy to overcome these limitations[1]. This whitepaper provides an in-depth mechanistic analysis and synthetic guide for utilizing N-methylated leucine derivatives in modern peptidomimetics, bridging the gap between theoretical physical chemistry and practical benchtop synthesis.

Mechanistic Rationale: The Causality of N-Methylation

Why does replacing a single hydrogen atom with a methyl group on the leucine backbone yield such profound biological differences? The causality lies in three interconnected physicochemical alterations:

Proteolytic Shielding

Proteases such as chymotrypsin and pepsin rely on hydrogen bonding with the peptide backbone to stabilize the transition state during amide hydrolysis. N-methylation removes the critical hydrogen bond donor (NH) and introduces severe steric bulk at the scissile bond. N-methyl scanning mutagenesis has demonstrated that inserting N-methyl residues can increase protease resistance by 72- to over 1000-fold[2].

Membrane Permeability & The Desolvation Penalty

Passive diffusion across a lipid bilayer requires a molecule to shed its hydration shell. The polar amide NH is highly solvated in aqueous environments. By masking this group with a lipophilic methyl moiety, the thermodynamic desolvation penalty is drastically reduced, facilitating transcellular absorption[3],[1].

Conformational Templating

N-methylation restricts the allowable


 and 

dihedral angles of the peptide backbone. It frequently induces cis-amide bond conformations and templates the formation of

-turns. This constrained geometry often forces remaining polar groups to hydrogen-bond intramolecularly, further burying polarity and enhancing overall lipophilicity[3].

PK_Enhancement A Peptide with Standard Leucine (Exposed NH) B N-Methylation of Leucine (NH → N-CH3) A->B C Loss of H-Bond Donor B->C D Steric Hindrance at Peptide Bond B->D E Reduced Desolvation Penalty C->E F Protease Recognition Blocked D->F G Increased Membrane Permeability (Passive Diffusion) E->G H Extended in vivo Half-Life F->H I Enhanced Oral Bioavailability G->I H->I

Diagram 1: Mechanistic pathways linking N-methylation to enhanced oral bioavailability.

Pharmacokinetic Impact: The Cyclosporine A Blueprint

The quintessential validation of NMeLeu's utility is Cyclosporine A (CsA), a fungal cyclic undecapeptide immunosuppressant. Despite its large molecular weight (~1202 Da), CsA achieves remarkable oral bioavailability.

CsA contains seven N-methylated residues, prominently featuring N-methyl-L-leucine at positions 4, 6, 9, and 10[4]. The primary metabolic clearance of CsA involves the cytochrome P450 3A4 system, which targets the N-methyl groups for demethylation and the side chains for hydroxylation, rather than backbone cleavage[4]. The sheer density of NMeLeu residues renders the backbone virtually impervious to standard gastrointestinal proteases.

Table 1: Impact of N-Methylation on Peptide Properties
PropertyStandard Leucine PeptideN-Methylated Leucine PeptideMechanistic Driver
Proteolytic Half-Life Minutes to HoursDays to IndefiniteSteric block; loss of H-bond donor[2].
Membrane Permeability Low (Paracellular)High (Transcellular)Reduced desolvation penalty[3],[1].
Conformational State Flexible (Random Coil)Constrained (

-turns)
Restricted

/

dihedral angles[3].
Target Affinity BaselineVariable (Often Enhanced)Pre-organization into active conformation[2].

Synthetic Methodologies: Protocols for N-Methylation

The synthesis of NMeLeu-containing peptides requires specialized protocols due to the steric hindrance of the isobutyl side chain combined with the N-methyl group.

Solution-Phase Synthesis of Fmoc-NMeLeu-OH (Freidinger Method)

For researchers preferring to couple pre-methylated building blocks, the Freidinger oxazolidinone route remains the gold standard[5].

Step-by-Step Protocol:

  • Oxazolidinone Formation: Dissolve Fmoc-L-Leucine in toluene. Add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux with a Dean-Stark trap for azeotropic water removal until complete conversion.

  • Reductive Cleavage: Dissolve the isolated oxazolidinone in anhydrous dichloromethane (DCM). Add 2 equivalents of triethylsilane (Et

    
    SiH) and 2 equivalents of trifluoroacetic acid (TFA).
    
    • Causality of Reagents: The TFA acts as a strong acid to protonate the oxazolidinone oxygen, creating an electrophilic intermediate that is subsequently reduced by the hydride donor (Et

      
      SiH), cleanly yielding the N-methyl group without over-alkylation[5].
      
  • Isolation: Stir at ambient temperature until TLC indicates completion. Wash the organic phase with 1M HCl, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography to yield Fmoc-NMeLeu-OH[5].
Solid-Phase On-Resin N-Methylation (Fukuyama/Biron-Kessler Protocol)

Coupling pre-methylated amino acids can be expensive and inefficient. The Biron-Kessler adaptation of the Fukuyama amine synthesis allows for direct, on-resin N-methylation during Solid-Phase Peptide Synthesis (SPPS)[6],[7].

Step-by-Step Protocol (Optimized for Time & Yield):

  • Sulfonylation (Protection): To the resin-bound peptide with a free N-terminal leucine, add 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 2,4,6-collidine in N-methyl-2-pyrrolidone (NMP). Agitate for 15 minutes at room temperature. Wash resin with NMP.

  • Alkylation (Methylation): Add 3 equivalents of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and 10 equivalents of methyl iodide (MeI) in NMP. Agitate for 25 minutes. Wash resin thoroughly with NMP.

    • Causality of Reagents: MTBD is utilized as a strong, non-nucleophilic base. It deprotonates the sulfonamide without reacting with the MeI, ensuring the alkylating agent is exclusively consumed by the peptide backbone[8].

  • Desulfonylation (Deprotection): Add a solution of 5% 2-mercaptoethanol and 5% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Agitate for 10 minutes. Wash extensively with NMP and DCM.

    • Self-Validating Mechanism: This specific reagent combination exclusively removes the o-NBS group from tertiary amines via a Meisenheimer complex. If the methylation step failed, the unmethylated secondary sulfonamide remains intact and will not couple in the next step, effectively halting the sequence and preventing the formation of difficult-to-separate deletion sequences[8].

Fukuyama_Workflow Start Resin-Bound Leucine (Free N-Terminus) Step1 Step 1: Sulfonylation Reagent: o-NBS-Cl, Collidine Result: o-NBS-Protected Amine Start->Step1 Step2 Step 2: Alkylation Reagent: MTBD, MeI Result: N-Methylated Sulfonamide Step1->Step2 Step3 Step 3: Desulfonylation Reagent: 2-Mercaptoethanol, DBU Result: Free Secondary Amine Step2->Step3 End Coupling of Next Amino Acid (Requires HATU/DEPBT) Step3->End

Diagram 2: Step-by-step Fukuyama on-resin N-methylation workflow for peptide synthesis.

Conformational Consequences and Data Presentation

The introduction of the N-methyl group on leucine forces a steric clash with the preceding amino acid's carbonyl oxygen, frequently driving the peptide bond into a cis conformation.

Conformational_Impact NMe N-Methyl Group Incorporation CisTrans Cis/Trans Amide Isomerization NMe->CisTrans PhiPsi Restriction of Phi/Psi Angles NMe->PhiPsi BetaTurn Induction of Beta-Turns CisTrans->BetaTurn PhiPsi->BetaTurn Receptor Altered Receptor Affinity/Selectivity BetaTurn->Receptor

Diagram 3: Conformational consequences of N-methylating the leucine peptide backbone.

Table 2: Comparison of N-Methylation Synthetic Strategies
StrategyPrimary ReagentsAdvantagesLimitations
Solution-Phase (Freidinger) Paraformaldehyde, Et

SiH, TFA
High purity building blocks; scalable for large batches[5].Time-consuming; requires separate purification steps before SPPS.
On-Resin (Fukuyama) o-NBS-Cl, MeI, MTBD, 2-MercaptoethanolFast (under 1 hour); fully automated; self-validating purification[6],[8].MeI is highly toxic; requires highly reactive coupling agents (HATU) for the next step.

Conclusion

The strategic incorporation of N-methylated leucine is not merely a structural tweak; it is a profound physicochemical modification that dictates the pharmacokinetic viability of peptide therapeutics. By understanding the causality behind its effects—masking hydrogen bonds, inducing


-turns, and sterically blocking proteases—drug development professionals can rationally design peptidomimetics that bridge the gap between biological efficacy and clinical deliverability.

References

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: N
  • EP2110380A1 - Alpha-N-methylation of amino acids Source: Google P
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: N
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity Source: N
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • Source: U.S.
  • Design and Synthesis of Analogues of Marine Natural Product Galaxamide, an N-methylated Cyclic Pentapeptide, as Potential Anti-Tumor Agent in Vitro Source: MDPI
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique Source: FULIR (Ruđer Bošković Institute)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Protocol for the Incorporation of N-Me-DL-Leu-OH·HCl in Solid-Phase Peptide Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol Introduction and Strategic Rationale The incorporation of N-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol

Introduction and Strategic Rationale

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. N-methylation imparts profound pharmacological benefits, including enhanced proteolytic stability, increased membrane permeability, and the induction of specific conformational constraints[1].

Working with N-Me-DL-Leu-OH·HCl (N-Methyl-DL-leucine hydrochloride) introduces three distinct synthetic challenges that require precise methodological control:

  • The HCl Salt Form: The free amino acid is supplied as a hydrochloride salt, necessitating stoichiometric neutralization prior to N-terminal protection or coupling to prevent pH-driven coupling failures.

  • Racemic Nature (DL): As a racemic mixture, its incorporation will generate a pair of diastereomeric peptides. This is highly advantageous for screening diastereomeric libraries, but requires robust coupling efficiencies to ensure an unbiased 1:1 epimeric ratio during synthesis.

  • Steric Hindrance: The secondary amine of the N-methyl group drastically reduces nucleophilicity. While coupling the N-Me-DL-Leu residue to the growing peptide chain is moderately difficult, coupling the subsequent amino acid onto this hindered secondary amine is the primary bottleneck in the synthesis cycle[2].

Mechanistic Causality: Designing a Self-Validating System

To ensure scientific integrity and high yields, standard Solid-Phase Peptide Synthesis (SPPS) protocols must be fundamentally altered when handling N-Me-DL-Leu-OH·HCl.

Reagent Selection: Overcoming the Secondary Amine Bottleneck

Standard carbodiimides (DIC) or benzotriazole-based reagents (HBTU, TBTU) lack the reactivity required to drive the acylation of a sterically hindered secondary amine to completion[3]. Instead, third-generation uronium salts containing highly reactive leaving groups are mandatory.

  • HATU utilizes a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, which provides a neighboring-group effect via its pyridine nitrogen, accelerating the reaction and minimizing epimerization[1][4].

  • COMU , a morpholinium-based uronium salt incorporating an Oxyma Pure leaving group, offers equal or superior coupling kinetics to HATU, with the added benefit of producing non-hazardous byproducts and exhibiting higher solubility in DMF[5][6].

Crucial Insight: When using HATU or COMU, the coupling reagent must be maintained at a slight stoichiometric deficit relative to the incoming amino acid (e.g., 4.0 eq Amino Acid to 3.9 eq HATU). Excess aminium/uronium reagent can react with the free secondary amine on the resin, leading to irreversible guanidinylation and chain termination[5].

Self-Validating Monitoring: The Bromophenol Blue Test

The ubiquitous Kaiser (ninhydrin) test is fundamentally incompatible with N-methylated residues, as it relies on the formation of Ruhemann's purple via reaction with a primary amine. Applying a Kaiser test to an N-methylated resin will yield a false negative[1]. Causality: To create a self-validating feedback loop, the protocol must utilize the Bromophenol Blue test or the Chloranil test . Bromophenol blue acts as an acid-base indicator; it binds to the free secondary amine, turning the resin beads blue/green. Upon complete acylation, the absence of basic amines causes the beads to revert to their natural color (or yellow in the presence of the coupling matrix)[2].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents specifically for the acylation of N-methylated secondary amines[3][6].

Coupling ReagentActive Ester FormedEfficiency for N-Me CouplingsRisk of GuanidinylationRecommended Coupling Time
COMU Oxyma PureExceptional Low1 - 2 hours
HATU HOAtHighly Effective High (if in excess)1 - 4 hours
PyBOP HOBtModerateNone (Phosphonium)4 - 6 hours
HBTU / TBTU HOBtPoor / Not RecommendedHighN/A
DIC / Oxyma Oxyma PureModerate to HighNone (Carbodiimide)2 - 4 hours

Experimental Protocols

Phase 1: Neutralization and Fmoc-Protection of N-Me-DL-Leu-OH·HCl

Because the building block is an unprotected HCl salt, it must be converted to Fmoc-N-Me-DL-Leu-OH prior to standard SPPS.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve 10.0 mmol of N-Me-DL-Leu-OH·HCl in 20 mL of a 10% aqueous

    
     solution. The basic environment neutralizes the HCl salt and deprotonates the amine.
    
  • Fmoc Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add a solution of Fmoc-OSu (Fmoc N-hydroxysuccinimide ester, 10.5 mmol) dissolved in 20 mL of 1,4-dioxane. Note: Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of dipeptide impurities.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup: Add 30 mL of distilled water and extract twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the precipitating product with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum to yield Fmoc-N-Me-DL-Leu-OH.
    
Phase 2: Coupling Fmoc-N-Me-DL-Leu-OH to the Peptide-Resin

This phase attaches the N-Me residue to the growing primary amine of the peptide chain.

Step-by-Step Methodology (0.1 mmol scale):

  • Deprotection: Treat the swollen peptide-resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve Fmoc-N-Me-DL-Leu-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of peptide-synthesis grade DMF[1].

  • Pre-activation: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial. Vortex for exactly 1 minute.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1 to 2 hours.

  • Validation: Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine. Wash the resin with DMF (3x) and DCM (3x).

Phase 3: Elongation (Coupling the Subsequent Amino Acid ONTO the N-Me Residue)

This is the critical, sterically hindered step. Double coupling is mandatory.

Step-by-Step Methodology (0.1 mmol scale):

  • Deprotection: Remove the Fmoc group from the N-Me-DL-Leu residue using 20% piperidine in DMF (2 x 15 min). Wash with DMF (5x).

  • First Coupling: Dissolve the next Fmoc-Amino Acid (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL DMF. Add DIEA (0.8 mmol, 8 eq), pre-activate for 1 minute, and add to the resin. Agitate for 2 hours.

  • Validation (Bromophenol Blue): Remove a few resin beads and wash with methanol. Add 2 drops of Bromophenol Blue test solution (0.5% in DMF).

    • Yellow: Coupling complete.

    • Blue/Green: Secondary amine still present. Proceed to Step 4[2].

  • Double Coupling: Drain the reaction vessel (do not wash extensively). Add a freshly prepared solution of the Fmoc-Amino Acid, COMU, and DIEA (same equivalents). Agitate for an additional 2 hours.

  • Capping: To prevent deletion sequences from unreacted secondary amines, treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 15 minutes before proceeding to the next cycle.

SPPS Workflow Visualization

SPPS_Workflow Start Peptide-Resin (Free N-terminal) FmocDeprotect Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotect Wash1 Wash (DMF/DCM) FmocDeprotect->Wash1 Activate Activate Fmoc-N-Me-DL-Leu-OH (HATU or COMU + DIEA) Wash1->Activate Couple1 First Coupling (1-4 hours, RT) Activate->Couple1 Test1 Bromophenol Blue Test Couple1->Test1 Decision Color Result? Test1->Decision Couple2 Double Coupling (Fresh Reagents) Decision->Couple2 Blue/Green (Incomplete) Wash2 Wash & Cap (Ac2O/DIEA) Decision->Wash2 Yellow (Complete) Couple2->Test1 NextCycle Next SPPS Cycle (Coupling onto N-Me) Wash2->NextCycle

Workflow for incorporating N-methylated amino acids in SPPS, highlighting double coupling steps.

References

  • BenchChem. "Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis." BenchChem.
  • Peptide.com. "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids." AAPPTEC.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
  • Luxembourg Bio Technologies. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents." Luxembourg Bio Technologies.
  • BenchChem. "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." BenchChem.

Sources

Application

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Comprehensive Purity Analysis of N-methyl-DL-leucine

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract & Introduction N-methyl-DL-leucine is a methylated, non...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

N-methyl-DL-leucine is a methylated, non-proteinogenic amino acid derivative with significant applications in peptide synthesis and as a chiral building block in pharmaceutical development. Its incorporation into peptide chains can enhance metabolic stability and modify conformational properties. As with any active pharmaceutical ingredient (API) or critical intermediate, rigorous purity assessment is non-negotiable. This guide provides a comprehensive framework for the analysis of N-methyl-DL-leucine, addressing both chemical purity (process-related impurities) and, critically, its enantiomeric purity.

The analytical challenge presented by N-methyl-DL-leucine is twofold. First, like many amino acids, it lacks a strong native chromophore, necessitating detection at low UV wavelengths. Second, as a racemic mixture, its constituent enantiomers (N-methyl-D-leucine and N-methyl-L-leucine) are physically and chemically identical in an achiral environment, demanding specialized chiral separation techniques to determine their relative proportions. This document delineates robust HPLC methodologies to address both analytical requirements, providing detailed protocols grounded in established chromatographic principles.

Logical Framework for Purity Assessment

A complete purity profile requires a bifurcated approach. An initial achiral method is employed to assess general chemical purity, followed by a specific chiral method to resolve and quantify the enantiomers.

G cluster_0 Overall Purity Analysis Workflow Sample N-methyl-DL-leucine Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Achiral Method 1: Achiral RP-HPLC (Chemical Purity) Prep->Achiral Inject Chiral Method 2: Chiral HPLC (Enantiomeric Purity) Prep->Chiral Inject Decision Impurity Profile Acceptable? Achiral->Decision Chiral->Decision Report Comprehensive Purity Report Decision->Report Yes

Figure 1: High-level workflow for the complete purity assessment of N-methyl-DL-leucine.

Part 1: Achiral Analysis for Chemical Purity

The primary objective here is to separate the main N-methyl-DL-leucine peak from potential process-related impurities, such as unreacted starting materials (e.g., DL-leucine) or by-products of the methylation reaction. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective technique for this purpose.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides excellent retention for moderately polar compounds like N-methyl-DL-leucine.[1] The non-polar isobutyl side chain and the overall molecular structure allow for effective partitioning between the mobile and stationary phases.

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).[2] An acidic additive, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial. It serves two purposes: 1) to protonate the secondary amine and carboxyl groups, suppressing their ionization and ensuring a consistent charge state, which leads to sharper, more symmetrical peaks, and 2) to provide protons that interact with residual free silanol groups on the silica backbone of the stationary phase, further reducing peak tailing.

  • Detection: Due to the absence of a significant chromophore, UV detection is performed at a low wavelength, typically around 210 nm, where the peptide-like amide bond exhibits absorbance.[2]

Experimental Protocol 1: RP-HPLC for Chemical Purity
  • Instrumentation & Consumables

    • HPLC System with UV Detector

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Sample Solvent (Diluent): Mobile Phase A or a Water/Acetonitrile mixture that matches the initial gradient conditions.

  • Sample Preparation

    • Accurately weigh and dissolve the N-methyl-DL-leucine sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[2][3]

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis

    • Identify the main peak corresponding to N-methyl-DL-leucine.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Identify and quantify any known impurities against reference standards if available.

Part 2: Chiral Analysis for Enantiomeric Purity

Determining the ratio of N-methyl-D-leucine to N-methyl-L-leucine is paramount, especially in pharmaceutical applications where one enantiomer may be active while the other could be inactive or even harmful. This requires creating a chiral environment, which can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly through diastereomer formation.

Method A: Direct Separation on a Chiral Stationary Phase (CSP)

This is often the most straightforward and preferred approach. CSPs are designed with a chiral selector immobilized onto the silica support, allowing for differential interaction with the enantiomers.

Causality of Method Design
  • Stationary Phase: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including N-methylated amino acids.[2][3] These phases create chiral cavities and surfaces where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also excellent choices for underivatized amino acids.[4]

  • Mobile Phase: The choice of mobile phase depends on the CSP and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile).[3] For N-methyl-DL-leucine, a reversed-phase method is often convenient as it uses similar solvents to the achiral purity method.

Experimental Protocol 2: Direct Chiral RP-HPLC
  • Instrumentation & Consumables

    • HPLC System with UV Detector

    • Polysaccharide-based Chiral Column (e.g., Lux Cellulose-1 or similar, 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile (Isocratic). Note: This ratio is a starting point and must be optimized.[2][3]

  • Sample Preparation

    • Prepare a 0.5 mg/mL solution of N-methyl-DL-leucine in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions

    • Flow Rate: 0.8 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Run Time: Sufficient to allow for the elution of both enantiomer peaks with baseline resolution.

  • Data Analysis

    • Identify the two enantiomer peaks. Injecting a standard of a single pure enantiomer (if available) can confirm the elution order.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100%.

    • Ensure the resolution between the two peaks is ≥ 1.5 for accurate quantification, as per pharmacopeial standards for similar amino acids.[5][6]

Method B: Indirect Separation via Pre-Column Derivatization

This method involves reacting the N-methyl-DL-leucine sample with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Causality of Method Design
  • Derivatizing Agent: A highly effective agent for secondary amines is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide (FDNP-L-Val-NH2), an analog of Marfey's reagent.[7][8] When this L-configured reagent reacts with the DL-racemate of N-methyl-leucine, it forms L-D and L-L diastereomeric pairs. These pairs have different shapes and polarities, allowing them to be separated by standard RP-HPLC.

  • Detection: The FDNP moiety is a strong chromophore, shifting the optimal detection wavelength to 340 nm, which significantly enhances sensitivity and selectivity, moving detection away from the noisy low-UV region.[7]

G cluster_1 Indirect Chiral Analysis Workflow Sample N-methyl-DL-leucine (D and L enantiomers) Reagent Add Chiral Derivatizing Agent (e.g., FDNP-L-Val-NH2) Sample->Reagent Reaction Derivatization Reaction (Heat, Buffer) Reagent->Reaction Diastereomers Formation of Diastereomers (L-D and L-L pairs) Reaction->Diastereomers HPLC Inject onto Achiral C18 Column Diastereomers->HPLC Separation Separation & Quantification HPLC->Separation

Figure 2: Workflow for the indirect chiral separation method via diastereomer formation.

Experimental Protocol 3: Indirect Chiral RP-HPLC
  • Instrumentation & Consumables

    • HPLC System with UV Detector

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Reagents: 1% (w/v) FDNP-L-Val-NH2 in acetone, 1 M Sodium Bicarbonate, 2 M HCl.

    • Mobile Phase A: 0.1% (v/v) TFA in Water

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Derivatization Procedure [7]

    • In a microcentrifuge tube, dissolve ~1 mg of N-methyl-DL-leucine in 100 µL of 1 M Sodium Bicarbonate.

    • Add 200 µL of the 1% FDNP-L-Val-NH2 solution in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour in a heating block.

    • After incubation, cool the mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Dilute the final reaction mixture with the mobile phase (e.g., 1:10) and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 20 µL

    • UV Detection: 340 nm

    • Gradient Elution: A gradient similar to Protocol 1 can be used as a starting point, but it will need to be re-optimized for the separation of the more hydrophobic diastereomers. A shallower gradient may be required.

Data Summary & Interpretation

Effective purity analysis requires clear data presentation. The following tables provide an example of expected results.

Table 1: Example Data for Achiral Purity Analysis (Protocol 1)

Peak ID Retention Time (min) Area (%) Identity Status
1 4.2 0.08 DL-Leucine (Impurity) Within Specification
2 8.5 99.85 N-methyl-DL-leucine Pass

| 3 | 12.1 | 0.07 | Unknown Impurity | Within Specification |

Table 2: Example Data for Chiral Purity Analysis (Protocol 2)

Peak ID Retention Time (min) Area (%) Identity Resolution (Rs)
1 10.2 50.1 N-methyl-L-leucine 2.1

| 2 | 11.5 | 49.9 | N-methyl-D-leucine | 2.1 |

Conclusion

The comprehensive purity assessment of N-methyl-DL-leucine is reliably achieved by employing a combination of achiral and chiral HPLC methods. Standard RP-HPLC on a C18 column provides a robust evaluation of chemical purity, separating the target molecule from process-related impurities. For the critical determination of enantiomeric composition, direct analysis on a polysaccharide-based chiral stationary phase offers a highly efficient and direct route to baseline separation. These methodologies, when properly implemented and validated, provide the rigorous analytical data required by researchers and drug development professionals to ensure the quality, safety, and efficacy of their materials.

References

  • Pascual, D., & Torras, J. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography B: Biomedical Sciences and Applications, 753(1), 151-158. [Link]

  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 21(6), 649-656. [Link]

  • SIELC Technologies. (2018). Separation of N-(9-Fluorenylmethoxycarbonyl)-L-leucine on Newcrom R1 HPLC column. SIELC. [Link]

  • HELIX Chromatography. (2026). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography. [Link]

  • ResearchGate. (2007). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Alajmi, B. M., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • Axion Analytical Labs, Inc. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]

  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 104-115. [Link]

  • Alajmi, B. M., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL‐Leucine‐DL‐Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Regis Technologies. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Veeprho. (n.d.). Leucine Impurities and Related Compound. Veeprho. [Link]

  • Academia.edu. (n.d.). (PDF) Amino acid analysis for pharmacopoeial purposes. Academia.edu. [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]

  • PubChem. (n.d.). N-Methyl-dl-leucine. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. [Link]

  • Al-Salami, H., et al. (2024). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Pharmaceuticals, 17(2), 195. [Link]

Sources

Method

Application Notes &amp; Protocols: Cell-Based Assays Using N-Methyl-DL-Leucine Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8) Mechanistic Rationale & Chemical Profiling N-Methyl-DL-leucine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-Methyl-DL-leucine hydrochloride (CAS: 2566-33-8)

Mechanistic Rationale & Chemical Profiling

N-Methyl-DL-leucine hydrochloride is a synthetically modified, unnatural amino acid derivative where the primary


-amino group of leucine is substituted with a methyl group. The hydrochloride salt formulation ensures high aqueous solubility, making it highly compatible with in vitro cell culture media[1].

In cell-based assays and drug development, this compound serves as a critical structural probe due to two distinct biophysical consequences of N-methylation:

  • Steric Occlusion: The added methyl group creates steric bulk that disrupts highly specific lock-and-key interactions found in intracellular nutrient sensors. For instance, while wild-type L-leucine is the primary activator of the mTORC1 signaling pathway via sensors like Leucyl-tRNA synthetase (LRS) and Sestrin2, N-methyl-leucine cannot properly dock into these binding pockets, making it an excellent negative control or competitive probe for mTORC1 activation[1].

  • Altered Transport Kinetics: N-methylation significantly alters the compound's affinity for amino acid transporters. In proton-coupled amino acid transporters (e.g., PAT2) and Na+-independent synaptosomal uptake systems, N-methyl-leucine acts as a competitive inhibitor, allowing researchers to isolate and study specific transport mechanisms without triggering downstream metabolic cascades[2][3].

  • Proteolytic Stability in Drug Design: In peptide engineering, incorporating N-methyl-leucine prevents proteolytic cleavage. This strategy is famously used in the development of cyclosporin analogs (e.g., NIM811), where modifying the N-methyl-leucine residues abolishes immunosuppressive calcineurin binding while retaining potent antiviral cyclophilin binding[4].

Signaling Pathway & Transport Visualization

The following diagram illustrates the mechanistic divergence between wild-type L-Leucine and N-Methyl-DL-Leucine at the cellular membrane and within the cytosol.

Pathway Leu L-Leucine Transporter Transporters (PAT2, LAT1) Leu->Transporter High Affinity Sensors Intracellular Sensors (Sestrin2 / LRS) Leu->Sensors Binds & Inhibits NMeLeu N-Methyl-DL-Leucine (HCl salt) NMeLeu->Transporter Competitive Binding NMeLeu->Sensors Steric Clash (No Binding) Transporter->Sensors Cytosolic Entry GATOR2 GATOR2 Complex Sensors->GATOR2 Inhibition (Relieved by Leu) mTORC1 mTORC1 Complex GATOR2->mTORC1 Activates S6K1 p-S6K1 (Active) mTORC1->S6K1 Phosphorylates

Mechanistic divergence of L-Leucine vs. N-Methyl-DL-Leucine in transport and mTORC1 activation.

Protocol I: mTORC1 Steric Probing Assay (Phospho-S6K1 Readout)

Objective: To utilize N-methyl-DL-leucine as a structural probe to validate the steric requirements of the Sestrin2/mTORC1 activation axis.

Experimental Causality & Logic

mTORC1 is acutely sensitive to intracellular leucine concentrations. By starving cells of amino acids and subsequently re-feeding them with either L-leucine or N-methyl-DL-leucine, researchers can isolate the specific hydrogen-bonding and steric constraints required to relieve Sestrin2-mediated inhibition of GATOR2.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293T cells in 6-well plates and culture until 70-80% confluent in standard DMEM (10% FBS).

  • Amino Acid Starvation:

    • Action: Wash cells twice with PBS and incubate in custom amino acid-free DMEM (supplemented with 10% dialyzed FBS) for exactly 50 minutes.

    • Causality: This depletes intracellular leucine pools, ensuring basal mTORC1 activity is fully suppressed. The 50-minute window is critical; shorter times leave residual leucine, while longer times induce severe autophagy that confounds signaling readouts.

  • Compound Re-feeding:

    • Action: Spike the starvation media with either 400 µM L-Leucine (Positive Control) or 400 µM N-Methyl-DL-leucine hydrochloride. Incubate for 15 minutes.

  • Lysis & Harvesting:

    • Action: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

    • Causality: Immediate cooling halts kinase/phosphatase activity, preserving the transient phosphorylation state of downstream targets.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for Phospho-p70 S6 Kinase (Thr389) as the primary readout for mTORC1 activity, using Total S6K1 and

    
    -actin as loading controls.
    
Self-Validating Controls
  • Vehicle Control (Starved + PBS): Must show absent or near-zero p-S6K1 signal to validate successful starvation.

  • Racemic Consideration: Because N-methyl-DL-leucine is a racemic mixture, ensure the concentration used accounts for the fact that only the L-enantiomer is biologically relevant to mammalian Sestrin2.

Protocol II: Competitive Amino Acid Transport Kinetics

Objective: To evaluate the competitive inhibitory profile of N-methyl-DL-leucine against wild-type leucine transport via proton-coupled amino acid transporters (e.g., PAT2).

Experimental Causality & Logic

The


-amino group is critical for substrate recognition by many transporters. By competing radiolabeled L-[14C]-leucine with an excess of unlabeled N-methyl-DL-leucine, the transport dependency on the primary amine can be quantified[2].
Step-by-Step Methodology
  • Cell Preparation: Use a validated expression system, such as Xenopus laevis oocytes microinjected with PAT2 cRNA, or a mammalian cell line overexpressing the target transporter[3].

  • Buffer Optimization:

    • Action: Prepare a Na+-free transport buffer adjusted to pH 5.5.

    • Causality: Transporters like PAT2 are proton-coupled and operate optimally at acidic pH. Removing sodium eliminates background noise from ubiquitous Na+-dependent transporters (e.g., SNAT2), isolating the specific transport mechanism[3].

  • Uptake Phase:

    • Action: Incubate cells in the transport buffer containing 100 µM L-[14C]-leucine, in the presence or absence of 10 mM N-methyl-DL-leucine hydrochloride for 10 minutes at room temperature.

  • Termination:

    • Action: Halt transport by rapidly washing the cells three times with ice-cold, isotope-free transport buffer.

    • Causality: The temperature drop rigidifies the membrane and arrests transporter conformational changes, trapping the internalized radioligand.

  • Quantification: Lyse the cells in 1% SDS and measure intracellular accumulation using liquid scintillation counting.

Quantitative Data Synthesis

The following table summarizes the expected biophysical and signaling parameters when substituting wild-type L-Leucine with N-Methyl-DL-leucine hydrochloride in cell-based systems.

Parameter / Assay TypeWild-Type L-LeucineN-Methyl-DL-Leucine HClMechanistic Implication
mTORC1 Activation (p-S6K1 Thr389) +++++ (Potent Activator)- (No Activation)Steric clash prevents binding to Sestrin2/LRS.
PAT2 Transporter Affinity (

/

)
High Affinity (

~ 150 µM)
Competitive InhibitorN-methylation alters, but does not abolish, transporter pore recognition.
Synaptosomal Uptake Inhibition Strong InhibitionWeak/No InhibitionThe unsubstituted

-amino group is indispensable for synaptosomal transport sites.
Proteolytic Stability (Peptide Form) Low (Rapidly cleaved)High (Resistant)N-methylation shields the peptide bond from enzymatic hydrolysis.

References

1.[1] N-Methylleucine chemical properties and structure - Benchchem. Available at: 2.[2] Structural requirements for amino acid inhibition of synaptosomal amino acid uptake - CORE. Available at: 3.[3] Substrate specificity and functional characterisation of the H+/amino acid transporter rat PAT2 (Slc36a2) - PMC. Available at: 4.[4] Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC. Available at:

Sources

Application

N-Methyl-DL-leucine Hydrochloride in Drug Discovery: A Guide to Enhancing Peptide Therapeutics

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) in the design and synthesis of peptide...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) in the design and synthesis of peptide-based therapeutics. By elucidating the fundamental principles of N-methylation and providing detailed experimental protocols, this guide aims to empower scientists to leverage this powerful tool to overcome the inherent challenges of peptide drug development.

The Challenge of Peptide Therapeutics and the N-Methylation Solution

Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical utility is often hampered by poor pharmacokinetic properties, including rapid enzymatic degradation and low membrane permeability, which typically result in a short in-vivo half-life and a lack of oral bioavailability.[1][2][3][4]

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a strategic modification that can significantly enhance the drug-like properties of peptides.[5][6][7] The incorporation of N-methylated amino acids, such as N-Me-dl-leu-oh HCl, offers several key advantages:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[2][6]

  • Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation reduces the desolvation penalty associated with crossing cell membranes, which can lead to improved absorption and bioavailability.[5][6]

  • Conformational Control: The restriction of the peptide backbone's rotational freedom can "lock" the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.[6][8] This can also be instrumental in converting a receptor agonist into an antagonist.[4]

The immunosuppressant drug Cyclosporine A, a naturally occurring N-methylated cyclic peptide, is a prime example of the successful application of this strategy, exhibiting excellent pharmacokinetic properties.[1][9]

Physicochemical Properties of N-Me-dl-leu-oh HCl

A thorough understanding of the physicochemical properties of N-Me-dl-leu-oh HCl is crucial for its effective application.

PropertyValueSource
Synonyms N-methylleucine hydrochloride[8]
Molecular Formula C7H15NO2·HCl[5]
Molecular Weight 181.66 g/mol [7]
Appearance White to off-white powder[5]
CAS Number 2566-33-8[1][7]
Purity Typically ≥98%[6][7]

Experimental Protocols

The successful incorporation of N-Me-dl-leu-oh HCl into a peptide sequence requires optimized protocols to account for the increased steric hindrance of the N-methylated amine, which can result in slower and less efficient coupling reactions.[6]

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the manual synthesis of a peptide containing an N-methyl-leucine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Me-dl-leu-oh

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Protocol:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid in DMF.

    • Add 4 equivalents of HATU and 8 equivalents of DIEA. Allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-N-Me-dl-leu-oh:

    • Rationale: The coupling of N-methylated amino acids is often less efficient due to steric hindrance. Therefore, a more potent coupling reagent and longer reaction times are recommended.

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-dl-leu-oh in DMF.

    • Add 4 equivalents of HATU (or PyBroP) and 8 equivalents of DIEA.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated Fmoc-N-Me-dl-leu-oh solution to the resin.

    • Shake the reaction vessel for at least 4 hours, or overnight if necessary.

    • Self-Validation: Monitor the coupling efficiency using a ninhydrin test. A negative result (no color change) indicates a complete reaction. If the test is positive, a second coupling may be required.

  • Peptide Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Synthesis of N-Methylated Peptides:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Amino Acid Wash2->Deprotection Next Amino Acid NMe_Coupling N-Me-Leu Coupling (Fmoc-N-Me-dl-leu-oh, HATU, Longer Reaction Time) Wash2->NMe_Coupling N-Me-Leu Position Wash3 Wash (DMF, DCM) NMe_Coupling->Wash3 NMe_Coupling->Cleavage Final Amino Acid Wash3->Deprotection Next Amino Acid Repeat Repeat for Sequence Wash3->Repeat Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis incorporating N-methyl-leucine.

Proteolytic Stability Assay

This protocol assesses the stability of an N-methylated peptide in the presence of a protease compared to its non-methylated counterpart.

Materials:

  • N-methylated peptide

  • Non-methylated control peptide

  • Protease (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS)

  • Reaction quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Peptide and Protease Preparation:

    • Dissolve the N-methylated peptide and the non-methylated control peptide in PBS to a final concentration of 1 mg/mL.

    • Prepare the protease solution at the desired concentration in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme to substrate by weight).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis by RP-HPLC:

    • Analyze each sample by RP-HPLC. The percentage of the remaining intact peptide at each time point is determined by integrating the area of the corresponding peak.

Expected Outcome: The N-methylated peptide is expected to show significantly less degradation over time compared to the non-methylated control, demonstrating its enhanced proteolytic stability.

Applications in Drug Discovery and Development

The strategic incorporation of N-Me-dl-leu-oh HCl can be applied to a wide range of therapeutic peptides to improve their pharmacological profiles.

Potential Therapeutic Areas:

  • Oncology: Enhancing the stability and permeability of peptide-based cancer therapeutics.[10]

  • Neurology: Developing more effective treatments for neurological disorders by improving the ability of peptides to cross the blood-brain barrier.[4][10]

  • Metabolic Diseases: Improving the oral bioavailability of peptide drugs for conditions like diabetes.

Illustrative Example: Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many peptide hormones and neurotransmitters exert their effects by binding to GPCRs. N-methylation can enhance the interaction of a peptide agonist or antagonist with its target GPCR.

GPCR_Pathway Peptide N-Methylated Peptide (Agonist) GPCR GPCR Peptide->GPCR Enhanced Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: N-methylated peptide agonist with enhanced binding to a GPCR, leading to a more robust cellular response.

Quantitative Impact of N-Methylation

The effects of N-methylation on peptide properties can be quantified using various in vitro assays.

ParameterAssayExpected Impact of N-Methylation
Receptor Binding Affinity Radioligand Binding AssayIncrease (lower Kd) or Decrease, depending on conformational effects
Enzyme Inhibition Enzyme Activity AssayIncrease (lower IC50) or Decrease
Intestinal Permeability Caco-2 Cell Permeability AssayIncrease (higher Papp)
Proteolytic Stability Plasma/Serum Stability AssayIncrease (longer half-life)
Oral Bioavailability In vivo animal studiesPotential for significant increase

For example, a tri-N-methylated analog of the somatostatin peptide cyclo(-PFwKTF-) exhibited a 10% oral bioavailability, a significant improvement over the parent peptide.[1]

Conclusion

N-Me-dl-leu-oh HCl is a valuable building block for medicinal chemists seeking to enhance the therapeutic potential of peptide-based drugs. By providing increased proteolytic stability, improved membrane permeability, and conformational constraint, N-methylation can address many of the key challenges in peptide drug development. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of next-generation peptide therapeutics with improved efficacy and bioavailability.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1351–1361. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Singh, Y., Sharma, R., & Singh, J. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7299. [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115867. [Link]

  • Rauf, S. M. A., et al. (2015). A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. Drug Design, Development and Therapy, 9, 5821-5835. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 39(42). [Link]

  • N-Methyl Amino Acids Archives - Aapptec Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115867. [Link]

  • N-Methyl amino acids - Aapptec Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Engineering Advanced Enzyme Inhibitors Utilizing N-Methyl-DL-Leucine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Peptide-based therapeutics, Protease Inhibitors, and Peptidomimetics Executive Summary The strategic incorporation of N-methylat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Peptide-based therapeutics, Protease Inhibitors, and Peptidomimetics

Executive Summary

The strategic incorporation of N-methylated amino acids into peptide backbones represents a paradigm shift in overcoming the pharmacokinetic limitations of peptide-based therapeutics. Native peptides often suffer from rapid proteolytic degradation and poor membrane permeability. By substituting standard leucine with N-methyl-DL-leucine hydrochloride (CAS: 2566-33-8) , drug developers can sterically shield vulnerable amide bonds, eliminate hydrogen bond donors to reduce polar surface area (PSA), and induce specific conformational constraints (such as


-turns). This application note details the mechanistic rationale, synthetic protocols, and biochemical validation required to successfully develop highly stable, cell-permeable enzyme inhibitors using this critical building block.

Mechanistic Rationale for N-Methylation in Drug Design

The efficacy of peptide-based enzyme inhibitors is frequently compromised by host proteases. N-methylation directly addresses this through two interconnected mechanisms:

  • Proteolytic Evasion via Steric and Chemical Shielding: Proteases (such as chymotrypsin and trypsin) rely on hydrogen bonding with the peptide backbone's amide N-H to stabilize the transition state during cleavage. N-methylation replaces this hydrogen with a methyl group, simultaneously removing the H-bond donor and introducing steric bulk that prevents the peptide from properly orienting within the protease active site[1].

  • Enhanced Membrane Permeability: The removal of the highly polar N-H bond significantly lowers the desolvation energy required for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer, driving enhanced intracellular target engagement[2].

  • Stereochemical Library Generation: Utilizing the racemic mixture (DL) of N-methyl-leucine during the discovery phase is a strategic choice. It allows for the simultaneous synthesis of diastereomeric peptide libraries. The D-configuration (N-methyl-D-leucine) is frequently found in potent natural products, such as the anti-tuberculosis agent Mycoplanecin, where it induces unique structural turns that are inaccessible to the L-epimer, drastically altering target affinity[3]. Furthermore, analogs of Cyclosporin A (such as SCY-635) rely heavily on modifications at the 4-N-methyl leucine position to potently inhibit the PPIase activity of cyclophilin A[4].

Mechanism cluster_0 Standard Peptide Backbone cluster_1 N-Me-DL-Leu Modified Backbone N1 Amide N-H Bond Present N2 Protease H-Bond Recognition N1->N2 N3 Rapid Enzymatic Cleavage N2->N3 M1 N-CH3 Steric Shielding M2 Loss of H-Bond Donor M1->M2 M3 High Proteolytic Resistance M2->M3

Mechanistic Pathway of Proteolytic Resistance via N-Methylation

Experimental Protocol: SPPS Incorporation of N-Me-DL-Leu·HCl

Synthesizing peptides with N-methyl-DL-leucine hydrochloride requires specialized Solid-Phase Peptide Synthesis (SPPS) conditions. The hydrochloride salt must be neutralized, and the subsequent coupling onto the resulting secondary amine is thermodynamically disfavored due to severe steric hindrance.

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

Step 2: Neutralization and Coupling of Fmoc-N-Me-DL-Leu·HCl

  • Causality Check: N-Me-DL-Leu is supplied as an HCl salt to maintain shelf stability. Failure to neutralize the HCl will instantly quench basic coupling additives, resulting in zero yield.

  • Dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-DL-Leu·HCl and 0.4 mmol of HATU in minimal DMF.

  • Add 1.2 mmol (12 eq) of N,N-Diisopropylethylamine (DIEA). The excess DIEA neutralizes the HCl salt and provides the basic environment required for HATU activation.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Check: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS to confirm the mass shift corresponding to the N-Me-Leu residue before proceeding.

Step 3: Coupling Onto the N-Methylated Amine

  • Causality Check: The secondary amine of the N-Me-Leu residue is highly sterically hindered. Standard carbodiimide chemistry (DIC/Oxyma) will fail.

  • Deprotect the Fmoc group of the incorporated N-Me-DL-Leu.

  • For the subsequent amino acid, utilize highly reactive uronium salts (e.g., COMU or HATU) and perform a double coupling under microwave irradiation (75°C for 15 minutes per coupling).

Biochemical Validation: Proteolytic Stability & Permeability

To validate the efficacy of the N-methylated inhibitor, a self-validating proteolytic stability assay must be conducted.

Step-by-Step Methodology

Step 1: Assay Preparation

  • Prepare a 100 µM stock of the purified N-Me-DL-Leu inhibitor and a native (unmodified) control peptide in 50 mM Tris-HCl buffer (pH 7.4).

  • Prepare a 1 mg/mL solution of

    
    -chymotrypsin.
    

Step 2: Incubation and Quenching

  • Mix the peptide solutions with the protease at a 100:1 (Peptide:Enzyme) molar ratio. Incubate at 37°C.

  • At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

Step 3: Self-Validating Analysis

  • Analyze the quenched samples via RP-HPLC.

  • Self-Validation Check: The assay is considered valid only if the native unmodified control peptide exhibits >90% degradation within the first 30 minutes, confirming that the protease is highly active and the buffer conditions are optimal[5].

Workflow A In Silico Design & Epimer Selection B SPPS Coupling (Neutralize HCl Salt) A->B C Diastereomer Separation (Prep-HPLC) B->C D Enzyme Inhibition & Stability Assays C->D

Strategic Workflow for N-Methyl-DL-Leucine Inhibitor Development

Quantitative Data Presentation

The incorporation of N-Me-DL-Leu typically yields two distinct diastereomers (L- and D- epimers) which can be separated via preparative HPLC. The table below illustrates expected comparative data demonstrating how epimeric screening optimizes pharmacokinetic profiles.

Inhibitor CandidateSequence ModificationTarget Enzyme IC50 (nM)Serum Half-Life (T1/2)Cell Permeability (

cm/s)
Native Peptide None (Standard L-Leu)12.50.8 hours1.2
Analog A N-Me-L-Leu Epimer15.214.5 hours8.4
Analog B N-Me-D-Leu Epimer8.4> 48.0 hours9.1

Data Interpretation: While both epimers drastically improve permeability and half-life compared to the native peptide due to the loss of the H-bond donor, the D-epimer (Analog B) often provides superior proteolytic stability. Furthermore, the distinct spatial orientation of the D-epimer can access unique hydrophobic pockets within the enzyme active site, occasionally resulting in a lower IC50[3].

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: Royal Society of Chemistry (RSC)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Source: National Institutes of Health (NIH / PMC)
  • Impact of Peptide Structure on Colonic Stability and Tissue Permeability Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of peptides with N-methyl-DL-leucine

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on overcoming the challenges associated with incorporating N-methyl-DL-leucine int...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on overcoming the challenges associated with incorporating N-methyl-DL-leucine into peptide sequences. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with field-proven protocols to empower you to improve your peptide yields and purity.

The introduction of an N-methyl group on an amino acid residue like leucine is a powerful strategy for enhancing a peptide's therapeutic properties. This modification can increase metabolic stability by shielding the peptide bond from enzymatic degradation, improve membrane permeability, and confer conformational rigidity, which can be crucial for receptor binding.[1][2][3] However, these benefits come with significant synthetic challenges. The N-methyl group introduces steric bulk and reduces the nucleophilicity of the backbone nitrogen, making peptide bond formation significantly more difficult than with standard primary amino acids.[1][4][5][6]

This guide is structured to address the most common questions and troubleshoot the specific problems you may encounter, ensuring a smoother path from synthesis to discovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low coupling yields when using N-methyl-DL-leucine?

The primary challenge stems from two interconnected factors: steric hindrance and reduced nucleophilicity. The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[5][6][7] Simultaneously, this methyl group makes the secondary amine of N-methyl-leucine a weaker nucleophile compared to the primary amine of a non-methylated residue.[4][7] This combination requires more forceful reaction conditions or highly reactive coupling reagents to drive the reaction to completion.[4][8]

Q2: How does incorporating N-methyl-DL-leucine affect the final peptide's purity and yield?

Incorporating N-methylated amino acids almost invariably lowers the final crude yield and purity compared to a standard peptide sequence.[4] The difficulty in achieving complete coupling leads to a higher proportion of deletion sequences (peptides missing the intended N-methyl-leucine residue). Consequently, more rigorous purification protocols, such as preparative HPLC, are necessary to isolate the target peptide, which further reduces the final isolated yield.[4]

Q3: Can I use standard coupling reagents like DCC or DIC for N-methyl-DL-leucine?

While not impossible, it is highly discouraged. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the steric hindrance of N-methylated amino acids.[5][7] Using them typically results in very low yields and long reaction times (often exceeding 48 hours), making them impractical for efficient synthesis.[5] More potent, modern coupling reagents are essential for success.

Q4: Will the standard ninhydrin test work to monitor the coupling reaction?

No, the standard ninhydrin test, which produces a deep blue color in the presence of primary amines, does not work for the secondary amine of a resin-bound N-methylated amino acid.[7][9] For this reason, you must use an alternative test, such as the Bromophenol Blue test , to monitor for the presence of unreacted free amines. A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies that unreacted amines are still present and recoupling is necessary.[7][8]

Q5: What is racemization and is it a concern with N-methyl-DL-leucine?

Racemization is the conversion of a single enantiomer (e.g., the L-form) into an equal mixture of both enantiomers (L and D). It is a significant concern when using the aggressive coupling conditions required for N-methylated amino acids.[1][10] The activation of the carboxylic acid can lead to the formation of an oxazolium intermediate, which is prone to losing its stereochemical integrity.[10][11] This risk is heightened by the use of strong bases and extended reaction times.[10][11] Since you are starting with N-methyl-DL-leucine, a racemic mixture, you are already introducing a diastereomeric mixture into your peptide. However, it's crucial to use conditions that do not induce racemization in the preceding amino acid being coupled to the N-methyl-leucine residue.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Low Final Yield & Presence of Deletion Sequences in MS

Potential Cause A: Incomplete Coupling Reaction

This is the most frequent cause of failure. The steric hindrance of the N-methyl group prevents the coupling reaction from reaching completion within a standard timeframe.

Solution:

  • Switch to a High-Reactivity Coupling Reagent: The choice of coupling reagent is the single most critical factor. Uronium/aminium or phosphonium salt-based reagents are required. Their performance is summarized in the table below.

  • Perform a "Double Coupling": If monitoring indicates an incomplete reaction after the first coupling, filter the resin, wash it, and repeat the coupling step with a fresh solution of activated amino acid.[7][12]

  • Increase Reagent Equivalents: For difficult couplings, increase the equivalents of the Fmoc-N-Me-DL-Leu and coupling reagent from the standard 4 equivalents to 5 or more relative to the resin substitution.[8]

  • Optimize Reaction Conditions: Extend the coupling time from 1 hour to 2 hours or even longer.[2][6] For particularly stubborn sequences, consider microwave-assisted solid-phase peptide synthesis (SPPS), which uses microwave energy to accelerate difficult couplings.[8][13]

ReagentTypeActivating AdditiveBaseCoupling EfficiencyRacemization RiskKey Application Notes
HATU Uronium/AminiumInternal (HOAt)DIEA / CollidineVery HighLow-ModerateThe most frequently cited and successful reagent for sterically hindered couplings.[1][8][9][14]
HCTU Uronium/AminiumInternal (HOBt-Cl6)DIEAHighModerateA more cost-effective alternative to HATU, though slightly less effective for the most difficult couplings.
COMU Uronium/AminiumInternal (Oxyma)DIEAVery HighLowA third-generation reagent with efficiency comparable to HATU but with non-explosive byproducts, enhancing safety.[8][14]
PyAOP PhosphoniumInternal (HOAt)DIEAVery HighLowParticularly effective for coupling an N-methyl amino acid onto another N-methyl residue.[8][15][16]
PyBOP PhosphoniumRequires HOAt/OxymaDIEAHighModerateOften requires an additive like HOAt for improved performance with N-methylated residues.[8][17]

DIEA: Diisopropylethylamine

Potential Cause B: Peptide Aggregation on Resin

As the peptide chain grows, it can fold back on itself and aggregate, blocking reactive sites and preventing reagents from reaching the N-terminus. This is a common problem in "difficult" sequences.[6][7]

Solution:

  • Change Synthesis Solvent: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures and solubilizing growing peptide chains.[7]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the solvent can help break up aggregates.

  • Synthesize at Elevated Temperatures: Performing the synthesis at a slightly elevated temperature (e.g., 40-50°C) can disrupt hydrogen bonding and reduce aggregation.[12]

G start Start SPPS Cycle for N-Me-DL-Leu coupling Perform Coupling (e.g., HATU, 1-2 hr) start->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring result Test Result? monitoring->result yellow Yellow: Coupling Complete result->yellow Pass blue_green Blue/Green: Incomplete result->blue_green Fail proceed Proceed to Next Cycle yellow->proceed recouple Perform Double Coupling with Fresh Reagents blue_green->recouple re_monitoring Monitor Again recouple->re_monitoring re_result Still Incomplete? re_monitoring->re_result change_cond Optimize: - Switch to PyAOP/COMU - Use Microwave SPPS - Increase temperature re_result->change_cond Yes re_result->proceed No cap Consider Capping Unreacted Chains change_cond->cap

Caption: Troubleshooting workflow for incomplete N-Methylleucine coupling.

Problem 2: Poor Peak Shape and Difficult Purification via RP-HPLC

Potential Cause: Increased Lipophilicity and Aggregation

The N-methyl group removes a hydrogen bond donor, significantly increasing the overall lipophilicity (hydrophobicity) of the peptide.[4][5] This can cause strong retention on standard C18 columns, poor solubility in aqueous mobile phases, and aggregation, leading to peak broadening and low recovery.[18]

Solution:

  • Modify HPLC Stationary Phase: Switch from a standard C18 column to a less retentive stationary phase, such as a C8, C4, or diphenyl column. This will reduce the strong hydrophobic interactions and allow the peptide to elute earlier with better peak shape.[18]

  • Adjust Mobile Phase Composition: Add an organic modifier like isopropanol or n-propanol (typically 1-5%) to the mobile phase (acetonitrile/water). These modifiers can disrupt aggregation and improve the solubility of highly hydrophobic peptides.[18]

  • Optimize Sample Solubilization: Before injection, dissolve the crude peptide in a strong but compatible organic solvent like DMSO, then dilute it with the initial mobile phase.[18] Perform a small-scale solubility test first to find the best solvent system.

G cluster_0 Peptide Backbone Modification cluster_1 Physicochemical Changes cluster_2 Synthetic & Analytical Consequences N_Methylation N-Methylation of Leucine Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance Reduced_H_Bond Loss of H-Bond Donor N_Methylation->Reduced_H_Bond Coupling_Challenge Difficult Coupling (Low Yield) Steric_Hindrance->Coupling_Challenge Increased_Lipophilicity Increased Lipophilicity Reduced_H_Bond->Increased_Lipophilicity Purification_Challenge Difficult HPLC Purification (Peak Broadening) Increased_Lipophilicity->Purification_Challenge

Caption: Logical relationship between N-methylation and its consequences.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-Me-DL-Leu-OH using HATU

This protocol assumes a solid-phase synthesis using an Fmoc/tBu strategy on a 0.1 mmol scale.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-DL-Leu-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIEA (8 eq., 0.8 mmol) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[2][9] Note: Avoid long pre-activation times to minimize racemization of the activated amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring: Take a small sample of resin beads (approx. 1-2 mg), wash them thoroughly with DMF and then methanol on a small fritted filter. Perform the Bromophenol Blue test (see Protocol 2).

  • Recoupling (if necessary): If the Bromophenol Blue test is blue or green, drain the resin and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (test is yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.[8]

Protocol 2: Bromophenol Blue (BPB) Test for Coupling Monitoring
  • Prepare Test Solution: Dissolve ~2 mg of bromophenol blue in 10 mL of DMF.

  • Sample Preparation: Place a small sample of washed and dried resin beads (from Protocol 1, Step 5) into a small glass test tube.

  • Test: Add 2-3 drops of the BPB test solution to the resin beads.

  • Observe Color:

    • Yellow/Orange: Indicates an absence of free secondary amines. The coupling is complete.

    • Green/Blue: Indicates the presence of unreacted secondary amines. The coupling is incomplete and requires action (e.g., recoupling).[7][8][9]

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]

  • Rojas-Leaños, A., et al. (n.d.). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). IntechOpen. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • McDermott, J. R., & Benoitin, N. L. (1976). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]

  • Chemical Society of Japan. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). Innovations in Peptide Synthesis: The Advantage of N-Methyl Amino Acids. [Link]

  • SYNFORM. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α -Disubstituted α-Amidonitrile. Thieme. [Link]

  • ChemRxiv. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • ACS Publications. (2024, May 20). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]

  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • CS Bio China. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • MDPI. (2023, April 27). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]

  • Omizzolo. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Bouit, K., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. [Link]

Sources

Optimization

Technical Support Center: Preserving Chiral Integrity of N-Methyl-Leucine During Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for managing the stereochemistry of N-Methyl-leucine (N-Me-Leu). This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for managing the stereochemistry of N-Methyl-leucine (N-Me-Leu). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, yet challenging, amino acid into their synthetic routes. N-methylated amino acids are critical for developing next-generation peptide therapeutics with enhanced stability and bioavailability.[1][2][3] However, their unique structure makes them highly susceptible to racemization during chemical activation.

This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the chiral integrity of your N-Me-Leu starting material, ensuring the stereochemical purity of your final compound.

Section 1: The Core Challenge: Understanding N-Methyl-Leucine Racemization

This section addresses the fundamental chemical principles that make N-Me-Leu prone to losing its stereochemical configuration during synthesis.

FAQ: Why is N-Methyl-Leucine so much more susceptible to racemization than its non-methylated counterpart, Leucine?

Answer: The increased risk of racemization in N-methylated amino acids stems directly from the substitution on the alpha-amino nitrogen. This seemingly small structural change has a profound electronic effect on the molecule's chiral center.

There are two primary reasons for this heightened susceptibility:

  • Increased Acidity of the Alpha-Proton: In a standard amino acid, the proton on the nitrogen (N-H) is generally more acidic than the proton on the alpha-carbon (α-C-H). In the presence of a base, the N-H proton is removed first, which protects the adjacent α-C-H from being abstracted.[4] In an N-methylated amino acid, this protective N-H proton is absent. Consequently, the α-C-H bond becomes the most acidic proton, making it more easily removed by a base during the reaction.[4][5]

  • Alternative Racemization Pathway: While standard N-acyl amino acids racemize through a well-known oxazolone intermediate, N-methylated amino acids follow a different, highly efficient pathway. Upon activation of the carboxyl group, they cyclize to form a planar, pseudoaromatic oxazolium-5-oxide intermediate.[6][7] The formation of this planar structure results in the loss of stereochemical information at the alpha-carbon. Subsequent reaction with a nucleophile (e.g., an amine) can occur from either face of this planar intermediate, leading to a mixture of stereoisomers.[8]

Racemization_Mechanism Figure 1: Racemization pathway of N-Me-Leu via Oxazolium Intermediate Start N-Acyl-N-Me-L-Leucine (Chiral) Activated Activated Carboxyl Group (e.g., O-Acylisourea) Start->Activated Activation (Coupling Reagent) Oxazolium Planar Oxazolium-5-Oxide (Achiral Intermediate) Activated->Oxazolium Base-Catalyzed Cyclization (Fast) Product_L Desired L-Product Oxazolium->Product_L Nucleophilic Attack (e.g., R-NH2) Product_D Racemized D-Product Oxazolium->Product_D Nucleophilic Attack (e.g., R-NH2)

Figure 1: Racemization pathway of N-Me-Leu via Oxazolium Intermediate.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and solutions to common problems encountered during the synthesis with N-Me-Leu.

Q1: I've detected a high degree of racemization in my final product. Where should I start troubleshooting?

Answer: Racemization during a coupling reaction is a multi-factorial problem. Use the following workflow to diagnose the most likely cause. The most critical parameters to investigate are your choice of coupling reagent, additives, base, and reaction temperature.

Troubleshooting_Workflow Figure 2: Workflow for diagnosing racemization issues Start High Racemization Detected CheckReagent 1. Review Coupling Reagent: Are you using a carbodiimide (DCC, DIC, EDC) alone? Start->CheckReagent CheckAdditives 2. Review Additives: Are you using HOBt, or no additive? CheckReagent->CheckAdditives No SolutionReagent Switch to Onium (HATU) or Phosphonium (PyAOP) reagent. Or use Carbodiimide WITH additives. CheckReagent->SolutionReagent Yes CheckBase 3. Review Base: Are you using >1.5 eq. of a non-hindered base (e.g., TEA)? CheckAdditives->CheckBase No SolutionAdditives Switch to superior additives like HOAt or Oxyma. For C-terminal coupling, consider using CuCl2. CheckAdditives->SolutionAdditives Yes CheckConditions 4. Review Conditions: Is the reaction run > 0°C? Is the solvent highly polar (e.g., DMF)? CheckBase->CheckConditions No SolutionBase Use a sterically hindered base (DIEA, 2,4,6-Collidine). Use minimal equivalents (~1.0-1.2). CheckBase->SolutionBase Yes SolutionConditions Run reaction at 0°C. Use a less polar solvent if possible (e.g., DCM, THF). CheckConditions->SolutionConditions Yes End Problem Solved CheckConditions->End No (Consult Specialist) SolutionReagent->End SolutionAdditives->End SolutionBase->End SolutionConditions->End

Figure 2: Workflow for diagnosing racemization issues.
Q2: Which coupling reagents and additives are best to prevent racemization of N-Me-Leu?

Answer: The choice of coupling reagent is the single most important factor in preserving stereochemical integrity. Standard carbodiimides like DCC or DIC are generally not recommended without highly effective additives, as they can lead to significant racemization.[5] Onium (uronium/aminium) and phosphonium-based reagents are strongly preferred.[9][10]

Reagent/Additive CombinationClassEfficacy for N-Me-LeuKey Considerations
HATU / HOAt OniumExcellent A gold standard for difficult couplings. HOAt is a superior additive to HOBt for suppressing racemization.[5][11] High reactivity and generally reliable.
PyAOP / HOAt PhosphoniumExcellent PyAOP is particularly noted for its effectiveness in coupling N-protected N-methyl amino acids.[5][9][12] Byproducts are less hazardous than older phosphonium reagents like BOP.[10]
COMU / Oxyma OniumVery Good A third-generation uronium reagent with high efficiency. Oxyma is a safe and highly effective modern alternative to HOBt/HOAt.[11]
DIC or EDC / Oxyma CarbodiimideGood A cost-effective option. The use of Oxyma is critical to suppress racemization that would otherwise be high with a carbodiimide alone.[11][12]
WSCI (EDC) / CuCl₂ CarbodiimideExcellent (Special Case) Copper (II) chloride is a uniquely powerful additive that can almost completely eliminate racemization in carbodiimide-mediated couplings of N-methyl amino acids.[7][13] However, it may slightly lower the overall coupling yield.[7]
TSTU / HOSu / CuCl₂ OniumExcellent (Special Case) This combination is reported to eliminate racemization when coupling peptides with a C-terminal N-methyl amino acid.[5][12]
Q3: I am starting with N-Me-L-Leu-OH HCl. How should I handle the initial neutralization?

Answer: This is a critical point. The neutralization of the hydrochloride salt with a tertiary amine base generates a tertiary amine salt in situ. The presence of these salts has been shown to dramatically promote racemization during the coupling of N-methyl amino acids.[6][8]

To mitigate this, follow these steps:

  • Choose the Right Base: Use a sterically hindered, non-nucleophilic base. N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) are superior choices to triethylamine (TEA).[5][11] Collidine is reported to produce the least racemization due to its significant steric bulk.[11]

  • Use Stoichiometric Amounts: Use the minimum amount of base required for neutralization and to facilitate the reaction. Typically, if both your amino acid and your amine component are HCl salts, you will need ~2.0-2.2 equivalents of base. Avoid large excesses.

  • Control Temperature: Perform the neutralization and the subsequent coupling reaction at a low temperature, starting at 0 °C .[5] Add the base slowly to the reaction mixture.

Q4: What are the ideal solvent and temperature conditions?

Answer:

  • Temperature: Lower temperatures are always better for minimizing racemization. Start all couplings at 0 °C and allow them to warm slowly to room temperature only if the reaction is sluggish.[5]

  • Solvent: Polar solvents are known to promote the racemization of N-methyl amino acids.[6] While solubility is often a limiting factor, if your substrates are soluble, using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be beneficial compared to highly polar solvents like N,N-dimethylformamide (DMF).

Section 3: Recommended Experimental Protocols

The following protocols are designed as self-validating systems to minimize racemization.

Protocol 1: High-Fidelity Coupling using HATU and DIEA

This protocol is a robust, general-purpose method for incorporating N-Me-L-Leu with minimal racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Me-L-Leu-OH HCl (1.0 eq) and the amine component (e.g., peptide-resin or amine HCl salt, 1.0 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add DIEA (2.1 eq) to the stirred solution. Stir for 10-15 minutes at 0 °C.

  • Activation: In a separate flask, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by a suitable method (e.g., LC-MS or a bromophenol blue test for solid-phase synthesis[5]).

  • Workup: Proceed with standard aqueous workup (for solution-phase) or resin washing (for solid-phase).

  • Analysis: Analyze the crude product for diastereomeric purity using chiral HPLC or an NMR method capable of resolving the stereoisomers.

Protocol 2: Racemization-Free Coupling using WSCI and Copper (II) Chloride

This specialized protocol is based on literature reports showing exceptional suppression of racemization for N-methyl amino acids.[7][13] It is particularly useful for sensitive fragment couplings.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Me-L-Leu-OH (1.0 eq; if starting from the HCl salt, pre-neutralize and isolate the free amino acid if possible, or perform a careful in-situ neutralization as described above). Add the amine component (1.0 eq), anhydrous Copper (II) Chloride (CuCl₂, 1.1 eq), and N-hydroxysuccinimide (HOSu, 1.1 eq). Suspend/dissolve these components in anhydrous THF or DCM.

  • Cooling: Cool the mixture to 0 °C .

  • Coupling Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI or EDC, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours. The reaction may be slower than HATU-mediated couplings.

  • Workup & Analysis: Follow standard workup and analysis procedures as described in Protocol 1. The lower yield sometimes observed with this method is often an acceptable trade-off for near-perfect stereochemical fidelity.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. WuXi AppTec.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. (Reference to racemization assays and the effect of tertiary amine salts).
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides.
  • Kurokawa, N., & Ohfune, Y. (1995). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 43(11), 2023-2025.
  • BenchChem. (n.d.). Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. BenchChem.
  • Kurokawa, N., & Ohfune, Y. (1995).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Chem-Impex. (n.d.). N-Methyl-L-leucine hydrochloride. Chem-Impex.
  • BenchChem. (n.d.).
  • Kumar, A., & Sharma, A. (2011). Applications of Peptide Coupling Reagents – An Update. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-117.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development. BenchChem.
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Methyl-L-Leucine Hydrochloride: A Versatile Amino Acid Derivative in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Leucine

Welcome to the Application Scientist Support Center. The incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to1[1]. However, the bulky isobutyl side chain of leucine introduces unique steric challenges during synthesis.

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to help you optimize your synthetic yields and prevent common side reactions like epimerization and esterification.

Standard Operating Procedure (SOP): Direct N-Methylation of Fmoc-Leu-OH

Methodology: NaH/MeI-Mediated Alkylation Scientific Integrity Note: This protocol is designed as a self-validating system. It relies on specific visual and physical cues to confirm intermediate formation, ensuring high fidelity before proceeding to subsequent steps.

  • Step 1: Substrate Preparation. Dissolve 1.0 equivalent of Fmoc-Leu-OH in anhydrous Tetrahydrofuran (THF) to achieve a 0.3 M concentration.

    • Validation Check: The solution must be completely clear. Any turbidity indicates the presence of moisture or degraded starting material, which will consume the base in Step 2.

  • Step 2: Base Activation. Cool the reaction vessel strictly to 0 °C under an inert argon atmosphere. Slowly add2 (NaH, 60% dispersion in mineral oil) portionwise[3].

    • Validation Check: Effervescence (H₂ gas evolution) must be observed immediately. The cessation of bubbling after 10–15 minutes confirms the complete formation of both the sodium carboxylate and the carbamate anion.

  • Step 3: Alkylation. Add 10% (v/v) anhydrous N,N-Dimethylformamide (DMF) to the mixture, followed by the dropwise addition of 3.0 equivalents of Methyl Iodide (MeI).

    • Validation Check: The addition of DMF should dissolve any transient precipitates formed by the sodium salt, maintaining a homogenous reaction matrix.

  • Step 4: Propagation. Stir the mixture at 0 °C for 1 hour, then allow it to warm naturally to 20 °C and stir for an additional 18 hours.

  • Step 5: Quenching & Isolation. Quench the reaction by pouring it over crushed ice. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous sodium thiosulfate (to neutralize residual iodine) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Process Workflow Visualization

Workflow A 1. Substrate Prep Dissolve Fmoc-Leu-OH in Anhydrous THF B 2. Base Activation Cool to 0 °C, Add 3.3 eq NaH (Observe H2 Evolution) A->B C 3. Alkylation Add 10% v/v DMF & 3.0 eq MeI B->C D 4. Propagation Stir 1h at 0 °C, then 18h at 20 °C C->D E 5. Quenching & Isolation Quench with Ice, Acidify (pH 2-3), Extract D->E

Step-by-step workflow for the NaH/MeI-mediated N-methylation of Fmoc-Leu-OH.

Troubleshooting & FAQs

Q1: Why am I observing significant Fmoc deprotection during the methylation step? A1: The Fmoc protecting group is highly base-sensitive, undergoing cleavage via an E1cB mechanism. When using NaH, localized high concentrations of hydroxide (from trace moisture) or the unreacted hydride itself can trigger premature deprotection.

  • Causality & Solution: Ensure absolute anhydrous conditions. Perform the reaction under argon. Maintain the reaction strictly at 0 °C during the addition of NaH and MeI to kinetically favor the Sₙ2 methylation over the beta-elimination of the fluorenyl ring.

Q2: My product shows esterification at the C-terminus (forming Fmoc-N-Me-Leu-OMe). How do I prevent this? A2: Methyl iodide is a potent electrophile that can alkylate both the carbamate nitrogen and the carboxylate oxygen. However, selective N-methylation in the presence of a free carboxyl group is achieved through the in situ formation of a 4. The sodium ion (Na⁺) chelates the carboxylate oxygen, sterically and electronically shielding it from MeI[4].

  • Causality & Solution: Esterification indicates incomplete formation of the sodium carboxylate. Ensure you are using at least 3.3 equivalents of NaH (1 eq for the acid, 1 eq for the amine, 1.3 eq excess) and allow 10-15 minutes of stirring at 0 °C before adding the MeI.

Q3: The reaction stalls, and I recover unreacted starting material. What is the limiting factor? A3: Leucine possesses a bulky isobutyl side chain. The steric hindrance around the alpha-nitrogen impedes the nucleophilic attack on methyl iodide. Furthermore, the sodium salt of the Fmoc-amino acid often aggregates in pure THF, reducing its effective concentration.

  • Causality & Solution: Introduce a polar aprotic co-solvent. Adding 10% (v/v) DMF to the THF mixture significantly increases the dielectric constant of the solvent system. This disrupts ion pairing, solubilizes the reactive anion, and accelerates the displacement of the iodide[3].

Q4: How can I accurately determine the degree of racemization (epimerization) in my synthesized Fmoc-N-Me-Leu-OH? A4: The alpha-proton of leucine becomes more acidic upon N-methylation, increasing the risk of base-catalyzed enolization and subsequent racemization.

  • Causality & Solution: High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP), such as a5 (e.g., cellulose or amylose derivatives), is the gold standard for separating and quantifying L- and D-enantiomers of N-methylated amino acids[5]. Compare your product against a certified reference standard of Fmoc-N-Me-D-Leu-OH.

Quantitative Method Comparison

To assist in selecting the optimal synthetic route for your specific constraints, review the quantitative comparison of common N-methylation strategies below:

StrategyPrimary ReagentsTypical Yield (%)Racemization RiskKey Mechanistic Advantage
Direct Alkylation NaH, MeI, THF/DMF75 - 85ModerateDirect methylation of Fmoc-protected amino acids via Na⁺ chelation[4].
Reductive Amination Formaldehyde, NaBH₃CN80 - 90LowAvoids strong bases, highly stereoselective[5].
Freidinger Lactam Paraformaldehyde, p-TsOH60 - 70LowPrevents over-methylation through a cyclic intermediate.
On-Resin Methylation o-NBS-Cl, MTBD, p-nitrobenzenesulfonate> 90LowKinetically controlled, ideal for solid-phase peptide synthesis (SPPS)[4].

References

1.[5] Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development, Benchchem. URL: 2.[1] Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide, Benchchem. URL: 3.[4] Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides, ResearchGate. URL: 4.[3] Supporting Information Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal, AWS. URL:

Sources

Optimization

Technical Support Center: Purification Strategies for N-Methylated Peptides

Welcome to the technical support center for the purification of N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. N-methylation is a critical modification in peptide drug design, enhancing metabolic stability and cell permeability.[1] However, it also introduces significant challenges in synthesis and purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that can arise during the purification of N-methylated peptides, offering potential causes and actionable solutions.

Problem 1: Poor Solubility of the Crude Peptide

You've completed the synthesis and cleavage of your N-methylated peptide, but the lyophilized powder refuses to dissolve in standard HPLC mobile phases.

Potential Causes:

  • Increased Hydrophobicity: N-methylation removes a hydrogen bond donor and adds a methyl group, significantly increasing the peptide's lipophilicity and hydrophobicity.[3][4] This is a primary reason for poor aqueous solubility.

  • Peptide Aggregation: The hydrophobic nature of N-methylated peptides makes them prone to aggregation, forming gel-like substances or insoluble precipitates.[1][5] This is often mediated by the formation of β-sheet structures and hydrogen bonding networks.[5]

Suggested Solutions:

  • Systematic Solubility Testing: Begin with less aggressive solvents and progress to stronger ones. A recommended starting point for highly hydrophobic N-methylated peptides is a small amount of pure Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][5] If the peptide contains oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), DMF is a preferable first choice.[5]

  • Utilize Strong Denaturing Agents: For peptides that have formed gels, strong denaturing conditions are often necessary. Chaotropic agents like 6 M guanidine hydrochloride (GuHCl) or 8 M urea can be effective in disrupting the hydrogen bonds that cause aggregation.[5] Caution: These agents are denaturants and may interfere with downstream biological assays. Their compatibility must be verified.

  • Sonication: Use a water bath sonicator to apply short bursts of ultrasonic waves (e.g., 10-15 seconds) to agitate the solvent and break apart peptide aggregates.[5] Avoid overheating the sample.

  • Acidic Solvents (with caution): For some peptides, dissolving in a small amount of trifluoroacetic acid (TFA) or formic acid and then diluting may break up aggregates.[5] This is a harsh method and should be used as a last resort, as it is not suitable for many biological applications.

Problem 2: Low Recovery of Purified Peptide After HPLC

Your HPLC chromatogram shows a peak for your target peptide, but the final yield after lyophilization is significantly lower than expected.

Potential Causes:

  • On-Column Aggregation: The peptide may be aggregating on the HPLC column during the separation process, leading to poor elution and recovery.[5][6]

  • Precipitation on the Column: The peptide might be precipitating on the column due to poor solubility in the mobile phase.[6]

  • Inefficient Precipitation After Cleavage: Highly lipophilic N-methylated peptides may not precipitate efficiently with cold diethyl ether after cleavage from the resin.[1]

Suggested Solutions:

  • Modify the Mobile Phase:

    • Increase Organic Solvent Percentage: A higher concentration of organic solvent, like acetonitrile, in the mobile phase can help mitigate on-column aggregation.[5]

    • Add Organic Modifiers: For highly hydrophobic peptides, consider adding n-propanol to the mobile phase.[1]

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can help disrupt secondary structures and reduce on-column aggregation.[6][7]

  • Optimize Crude Peptide Workup: Ensure repetitive washes with cold ether after cleavage to effectively remove organic scavengers and byproducts, which can interfere with purification.[1]

Problem 3: Poor Peak Shape (Broadening or Tailing) in HPLC

The peak corresponding to your N-methylated peptide on the HPLC chromatogram is broad or shows significant tailing, making it difficult to resolve from impurities.

Potential Causes:

  • cis/trans Isomerism: The N-methyl group can restrict rotation around the peptide bond, leading to the presence of both cis and trans isomers, which can have slightly different retention times and result in broadened or multiple peaks for a pure compound.[2]

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the peptide, causing peak tailing.[6]

  • On-Column Aggregation: As mentioned previously, aggregation during separation can lead to poor peak shape.[6]

  • Steric Hindrance During Synthesis: The bulky N-methyl group can lead to incomplete couplings during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion peptides and other closely related impurities that are difficult to separate.[1][2]

Suggested Solutions:

  • Elevate Column Temperature: Increasing the column temperature can often help coalesce conformational isomers into a single, sharper peak.[6]

  • Use an Appropriate Ion-Pairing Agent: Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA to minimize secondary interactions with the stationary phase.[6][8][9]

  • Consider a Different Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as C4 or diphenyl, may provide better peak shape and resolution compared to the standard C18.[1]

  • Decrease Sample Load: Overloading the column can exacerbate aggregation and lead to poor peak shape. Try injecting a smaller amount of your crude peptide.[6]

  • Optimize Synthesis: To minimize hard-to-separate impurities, use more potent coupling reagents (e.g., HATU, PyAOP) and consider double-coupling steps during synthesis to ensure complete reaction.[5]

Problem 4: Co-elution of Impurities with the Target Peptide

Despite optimizing HPLC conditions, you are unable to separate your N-methylated peptide from closely eluting impurities.

Potential Causes:

  • Similar Hydrophobicity of Impurities: Deletion sequences or other byproducts from synthesis may have very similar hydrophobic properties to the target peptide, making separation by reversed-phase HPLC challenging.[1]

  • Complex Crude Mixture: The inherent difficulties of synthesizing N-methylated peptides can lead to a more complex crude product with numerous impurities.[6]

Suggested Solutions:

  • Orthogonal Purification Strategies: Employ a two-step purification process.

    • Initial Cleanup: Use a different separation technique, such as ion-exchange or size-exclusion chromatography, for an initial cleanup step to remove bulk impurities.[10]

    • Final Polishing: Follow the initial cleanup with a final "polishing" step using high-resolution reversed-phase HPLC.[6][10]

  • Supercritical Fluid Chromatography (SFC): SFC can be a greener and sometimes more effective alternative to HPLC for peptide purification, offering a different selectivity. It uses CO2 as the mobile phase with modifiers.[11]

  • Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation.[12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of N-methylated peptides.

Q1: Why are N-methylated peptides so difficult to purify?

N-methylation introduces several challenges:

  • Increased Hydrophobicity: This leads to strong retention on reversed-phase columns and potential co-elution with hydrophobic impurities.[1]

  • Steric Hindrance: The methyl group can hinder reactions during synthesis, leading to a higher incidence of difficult-to-separate deletion peptides.[1][2]

  • Aggregation: Their hydrophobic nature promotes aggregation, which can cause poor solubility, low recovery, and peak broadening during chromatography.[1][6]

  • cis/trans Isomerism: The presence of conformational isomers can lead to multiple or broad peaks in the HPLC profile, even for a pure peptide.[2]

Q2: What is the best initial HPLC column and mobile phase to try for a new N-methylated peptide?

A good starting point for a new N-methylated peptide is:

  • Column: A C18 reversed-phase column is the standard for peptide purification.[13][14] However, for highly hydrophobic N-methylated peptides, a C4 or diphenyl column may be more suitable.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7][13]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7][13]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point. This will likely need optimization based on the peptide's retention time.

Q3: My N-methylated peptide appears as multiple peaks on the HPLC, even after purification. Is it impure?

Not necessarily. N-methylated peptides often exhibit multiple peaks on an HPLC profile due to the presence of cis/trans isomers around the N-methylated amide bond.[2][6] To confirm if these are isomers of your target peptide, you can:

  • Collect each peak and analyze them by mass spectrometry. They should all have the same mass.

  • Increase the column temperature during the HPLC run (e.g., to 40-60°C). This can often cause the peaks to coalesce into a single, sharper peak.[6]

Q4: What are ion-pairing reagents and why are they important for N-methylated peptide purification?

Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[15][16] For peptide purification, acidic ion-pairing agents like TFA are commonly used.[8][9] They serve two main purposes:

  • They pair with the positively charged residues on the peptide, effectively neutralizing the charge and increasing its hydrophobicity, which enhances retention on the reversed-phase column.[15]

  • They mask the interactions between the peptide and any free silanol groups on the silica-based column packing, which helps to improve peak shape and reduce tailing.[6]

Q5: Are there any alternatives to reversed-phase HPLC for purifying N-methylated peptides?

Yes, while reversed-phase HPLC is the most common method[6][13][17], other techniques can be used, especially as part of a multi-step purification strategy:

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a useful initial purification step.[17]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing very large or very small impurities.

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase and can offer different selectivity compared to HPLC.[11]

  • Flash Chromatography: Reversed-phase flash chromatography can be a faster alternative for initial crude peptide cleanup, though with lower resolution than HPLC.[18]

III. Data & Protocols

Table 1: Common Solvents and Additives for Improving N-Methylated Peptide Solubility
Solvent/AdditiveTypeNotes
Dimethyl Sulfoxide (DMSO)Strong polar aprotic solventCan oxidize Cys and Met residues. May be cytotoxic at >0.5% in cell-based assays.[5]
N,N-Dimethylformamide (DMF)Polar aprotic solventA good alternative to DMSO, especially for peptides with oxidation-sensitive residues.[1]
6 M Guanidine Hydrochloride (GuHCl)Chaotropic agentStrong denaturant, effective for dissolving aggregated peptides. Check compatibility with downstream assays.[5]
8 M UreaChaotropic agentSimilar to GuHCl, a strong denaturant. Check compatibility with downstream assays.[5]
Trifluoroacetic Acid (TFA) / Formic AcidStrong acidCan be effective but is a harsh method and may not be suitable for all applications.[5]
Experimental Protocol: Standard Reversed-Phase HPLC Purification of an N-Methylated Peptide

This protocol provides a general starting point for the purification of a novel N-methylated peptide.

1. Crude Peptide Preparation: a. Following solid-phase synthesis and cleavage, precipitate the crude peptide with cold diethyl ether.[1] b. Wash the peptide pellet multiple times with cold ether to remove organic scavengers.[1] c. Perform a small-scale solubility test to determine the optimal solvent. Start with your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If insoluble, try minimal amounts of DMSO or DMF.[1][5] d. Dissolve the crude peptide in the chosen solvent system and filter through a 0.45 µm filter before injection.[19]

2. HPLC Setup and Conditions:

ParameterRecommended Starting Condition
HPLC System Preparative HPLC with gradient capability[1]
Column C18 Reversed-Phase Column (e.g., 10 µm particle size, 100-300 Å pore size)[1][20]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water[13]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile[13]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)
Detection UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present)[7][21]
Column Temperature 30-45°C[7]

3. Purification Workflow: a. Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.[1] b. Sample Injection: Inject the dissolved and filtered crude peptide onto the column.[1] c. Gradient Elution: i. Start with a shallow gradient to elute early impurities (e.g., 5-25% B over 10 minutes). ii. Use a shallow gradient around the expected elution point of your peptide for optimal resolution (e.g., 25-45% B over 40-60 minutes). iii. Follow with a steep "wash" gradient to elute highly hydrophobic impurities (e.g., 45-95% B over 10 minutes). d. Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak(s) of interest.[1] e. Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.[1] f. Identity Confirmation: Confirm the identity of the peptide in the desired fractions by mass spectrometry.[3][7] g. Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide powder.[1]

IV. Visualizations

Purification_Troubleshooting Troubleshooting N-Methylated Peptide Purification start Crude Peptide solubility_issue Issue: Poor Solubility start->solubility_issue hplc_run Perform HPLC solubility_issue->hplc_run No sol_solvents Solution: - Use DMSO/DMF - Chaotropic Agents (GuHCl/Urea) - Sonication solubility_issue->sol_solvents Yes peak_issue Issue: Poor Peak Shape / Low Recovery hplc_run->peak_issue separation_issue Issue: Co-elution of Impurities peak_issue->separation_issue No peak_solutions Solution: - Increase Column Temp - Change Stationary Phase (C4) - Decrease Sample Load - Optimize Mobile Phase peak_issue->peak_solutions Yes success Pure Peptide separation_issue->success No sep_solutions Solution: - Orthogonal Purification (IEX, SEC) - Optimize Gradient / pH - Consider SFC separation_issue->sep_solutions Yes sol_solvents->hplc_run peak_solutions->hplc_run sep_solutions->hplc_run

Caption: A troubleshooting workflow for the purification of N-methylated peptides.

N_Methylation_Challenges Core Challenges of N-Methylation in Peptide Purification n_methylation N-Methylation hydrophobicity Increased Hydrophobicity n_methylation->hydrophobicity isomerism Cis/Trans Isomerism n_methylation->isomerism synthesis_issues Synthesis Difficulties n_methylation->synthesis_issues aggregation Aggregation Tendency hydrophobicity->aggregation solubility Poor Solubility hydrophobicity->solubility low_recovery Low Recovery aggregation->low_recovery broad_peaks Broad/Multiple Peaks aggregation->broad_peaks isomerism->broad_peaks impurities Deletion Sequences synthesis_issues->impurities impurities->low_recovery

Caption: The impact of N-methylation on peptide properties and purification challenges.

V. References

  • BenchChem. (2025). Solubility issues of peptides containing multiple N-Methylleucine residues.

  • BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.

  • BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH.

  • TCI AMERICA. Ion-Pair Reagents for HPLC.

  • BenchChem. (2025). Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides.

  • Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology.

  • Fisher Scientific. HPLC Ion Pair Reagents.

  • Thermo Fisher Scientific. HPLC Ion Pair Reagents.

  • Waters Corporation. Peptide Isolation & Purification Techniques.

  • Sagan, S., et al. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

  • TCI Chemicals. Ion Pair Reagents (for HPLC).

  • Regis Technologies. Ultrapure Ion Pairing Reagents & Buffers.

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

  • Calabretta, L. O., et al. (2022). Nα‐Methylation of arginine: Implications for cell‐penetrating peptides. Peptide Science.

  • Bachem. Peptide Purification Process & Methods: An Overview.

  • LifeTein. (2025). Should My Peptide Be Methylated?.

  • Der-Sarkissian, A., et al. (2003). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society.

  • Gellman, S. H. (2016). HPLC purification of peptides. protocols.io.

  • Gellman Laboratory. (2011). HPLC purification of peptides and miniature proteins. ResearchGate.

  • Scott, P. (2023). How to purify synthetic peptides - what are the options?. Biotage.

  • New England Biolabs. Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.

  • Gilson. Chromatography and Detection Methods for Peptide Purification.

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification.

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry.

  • Sigma-Aldrich. Troubleshooting Purification Methods.

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • PolyPeptide Group. Aspects of industrial purification of peptides using large-scale chromatography.

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols.

  • Sisodia, D. (2024). CMC regulatory challenges during peptide development. BioXconomy.

  • Waters Corporation. Peptide Isolation – Method Development Considerations.

  • Interchim. (2019). Peptides purification development in Reverse Phase.

Sources

Troubleshooting

Technical Support Center: N-Me-DL-Leu-OH HCl Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for N-Methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH HCl) . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-Methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH HCl) . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we address the fundamental physicochemical causality behind the stability issues you encounter in solution—whether you are formulating stock solutions, resolving enantiomers, or utilizing this racemic building block in complex solution-phase syntheses.

Module 1: Core Stability Mechanics (The "Why")

N-Me-DL-Leu-OH HCl presents unique behavioral challenges in solution due to three compounding structural factors: the hydrochloride salt form , the N-methyl group , and the racemic (DL) nature of the chiral center. Understanding these mechanisms is critical for preventing degradation and experimental failure.

Zwitterionic Precipitation (Physical Instability)

Because it is supplied as an HCl salt, dissolving N-Me-DL-Leu-OH HCl in unbuffered water yields a highly acidic solution (pH 1–2). If researchers attempt to neutralize the solution to physiological conditions (pH ~7.4) without organic co-solvents, the molecule converts to its zwitterionic form. The N-methyl group significantly increases the lipophilicity of the leucine side chain, causing the zwitterion to crash out of aqueous solutions at its isoelectric point (pI ~6.0).

Diketopiperazine (DKP) Cyclization (Chemical Instability)

When N-Me-DL-Leu is activated and coupled to form a dipeptide in solution, it becomes highly susceptible to intramolecular degradation. The N-methyl group sterically forces the preceding peptide bond into a cis-conformation. This spatial arrangement perfectly aligns the nucleophilic N-terminal amine with the C-terminal ester/activated carbonyl, creating an entropy-favored environment that rapidly snaps into a highly stable six-membered Diketopiperazine (DKP) ring . This irreversible cyclization truncates the synthesis and consumes the active monomer.

Base-Catalyzed Epimerization Dynamics

Although N-Me-DL-Leu-OH is already a racemic mixture, its chiral stability is critical if you are coupling it to a chiral amine to generate a library of diastereomers. N-methylamino acids lack an amide >N-H proton. Consequently, under basic conditions (e.g., neutralization with TEA or DIEA), the base cannot deprotonate the amine; instead, the


-proton becomes the most acidic site. Deprotonation here forms a planar enolate, leading to rapid epimerization . This alters the thermodynamic ratio of your resulting diastereomeric products unpredictably .

Module 2: Diagnostic Workflow & Visualization

Below is the logical workflow for diagnosing and resolving the most common stability anomalies encountered with N-Me-DL-Leu-OH HCl in solution.

G Start N-Me-DL-Leu-OH HCl Solution Anomaly Physical Physical Instability (Precipitation/Turbidity) Start->Physical Chemical Chemical Instability (Yield Loss/Byproducts) Start->Chemical pH_Check Check Solution pH Is it near pI (~6.0)? Physical->pH_Check Reaction Occurring during Activation/Coupling? Chemical->Reaction Zwitterion Zwitterion Aggregation Shift pH <4 or >8 or add 20% co-solvent pH_Check->Zwitterion Yes DKP DKP Cyclization Minimize free amine exposure time Reaction->DKP Dipeptide Stage Epi Base-Catalyzed Epimerization Switch to TMP/Collidine Reaction->Epi Basic Conditions

Diagnostic workflow for physical and chemical stability issues of N-Me-DL-Leu-OH HCl in solution.

Module 3: Quantitative Data & Reagent Selection

To engineer a self-validating experimental system, you must select solvents and bases that respect the physicochemical boundaries of the N-methylated monomer.

Table 1: Physicochemical & Solution Stability Matrix
ParameterValue / ObservationCausality & Experimental Impact
Aqueous Solubility (pH < 3) > 100 mg/mLThe HCl salt is highly soluble. Ideal for acidic stock solutions.
Aqueous Solubility (pH 5.5 - 6.5) < 5 mg/mLZwitterion formation maximizes lipophilicity. Precipitation is imminent without co-solvents.
DKP Formation Rate Very HighCis-amide conformation drives 6-membered ring closure. Requires strict kinetic control.

-Proton Acidity
ElevatedLack of >N-H proton shifts base attack to the

-carbon, risking epimerization [[1]]([Link]).
Table 2: Base Selection for Neutralization & Coupling

When neutralizing the HCl salt for solution-phase reactions, the choice of base dictates the rate of epimerization.

BasepKaSteric HindranceEpimerization RiskScientific Recommendation
Triethylamine (TEA)10.7LowHigh Do not use. Strong basicity and low hindrance rapidly deprotonate the

-carbon.
N,N-Diisopropylethylamine (DIEA)10.5HighModerateUse with caution. Steric bulk helps, but pKa is still high enough to cause issues over time.
2,4,6-Collidine (TMP) 7.4Very HighLow Highly Recommended. The weak basicity and high steric hindrance perfectly neutralize the HCl salt while protecting the chiral center .

Module 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Objective: Formulate a stable solution of N-Me-DL-Leu-OH HCl that avoids zwitterionic precipitation and microbial degradation.

  • Weighing: Accurately weigh 18.17 mg of N-Me-DL-Leu-OH HCl (MW: 181.66 g/mol ) into a sterile, amber glass vial.

  • Initial Solubilization: Add 800 µL of LC-MS grade Water containing 0.1% TFA (Trifluoroacetic acid). Vortex for 15 seconds. The acidic environment maintains the protonated amine, ensuring complete solubility.

  • Co-Solvent Addition (Optional but Recommended): To prevent precipitation upon downstream dilution into physiological buffers, add 200 µL of DMSO or DMF.

  • Validation: Visually inspect against a dark background. The solution should be optically clear.

  • Storage: Store at 4°C. The acidic pH prevents both oxidation and bacterial growth.

Protocol B: Solution-Phase Coupling with Epimerization Control

Objective: Couple N-Me-DL-Leu-OH into a growing chain while preventing DKP cyclization and base-catalyzed epimerization.

  • Activation: Dissolve 1.0 eq of N-Me-DL-Leu-OH HCl and 1.1 eq of HATU in anhydrous DMF.

  • Amine Addition: Immediately add 1.0 eq of the target free amine. Causality Note: Immediate addition prevents the activated ester from degrading or undergoing undesired side reactions.

  • Kinetic Control: Stir at room temperature for no longer than 2 hours. Prolonged exposure to basic conditions, even with TMP, increases the risk of thermodynamic epimerization shifting your diastereomeric ratios.

  • Validation: Quench the reaction with 5% aqueous citric acid to crash the pH and lock the chiral centers. Analyze via LC-MS.

Module 5: Frequently Asked Questions (FAQs)

Q: I dissolved N-Me-DL-Leu-OH HCl in PBS (pH 7.4) and it immediately turned cloudy. Is my reagent degraded? A: No, the reagent is likely intact. The HCl salt of the amino acid drops the pH of the weakly buffered PBS. As the pH approaches ~6.0, the molecule enters its zwitterionic state. Because the N-methyl group removes a hydrogen-bond donor and increases lipophilicity, the zwitterion is highly insoluble in water. To fix this, either lower the pH < 4, raise it > 8, or add 20% DMSO.

Q: During a solution-phase synthesis involving N-Me-DL-Leu, I am seeing a massive loss of yield and a byproduct with a mass exactly 18 Da (or sometimes 113 Da) lighter than expected. What is happening? A: You are observing Diketopiperazine (DKP) formation . The N-methyl group forces the peptide bond into a cis geometry, bringing the N-terminal amine into perfect proximity to attack the C-terminal ester. This forms a stable 6-membered ring, cleaving off the dipeptide. To prevent this, minimize the time the dipeptide spends with a free N-terminus under basic conditions.

Q: Since N-Me-DL-Leu is already a racemic (DL) mixture, why do I need to worry about epimerization during coupling? A: If you are using this racemate to synthesize a library of diastereomers (e.g., coupling it to a pure L-amino acid), the baseline expectation is a 50:50 mixture of L-L and D-L products. However, if base-catalyzed epimerization occurs during the coupling step, the reaction falls under thermodynamic control. The ratio will skew unpredictably (e.g., 70:30) based on which diastereomer is more sterically stable, ruining the quantitative distribution of your library .

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Available at:[Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization of N-Methyl-Leucine Peptides

Welcome to the Advanced Peptide Troubleshooting Center. As drug development increasingly relies on constrained, modified peptides, the incorporation of N-methyl-leucine (N-Me-Leu) has become a standard strategy to enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. As drug development increasingly relies on constrained, modified peptides, the incorporation of N-methyl-leucine (N-Me-Leu) has become a standard strategy to enhance proteolytic stability and membrane permeability. However, this modification introduces profound physicochemical challenges. This guide provides researchers and scientists with mechanistically grounded, self-validating protocols to overcome the solubility hurdles associated with N-Me-Leu containing peptides.

Part 1: Mechanistic Diagnostics (The "Why")

Q1: Why does incorporating N-methyl-leucine drastically reduce my peptide's aqueous solubility? A: The solubility collapse is driven by a dual thermodynamic penalty. First, N-methylation removes the amide hydrogen, eliminating its ability to act as a hydrogen bond donor with the aqueous solvent, which1[1]. Second, the addition of the methyl group to the already hydrophobic isobutyl side chain of leucine increases the overall clog P of the residue, as demonstrated by 2[2]. This forces the peptide to minimize contact with water, driving hydrophobic collapse and inter-chain aggregation.

Q2: My peptide sequence is highly charged, but adding a single N-Me-Leu caused it to form a gel. What happened? A: Gelling is a macroscopic symptom of ordered microscopic aggregation. While N-methylation can disrupt standard


-sheet formation by removing hydrogen bond donors, the altered cis/trans amide energy barrier can force the peptide backbone into rigid, non-canonical conformations[2]. If the N-Me-Leu exposes a hydrophobic patch while the charged residues remain solvated, the peptides act like surfactants, 3[3].

Part 2: Self-Validating Solubilization Protocol

To prevent the loss of valuable synthetic material, never attempt to dissolve your entire peptide batch at once. The following protocol is designed as a self-validating system: each step includes a physical check to confirm true dissolution versus mere suspension.

Step-by-Step Methodology

Step 1: Aliquot Isolation and Baseline Testing Causality: Lyophilized peptides often contain hidden salts or adopt aggregated solid-state conformations.4[4].

  • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent atmospheric condensation[4].

  • Weigh a 1 mg aliquot into a sterile microcentrifuge tube.

  • Add 1 mL of sterile, deionized water. Vortex gently for 10 seconds. Validation Check: Inspect visually. If the solution is perfectly transparent, proceed to your assay. 5[5]. Proceed to Step 2.

Step 2: Isoelectric pH Adjustment Causality: Solubility is lowest at the peptide's isoelectric point (pI). Adjusting the pH away from the pI ionizes basic or acidic side chains, 3[3].

  • Calculate the net charge of your peptide at pH 7. Assign +1 for Lys (K), Arg (R), His (H), and the N-terminus. Assign -1 for Asp (D), Glu (E), and the C-terminus[3].

  • For Net Positive Peptides: 4[4]. The acid protonates basic residues, maximizing charge repulsion between peptide chains.

  • For Net Negative Peptides: 6

    6[6]. This deprotonates acidic residues. (Caution: Avoid high pH if your peptide contains disulfide bonds, as it may cause unfolding[6].)
    Validation Check:5[5] (chilling on ice between cycles) to disrupt transient aggregates. If the solution remains cloudy, proceed to Step 3.
    

Step 3: Organic Co-Solvent Disruption Causality: Highly lipophilic N-Me-Leu residues require a solvent with a lower dielectric constant to solvate their hydrophobic bulk.

  • Lyophilize the cloudy suspension from Step 2 to remove the water and volatile buffers, returning the peptide to a powder[3]. 2.7[7] (e.g., 50–100

    
    L) until the peptide is completely dissolved.
    
  • Slowly add this concentrated peptide-organic solution dropwise into your stirring aqueous assay buffer. Causality:8[8]. Validation Check (Critical):5[5]. Carefully examine the bottom of the tube. If a pellet is present, the peptide has precipitated. True solubilization yields no pellet.

Solubilization Workflow Diagram

SolubilizationWorkflow Start Lyophilized N-Me-Leu Peptide Test Isolate 1 mg Aliquot Start->Test Water Add Sterile H2O Test->Water Check1 Clear Solution? Water->Check1 Charge Calculate Net Charge Check1->Charge No (Cloudy) Success Validate: Centrifuge at 10,000 x g (No Pellet = Success) Check1->Success Yes Acidic Net Negative (<0) Add 1-5% NH4OH Charge->Acidic Basic Net Positive (>0) Add 10-30% Acetic Acid Charge->Basic Check2 Clear Solution? Acidic->Check2 Basic->Check2 Organic Add 100% DMSO (Dropwise) Check2->Organic No Check2->Success Yes Dilute Dilute with Buffer (Final DMSO < 1%) Organic->Dilute Dilute->Success

Caption: Step-by-step solubilization workflow for hydrophobic N-methylated peptides.

Part 3: Quantitative Data & Solvent Selection Matrix

To streamline your approach, use the following empirically derived matrix to select the optimal solvent system based on the peptide's physicochemical properties.

Peptide Net ChargeHydrophobicity (% Non-Polar)Primary Solvent StrategySecondary Rescue StrategyFinal Assay Compatibility
Positive (> +1) Low to Moderate (< 50%)Sterile

or PBS
4[4]Excellent (Acidic/Neutral)
Negative (< -1) Low to Moderate (< 50%)Sterile

or PBS
6[6]Excellent (Basic/Neutral)
Neutral (0) High (> 50% + N-Me-Leu)5[5]5[5]Poor (Requires slow dilution)
Any Charge Extreme (Multiple N-Me-Leu)7[7]Acetonitrile/TFA gradient9[9]

Part 4: Advanced Engineering for Drug Development

Q3: We are developing an orally bioavailable cyclic peptide, but the N-Me-Leu is causing severe aggregation in our formulation. How can we engineer the sequence to improve solubility without losing the pharmacokinetic benefits of methylation? A: If the N-Me-Leu is structurally essential for target binding or protease resistance, you must engineer the flanking regions. A proven strategy is the incorporation of hydrophilic tags. For example,10[10] of heavily N-methylated peptides without disrupting the core pharmacophore. Alternatively, 11[11] can provide the necessary charge repulsion to keep the lipophilic core solvated.

Q4: Our cellular assays cannot tolerate the 1% DMSO limit required to keep our N-Me-Leu peptide in solution. What are our formulation alternatives? A: If organic co-solvents exceed the toxicity threshold for your specific cell line (8[8]), you must utilize supramolecular carriers. 12[12], creating a water-soluble micellar complex that eliminates the need for toxic co-solvents. Additionally, switching the peptide's counterion from the highly hydrophobic Trifluoroacetate (TFA)—a common artifact of solid-phase peptide synthesis—to a more hydrophilic chloride or acetate salt can drastically improve baseline aqueous solubility.

References

  • 9 - JPT 2.8 - Benchchem

  • 3 - Benchchem

  • 4 - AltaBioscience

  • 6 - Bio Basic

  • 7 - MedChemExpress 7.5 - SB-Peptide 8.11 - GenScript 9.2 - Organic & Biomolecular Chemistry (RSC Publishing) 10.12 - JoVE

  • 1 - LifeTein 12.10 - PMC

Sources

Reference Data & Comparative Studies

Validation

N-Me-dl-leu-oh HCl versus standard leucine in peptide stability

Title: Engineering Peptide Durability: A Comparative Guide to N-Me-DL-Leu-OH HCl vs. Standard Leucine Executive Summary The transition from peptide discovery to clinical application is frequently bottlenecked by poor pha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Peptide Durability: A Comparative Guide to N-Me-DL-Leu-OH HCl vs. Standard Leucine

Executive Summary The transition from peptide discovery to clinical application is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid in vivo proteolytic degradation. As a Senior Application Scientist, I have consistently observed that native aliphatic residues, such as standard L-Leucine, act as primary cleavage sites for endogenous endo- and exopeptidases. This guide provides an objective, data-driven comparison between standard Leucine and its synthetically modified counterpart, N-Me-DL-Leu-OH HCl (N-Methyl-DL-leucine hydrochloride), detailing the mechanistic causality behind its superior stability and providing validated protocols for its application.

To understand why standard leucine fails in systemic circulation, we must examine the biophysics of protease recognition. Proteolytic enzymes (e.g., chymotrypsin, leucine aminopeptidase) rely on a two-step recognition process: hydrogen bonding with the peptide backbone to anchor the substrate, followed by nucleophilic attack on the scissile bond.

Standard L-Leucine possesses an active amide proton (NH) that acts as a critical hydrogen bond donor, perfectly aligning the peptide within the protease active site. Substituting this with N-Me-DL-Leu-OH HCl disrupts this vulnerability through three distinct mechanisms[1]:

  • Ablation of Hydrogen Bonding: The substitution of the amide proton with a methyl group completely removes the hydrogen bond donor capacity, blinding the protease to the cleavage site[2].

  • Steric Hindrance: The bulky N-methyl group severely restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This steric clash physically prevents the peptide from adopting the extended conformation required to fit into the protease binding pocket[3].
  • Stereochemical Evasion: N-Me-DL-Leu is a racemic mixture containing both L- and D-enantiomers. Because mammalian proteases evolved to exclusively recognize L-amino acids, the incorporation of the D-isomer provides an absolute stereochemical barrier to enzymatic degradation[4].

Mechanism L1 Standard Leucine (H-Bond Donor Active) L2 Protease Recognition (Backbone Anchoring) L1->L2 L3 Rapid Peptide Bond Cleavage L2->L3 N1 N-Me-DL-Leu HCl (Steric Bulk, No H-Bond) N2 Steric Clash & Target Evasion N1->N2 N3 Proteolytic Resistance (Extended Half-Life) N2->N3

Logical mechanism of N-methylation disrupting protease recognition.

Quantitative Comparison: Performance Metrics

The decision to incorporate N-methylated amino acids hinges on balancing stability gains against synthetic complexity. The following table synthesizes the physicochemical and operational differences between the two residues. Experimental data demonstrates that inserting N-methyl residues can result in a dramatic increase in proteolysis resistance, ranging from 72-fold to over 1000-fold compared to native sequences[3].

ParameterStandard L-LeucineN-Me-DL-Leu-OH HClCausality / Impact
Proteolytic Half-Life Minutes to HoursHours to Days (>1000x)Steric bulk and loss of H-bond donor shield the scissile bond from enzymatic attack[3].
Membrane Permeability BaselineSignificantly IncreasedReduced polarity (loss of NH) lowers the desolvation penalty, enhancing lipophilicity[2].
Conformational Flexibility HighHighly RestrictedMethylation locks backbone dihedral angles, often stabilizing bioactive

-turn conformations[1].
Stereochemical Profile Pure L-isomerRacemic (D/L mixture)D-isomers are invisible to endogenous proteases, compounding stability gains[4].
SPPS Coupling Efficiency High (Standard reagents)Moderate (Requires HATU)The secondary amine of N-Me-Leu is sterically hindered, requiring highly reactive uronium salts[3].

Self-Validating Experimental Protocol: Serum Stability Assay

To objectively quantify the stability enhancements conferred by N-Me-DL-Leu, researchers must employ a rigorous, self-validating in vitro serum stability assay. The following protocol is engineered to prevent false positives caused by residual post-sampling protease activity.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the purified native Leucine peptide and the N-Me-DL-Leu modified peptide in 1X PBS (pH 7.4) to a concentration of 100 µM. Note: The HCl salt form of the N-Me-DL-Leu monomer ensures excellent initial aqueous solubility during synthesis.

  • Matrix Incubation: Mix the peptide stock 1:1 with 50% human serum (final concentration: 50 µM peptide in 25% serum). Incubate at 37°C under gentle agitation. Causality: 25% serum provides a physiologically relevant concentration of active peptidases without overwhelming the downstream LC-MS column with matrix proteins.

  • Time-Point Sampling: At predetermined intervals (0, 1, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from the incubation mixture.

  • Immediate Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 50 µL of Quench Solution (1% Trifluoroacetic Acid in Acetonitrile). Causality: Acetonitrile instantly denatures and precipitates serum proteins, while TFA drops the pH to permanently inactivate any surviving proteases, freezing the degradation profile at the exact time of sampling.

  • Matrix Clearance: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to HPLC vials. Quantify the remaining intact peptide using targeted Multiple Reaction Monitoring (MRM) against an internal standard.

Workflow Prep 1. Preparation 100 µM Peptide in PBS Incubate 2. Incubation 25% Human Serum at 37°C Prep->Incubate Quench 3. Quenching TFA/AcN to Denature Proteins Incubate->Quench Analyze 4. LC-MS/MS Quantify Intact Peptide Quench->Analyze

Step-by-step workflow for in vitro serum stability assessment.

Synthesis Considerations: Overcoming Steric Hindrance

While N-Me-DL-Leu offers exceptional biological stability, it introduces significant challenges during Solid-Phase Peptide Synthesis (SPPS). The secondary amine of an N-methylated residue is highly sterically hindered. Standard coupling reagents (e.g., HBTU, DIC) often fail to drive the reaction to completion, leading to truncated sequences or the formation of diketopiperazines (DKPs)[2].

Optimized Coupling Strategy: To successfully couple the amino acid following an N-Me-DL-Leu residue, you must abandon standard reagents and utilize the highly reactive additive pair HATU / HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole). Causality: HATU generates a highly reactive O-At ester intermediate that is small enough to navigate the steric bulk of the N-methyl group. Experimental validation shows that coupling onto N-methyl residues using HATU/HOAt goes to near completion within 20 minutes in a single step without requiring preactivation[3].

References

  • Source: National Institutes of Health (NIH)
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: ResearchGate URL
  • Should My Peptide Be Methylated?
  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides Source: ResearchGate URL

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of N-Methyl-DL-Leucine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Methylation in Amino Acid Chemistry N-methylation, the substitution of a single hydrogen atom on a primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Amino Acid Chemistry

N-methylation, the substitution of a single hydrogen atom on a primary amine with a methyl group, represents one of the most subtle yet impactful modifications in medicinal chemistry and peptide science.[1] This seemingly minor structural change can profoundly enhance the pharmacokinetic properties of parent molecules. Introducing an N-methyl group to an amino acid, such as in N-Methyl-DL-leucine, can increase metabolic stability by shielding the amide bond from proteolytic degradation, improve membrane permeability and bioavailability by increasing lipophilicity, and modulate biological activity by constraining the conformational flexibility of peptides.[1][2][3]

N-Methyl-DL-leucine hydrochloride (N-Me-dl-leu-oh HCl) is a crucial building block in the synthesis of novel pharmaceuticals and peptidomimetics.[4][5] Its incorporation into drug candidates is a well-established strategy to overcome the inherent limitations of peptide-based therapeutics.[4]

This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for preparing N-Me-dl-leu-oh HCl. We will dissect the causality behind experimental choices for each method, present objective performance data, and provide validated protocols to empower researchers in selecting the optimal strategy for their specific application, whether for small-scale discovery or large-scale development.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of N-methylated amino acids can be broadly categorized into three primary approaches: reductive amination, direct alkylation of a protected precursor, and formation via a 5-oxazolidinone intermediate. Each pathway offers a unique balance of efficiency, safety, and scalability.

Method 1: Reductive Amination (The Eschweiler-Clarke Approach)

Reductive amination is a robust and direct one-pot method for N-methylation. The reaction proceeds through the formation of an imine intermediate from the parent amino acid (leucine) and formaldehyde, which is then reduced in situ to the secondary amine. The Eschweiler-Clarke reaction is a specific variant that utilizes formic acid as both the acid catalyst and the hydride source for the reduction.[6][7][8][9][10]

Causality of Experimental Design: The core principle is to form a C=N bond (imine or iminium ion) that is more susceptible to reduction than the initial carbonyl group of formaldehyde. Using an excess of both formaldehyde and formic acid drives the reaction to completion. The irreversible loss of carbon dioxide from formic acid during hydride transfer makes the reaction thermodynamically favorable.[6] A key advantage of this method is its inherent prevention of over-methylation; the reaction stops at the tertiary amine stage because a tertiary amine cannot form another iminium ion with formaldehyde.[6][9][10]

Workflow for Reductive Amination

Leucine DL-Leucine Imine Imine/Iminium Ion Intermediate Leucine->Imine + HCHO - H₂O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Imine N_Me_Leu N-Methyl-DL-Leucine Imine->N_Me_Leu + [H⁻] (from Formic Acid) - CO₂ HCl_salt N-Me-dl-leu-oh HCl N_Me_Leu->HCl_salt + HCl

Caption: Reductive amination workflow for N-Methyl-DL-Leucine synthesis.

Experimental Protocol: Eschweiler-Clarke Synthesis of N-Methyl-DL-Leucine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add DL-Leucine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37%, ~2.5 eq) followed by formic acid (98%, ~2.5 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.[11]

  • Workup: Cool the mixture to room temperature and evaporate the excess formaldehyde and formic acid under reduced pressure.

  • Isolation: Dissolve the resulting residue in water and adjust the pH to ~9-10 with a suitable base (e.g., NaOH solution) to precipitate the free amine. The product can be extracted with an organic solvent like diethyl ether.[12]

  • Salt Formation: Dissolve the isolated N-Methyl-DL-Leucine free base in a minimal amount of methanol or ethanol. Add a stoichiometric amount of concentrated HCl or a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Crystallization: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Method 2: Direct Alkylation via Protected Leucine

This classic method involves the direct nucleophilic attack of the amine on a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS).[13] To prevent undesired reactions at the carboxylic acid group, it must first be protected, typically as a methyl or benzyl ester.[14] A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the amine, enhancing its nucleophilicity.[3][15]

Causality of Experimental Design: The strategy is to isolate the reactivity of the amino group. The carboxyl group is protected because its acidic proton would be abstracted by the strong base, and the resulting carboxylate would be unreactive. The use of a potent base (NaH) is critical to generate the amide anion, which is a much stronger nucleophile than the neutral amine, enabling an efficient SN2 reaction with the methylating agent. The final deprotection step liberates the desired product.[3] However, this method carries risks, including the use of highly toxic/carcinogenic alkylating agents and the potential for over-alkylation to the N,N-dimethyl product.[2][13]

Workflow for Direct Alkylation

Leucine DL-Leucine Protected_Leu Protected Leucine (e.g., Methyl Ester) Leucine->Protected_Leu Esterification (e.g., SOCl₂/MeOH) N_Me_Protected N-Methyl Protected Leucine Protected_Leu->N_Me_Protected + NaH + CH₃I or DMS N_Me_Leu N-Methyl-DL-Leucine N_Me_Protected->N_Me_Leu Deprotection (Hydrolysis) HCl_salt N-Me-dl-leu-oh HCl N_Me_Leu->HCl_salt + HCl

Caption: Direct alkylation workflow requiring protection and deprotection steps.

Experimental Protocol: Direct Alkylation of Leucine Methyl Ester

  • Protection (Esterification): Suspend DL-Leucine (1.0 eq) in anhydrous methanol at 0 °C. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.[11] Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).[11] Remove the solvent under reduced pressure to obtain DL-Leucine methyl ester hydrochloride as a white solid.[11][16]

  • N-Methylation: Dissolve the DL-Leucine methyl ester hydrochloride in an anhydrous aprotic solvent like THF. Add a base like triethylamine to neutralize the HCl salt. Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar). Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise. After hydrogen evolution ceases, add methyl iodide (MeI, ~1.5 eq) dropwise.[15] Allow the reaction to stir at room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection (Hydrolysis): Dissolve the crude N-methylated ester in a mixture of methanol and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed.

  • Isolation and Salt Formation: Acidify the reaction mixture with HCl to a pH of ~6-7. Extract the product, and then form the hydrochloride salt as described in Method 1.

Method 3: Synthesis via 5-Oxazolidinones

This more contemporary approach offers a unified strategy for N-methylating various amino acids under mild conditions, which is particularly advantageous for preserving stereochemical integrity.[17][18] The amino acid reacts with an aldehyde (typically formaldehyde) to form a cyclic 5-oxazolidinone intermediate. This intermediate effectively protects both the amine and the carboxylic acid groups in a single step. Subsequent reductive cleavage of the oxazolidinone ring yields the N-methylated amino acid.[17]

Causality of Experimental Design: The formation of the 5-oxazolidinone is a reversible condensation reaction. The intermediate is stable and can be isolated. The key step is the reductive cleavage. Using a reducing agent like a trialkylsilane in the presence of a Lewis or protic acid cleaves the C-O bond of the ring, transferring a hydride to the iminium ion that forms in situ, thereby revealing the N-methyl group and freeing the carboxylic acid. This method's mildness is its primary advantage, minimizing the risk of racemization that can occur under the harsh basic or acidic conditions of other methods.[18]

Workflow for 5-Oxazolidinone Method

Leucine DL-Leucine Oxazolidinone 5-Oxazolidinone Intermediate Leucine->Oxazolidinone + Paraformaldehyde Reflux in Toluene N_Me_Leu N-Methyl-DL-Leucine Oxazolidinone->N_Me_Leu Reductive Cleavage (e.g., Et₃SiH / TFA) HCl_salt N-Me-dl-leu-oh HCl N_Me_Leu->HCl_salt + HCl

Caption: N-methylation workflow via a cyclic 5-oxazolidinone intermediate.

Experimental Protocol: N-Methylation via 5-Oxazolidinone Intermediate

  • Oxazolidinone Formation: Suspend DL-Leucine (1.0 eq) and paraformaldehyde (1.1 eq) in a solvent like toluene in a flask equipped with a Dean-Stark apparatus.

  • Reflux: Heat the mixture to reflux and remove water azeotropically until the reaction is complete (typically 2-4 hours).

  • Isolation of Intermediate: Cool the reaction mixture and remove the solvent under reduced pressure. The crude 5-oxazolidinone can often be used directly in the next step or purified by crystallization.

  • Reductive Cleavage: Dissolve the 5-oxazolidinone intermediate in a suitable solvent such as dichloromethane (DCM) or acetonitrile. Add triethylsilane (Et₃SiH, ~2.0 eq) followed by slow, dropwise addition of trifluoroacetic acid (TFA, ~2.0 eq) at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the oxazolidinone is fully consumed (monitored by TLC or NMR).

  • Workup and Salt Formation: Remove the volatiles under reduced pressure. Dissolve the residue and proceed with the hydrochloride salt formation as described in Method 1.

Performance Comparison: Selecting the Optimal Synthesis Route

The choice of synthesis method depends critically on the specific project requirements, including scale, purity needs, available equipment, and safety considerations.

Parameter Method 1: Reductive Amination Method 2: Direct Alkylation Method 3: 5-Oxazolidinone
Yield Good to ExcellentVariable to HighGood to Excellent
Purity/Racemization Low risk of racemization, but byproducts may form under harsh conditions.[2][6]Higher risk of racemization with strong base/heat.[3] Risk of N,N-dimethylation.Very low risk of racemization due to mild conditions.[18]
Reaction Conditions Often requires reflux/high temperatures.[2]Strong base (NaH), cryogenic temperatures often needed.Generally mild room temperature or reflux conditions.
Number of Steps Typically a one-pot reaction followed by salt formation.Multi-step (protection, methylation, deprotection).Multi-step (intermediate formation, cleavage).
Reagent Safety Formaldehyde is a suspected carcinogen; formic acid is corrosive.Highly toxic/carcinogenic methylating agents (MeI, DMS); NaH is pyrophoric.Reagents are generally less hazardous.
Scalability Well-suited for large-scale synthesis.More challenging to scale due to hazardous reagents and exothermic steps.Scalable, with predictable and controllable reaction profiles.
Substrate Scope Broad, but can be limited by harsh conditions for functionalized amino acids.[2]Broad, but requires compatible protecting group strategies.Very broad, applicable to nearly all amino acids.[17][18]

Validation and Characterization of N-Me-dl-leu-oh HCl

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides the most definitive structural confirmation. Key signals for N-Methyl-DL-leucine include a singlet for the N-methyl protons (typically ~2.5-2.8 ppm) and characteristic multiplets for the leucine side-chain protons.[19][20][21]

    • ¹³C NMR: Confirms the carbon skeleton, with a distinct signal for the N-methyl carbon.[20]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the N-methylated product. Electrospray ionization (ESI-MS) will typically show the [M+H]⁺ ion corresponding to the free base.[22][23]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound.[24] Since the target is a DL-racemic mixture, standard reversed-phase HPLC is sufficient. If starting from an enantiopure material (e.g., L-leucine), chiral HPLC would be necessary to determine if any racemization occurred during the synthesis.[14]

  • Assay by Titration: A classical method to determine the purity of the hydrochloride salt by titrating with a standardized base (e.g., NaOH) to a phenolphthalein endpoint. This confirms the molar quantity of the HCl salt.[4]

Conclusion

The synthesis of N-Me-dl-leu-oh HCl can be successfully achieved through several validated methods.

  • The Eschweiler-Clarke (Reductive Amination) method stands out for its operational simplicity, cost-effectiveness, and scalability, making it a strong candidate for large-scale production where minor impurities from side reactions can be managed.

  • Direct Alkylation offers a powerful route but is hampered by the need for protection/deprotection steps and the use of highly hazardous materials, making it more suitable for small-scale synthesis in a well-equipped laboratory.

  • The 5-Oxazolidinone method represents the most elegant and mild approach, offering excellent control over chemoselectivity and minimizing racemization. It is an ideal choice when working with sensitive substrates or when the highest possible purity is the primary objective.

The selection of the optimal synthetic route requires a careful evaluation of the trade-offs between efficiency, safety, cost, and the specific analytical requirements of the final product. This guide provides the foundational knowledge and practical protocols to make that informed decision.

References

  • Sagare, S., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Journal of Chemical and Pharmaceutical Research, 8(6), 364-376.
  • Zhang, H., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. The Journal of Organic Chemistry, 68(1), 315-318.
  • Aurelio, L., et al. (2019). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 119(17), 10387-10433.
  • Biron, E., & Kessler, H. (2005). A mild and efficient method for the synthesis of N-methylamino acids compatible with the o-NBS protecting group strategy. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Li, Z., et al. (2014).
  • BenchChem. (2025). N-Methylleucine chemical properties and structure. BenchChem.
  • Wang, X., et al. (2023).
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  • ChemicalBook. (n.d.). Methyl L-leucinate hydrochloride synthesis. ChemicalBook.
  • Di Gioia, M. L., et al. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Amino Acids, 38(3), 821-827.
  • Chem-Impex. (n.d.). N-Methyl-L-leucine hydrochloride.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. Wikipedia.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific.
  • Sato, S., et al. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Synlett, 32(04), 411-415.
  • Reddy, G. S., & Bhatt, S. (2006). Synthesis of N-Methyl Secondary Amines.
  • J&K Scientific. (2024). N-Methyl-DL-leucine hydrochloride. J&K Scientific.
  • Ambeed.com. (n.d.).
  • BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of N-Acetyl-N-methyl-D-leucine. BenchChem.
  • BenchChem. (2025). Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • Wang, M., et al. (2023).
  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Tehrani, Z. R., et al. (2012). N-Methyl-l-leucyl-l-leucine hydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458.
  • PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. PrepChem.com.
  • Wikipedia. (2024).
  • The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube.
  • Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-51.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-dl-leucine. PubChem.
  • Li, Y., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • BenchChem. (2025). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis. BenchChem.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments.
  • BenchChem. (2025). Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development. BenchChem.
  • European Union Reference Laboratory for Feed Additives. (2018).
  • Freidinger, R. M., et al. (1982). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 47(1), 104-109.
  • Aurelio, L., et al. (2004). A general and efficient route to the N-methyl derivatives of the 20 common L-amino acids. The Journal of Organic Chemistry, 69(17), 5693-5712.
  • Jakes, J., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(12), 7087.
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Validation

Strategic Integration of N-Methylated Amino Acids in Peptide Drug Design: A Comparative Guide

Executive Summary The transition of peptides from potent in vitro binders to viable in vivo therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and poor membrane permeability. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from potent in vitro binders to viable in vivo therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and poor membrane permeability. Backbone N-methylation has emerged as a cornerstone modification to bypass these limitations. By systematically replacing the amide hydrogen with a methyl group, researchers can simultaneously mask hydrogen bond donors, induce conformational constraints, and sterically shield scissile bonds from proteases.

This guide provides an objective, comparative analysis of different N-methylated amino acids, detailing the mechanistic causality behind their performance and establishing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Dual Impact of N-Methylation

To effectively utilize N-methylated amino acids, drug developers must understand the physical chemistry driving their biological behavior. The addition of a single methyl group fundamentally alters the peptide backbone through two primary mechanisms:

  • Steric Shielding (Protease Resistance): Proteases such as trypsin and chymotrypsin rely on a precise network of hydrogen bonds (e.g., the oxyanion hole) to stabilize the transition state during amide bond hydrolysis. N-methylation removes the critical amide hydrogen donor and introduces severe steric clashes within the protease's S1/S1' binding pockets. This prevents the scissile bond from aligning with the catalytic triad, often resulting in a >1000-fold increase in half-life[1].

  • Cis-Trans Isomerization (Permeability & Flexibility): Native peptide bonds strongly favor the trans-configuration (>99%) due to steric repulsion. However, N-methylation equalizes the steric bulk on both sides of the C-N bond, significantly lowering the rotational barrier (ω-torsion angle) and populating the cis-isomer[2]. This enables "chameleonic" structural flexibility—allowing peptides like Cyclosporin A to expose polar groups for target binding in aqueous environments, while burying them via intramolecular hydrogen bonding to passively diffuse across lipophilic cell membranes[3].

Pathway Native Native Peptide (Trans-Amide Default) Mod N-Methylation Native->Mod Chemical Synthesis Cis Cis-Trans Isomerization (Lowered Rotational Barrier) Mod->Cis Conformational Shift Stab Protease Resistance (Steric Shielding) Mod->Stab Active Site Clash Perm Enhanced Permeability (Masked H-Bonds) Cis->Perm Lipophilicity Gain

Mechanistic pathways of N-methylation enhancing peptide permeability and stability.

Comparative Analysis of N-Methylated Amino Acids

Not all N-methylated amino acids yield the same pharmacokinetic benefits. The size and lipophilicity of the adjacent side chain dictate the degree of conformational restriction and membrane partitioning[4].

Quantitative Comparison Table
Amino Acid ModificationSide Chain Steric BulkLipophilicity Impact (ΔLogP)Cis-Isomer PropensityPrimary Application in Drug Design
N-Methylglycine (Sarcosine) NoneMinimalVery HighInducing β-turns; increasing backbone flexibility to explore novel binding conformations.
N-Methylalanine (N-Me-Ala) SmallModerateHighGeneral N-methyl scanning mutagenesis; balancing stability without disrupting native folding.
N-Methylleucine (N-Me-Leu) LargeHighModerateEnhancing membrane permeability; critical component of orally bioavailable macrocycles.
N-Methylphenylalanine (N-Me-Phe) Very LargeVery HighLow-ModerateExtreme protease resistance; hydrophobic core packing; nearly eliminates chymotrypsin cleavage[5].

Data synthesized from comparative structural studies on cyclic peptidomimetics and N-methyl scanning libraries.

Self-Validating Experimental Workflows

To accurately benchmark the performance of N-methylated analogues against their native counterparts, experimental protocols must be designed as self-validating systems. This ensures that observed improvements are causal to the N-methylation rather than assay artifacts[6].

Workflow Lib N-Methyl Scanning Library Assay1 Protease Assay (Half-life > 24h) Lib->Assay1 Assay2 Caco-2 Permeability (Papp Calculation) Lib->Assay2 Assay3 Receptor Binding (SPR / Radioligand) Lib->Assay3 Val Optimized Lead Candidate (High Stability & Permeability) Assay1->Val Assay2->Val Assay3->Val

Self-validating experimental workflow for evaluating N-methylated peptide libraries.

Protocol 1: Protease Stability Assay (Trypsin/Chymotrypsin)

Rationale: Assesses the half-life of N-methylated peptides against highly aggressive gastrointestinal and plasma proteases.

  • Preparation of Assay Matrix: Reconstitute modified trypsin or chymotrypsin (e.g., 50 nM) in a pH 7.2 PBS buffer to accurately mimic physiological serum/plasma conditions[5].

  • Dual-Incubation Strategy: Incubate the N-methylated candidate and the native peptide in parallel at 37 °C.

  • Time-Course Sampling: Remove 8 μL aliquots at 0, 0.5, 1, 4, 12, and 24 hours. Immediately quench the enzymatic reaction by diluting in 25 μL of acetonitrile (ACN) containing 0.1% TFA, and flash freeze the samples[1].

  • LC-MS/MS Quantification: Inject samples onto a C-18 reversed-phase column using gradient elution.

  • Self-Validation Check: The assay is considered valid only if the native peptide (positive control) exhibits a half-life of <1 hour, while the heavy-isotope labeled internal standard remains constant, ruling out ionization suppression.

Protocol 2: Caco-2 Cell Permeability Assay

Rationale: Evaluates intestinal absorption potential by measuring how effectively the masked hydrogen bonds facilitate passive transcellular diffusion.

  • Monolayer Differentiation: Seed Caco-2 cells on permeable filter supports in a multi-well plate. Culture for 21 days to allow for full differentiation into a confluent monolayer[6].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Co-incubate with Lucifer Yellow; a Papp < 1×10⁻⁶ cm/s confirms that the paracellular tight junctions are sealed.

  • Bidirectional Transport: Apply the peptide (10 μM) to the apical chamber (A→B transport) or basolateral chamber (B→A transport). Sample the receiver compartments at 30, 60, and 120 minutes.

  • Data Analysis: Calculate the apparent permeability coefficient:

    
    .
    
  • Self-Validation Check: Include Propranolol (high permeability control, Papp > 20×10⁻⁶ cm/s) and Atenolol (low permeability control, Papp < 1×10⁻⁶ cm/s) as system suitability standards[7]. Furthermore, an A→B / B→A ratio > 2 indicates the N-methylated peptide is a substrate for active efflux pumps (e.g., P-glycoprotein).

Strategic Caveats: The Microsomal Stability Paradox

While N-methylation is universally praised for improving resistance against circulating proteases, it can paradoxically introduce severe metabolic liabilities in the liver. Recent structural analyses of N-methylated cyclic hexapeptides reveal that placing N-methyl groups on adjacent amino acids (positions 1 and 2)—particularly when exhibiting L,D or D,D stereochemistry—drastically decreases liver microsome stability[8].

The Causality: Adjacent N-methylations force the peptide backbone into highly strained cis-amide conformations that inadvertently expose lipophilic patches to Cytochrome P450 enzymes. Therefore, when designing N-methylated libraries, researchers must balance the gain in membrane permeability against potential first-pass hepatic clearance, prioritizing alternating N-methylation patterns or D,L stereochemistry to maintain metabolic integrity[8].

References

1.8 - Australian Journal of Chemistry 2.7 - PMC / NIH 3.1 - PMC / NIH 4.3 - PMC / NIH 5.6 - Benchchem 6.4 - MDPI 7.5 - PMC / NIH 8.2 - bioRxiv

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Comparative

Assessing the Enzymatic Stability of Peptides with N-Me-DL-Leu-OH HCl: A Comprehensive Comparison Guide

The translational bottleneck of peptide therapeutics often lies in their poor pharmacokinetic profiles, primarily driven by rapid in vivo proteolytic degradation[1][2]. To overcome this, medicinal chemists employ various...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The translational bottleneck of peptide therapeutics often lies in their poor pharmacokinetic profiles, primarily driven by rapid in vivo proteolytic degradation[1][2]. To overcome this, medicinal chemists employ various non-canonical amino acids to shield the vulnerable amide backbone. Among these strategies, backbone N-methylation stands out as a highly effective modification[3]. Inspired by naturally occurring, highly stable cyclic peptides like cyclosporine and vancomycin (which features an N-methyl-leucine at its critical first position)[1][4], N-methylation has become a cornerstone of modern peptidomimetic design.

This guide provides an in-depth technical evaluation of N-Me-DL-Leu-OH HCl (N-Methyl-DL-leucine hydrochloride) as a building block for enhancing peptide enzymatic stability. We will objectively compare its performance against standard alternatives, explore the biophysical causality behind its efficacy, and detail a self-validating experimental protocol for quantifying protease resistance.

Mechanistic Causality: Why N-Methylation Confers Resistance

The profound protease resistance imparted by N-Me-Leu—often increasing half-lives by 72 to >1000-fold compared to unmodified sequences[5]—is not merely a steric phenomenon. It is driven by a triad of biophysical alterations to the peptide backbone:

  • Elimination of the Hydrogen Bond Donor: Proteases (e.g., chymotrypsin, leucine aminopeptidase) rely on hydrogen bonding with the substrate's amide backbone to stabilize the transition state during hydrolysis. N-methylation replaces the amide proton with a methyl group, ablating this critical interaction[3].

  • Steric Occlusion: The N-methyl group introduces significant steric bulk directly at the scissile bond, physically preventing the protease active site from achieving the necessary geometry for nucleophilic attack[2].

  • Conformational Constraint: N-methylation restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This rigidity often traps the peptide in a conformation that is incompatible with the protease's active site cleft, further preventing degradation[2].

Mechanism A N-Me-DL-Leu Substitution B Loss of Amide H-Bond Donor A->B C Steric Hindrance by N-Methyl A->C D Conformational Rigidity A->D E Protease Active Site Exclusion B->E C->E D->E F Enhanced Enzymatic Stability E->F

Mechanistic pathways conferring protease resistance via N-methylation.

Comparative Analysis of Leucine Alternatives

When optimizing a leucine position for stability, researchers must weigh the benefits of protease resistance against potential disruptions to target binding. Utilizing the racemic N-Me-DL-Leu-OH HCl during early-stage discovery introduces a deliberate stereochemical bifurcation. By coupling the racemic mixture, we generate two diastereomeric products (N-Me-L-Leu and N-Me-D-Leu) in a single synthesis cycle. This allows us to empirically evaluate both epimers' influence on target binding and stability simultaneously after preparative HPLC separation.

The table below summarizes the quantitative and qualitative differences between common leucine substitutions.

Amino Acid VariantRelative Protease ResistanceConformational ImpactAmide H-Bond DonorSynthetic Difficulty
L-Leucine Low (Baseline)Native flexibilityYesLow (Standard SPPS)
D-Leucine HighSide-chain vector invertedYesLow (Standard SPPS)
Aib HighStrongly helicogenic (

/

)
YesModerate (Steric bulk)
N-Me-DL-Leu Very High (>1000-fold)[5]Restricts

/

angles
NoHigh (Requires HATU/COMU)[6]

Note: While D-amino acids and Aib (alpha-aminoisobutyric acid) offer excellent stability, they retain the amide proton, leaving them susceptible to specific specialized peptidases. N-methylation provides a more absolute blockade against backbone-targeting enzymes.

Experimental Methodology: A Self-Validating Protocol

To objectively assess the enzymatic stability of peptides modified with N-Me-DL-Leu, we employ a rigorous, self-validating LC-MS/MS workflow. This protocol uses Proteinase K, a highly aggressive, broad-spectrum serine protease. If a peptide backbone can survive Proteinase K, it possesses profound structural resistance, providing a rigorous stress test before advancing to complex serum stability assays.

Phase 1: Synthesis and Diastereomer Separation
  • Coupling: Incorporate N-Me-DL-Leu-OH HCl using Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the secondary amine, the subsequent amino acid coupling requires highly reactive reagents (e.g., HATU/HOAt or COMU) and extended coupling times[6].

  • Cleavage & Purification: Cleave the peptide from the resin using a standard TFA cocktail.

  • Resolution: Purify the crude mixture via preparative RP-HPLC. The DL racemate will yield two distinct diastereomeric peaks. Isolate both for parallel stability testing.

Phase 2: Enzymatic Degradation Assay

A robust assay must include internal controls to validate the enzyme's activity and the quenching mechanism's efficacy.

  • Preparation: Dissolve the purified N-Me-Leu peptide, alongside a wild-type L-Leu control peptide, in 50 mM Tris-HCl buffer (pH 7.75) containing 2 mM

    
     to a final concentration of 100 µM[5].
    
  • Initiation: Add Proteinase K to a final concentration of 2 µg/mL. Incubate at 37°C.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 µL aliquots.

  • Instantaneous Quenching: Immediately transfer the aliquot into 50 µL of a quenching solution (0.1% TFA in Acetonitrile). Causality: Acidification instantly denatures the protease by disrupting its optimal pH, while MeCN precipitates any larger proteins, creating a clean matrix for LC-MS/MS.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated enzyme. Extract the supernatant.

Phase 3: LC-MS/MS Quantification
  • Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, targeting the intact mass of the parent peptide.

  • Plot the Area Under the Curve (AUC) of the intact peptide against time to calculate the degradation half-life (

    
    ).
    

Workflow N1 1. Peptide Synthesis (Incorporate N-Me-DL-Leu) N2 2. Protease Incubation (Proteinase K / 37°C) N1->N2 Purified Substrate N3 3. Reaction Quenching (TFA / Acetonitrile) N2->N3 Time-Course Aliquots N4 4. LC-MS/MS Analysis (Quantification of Intact Mass) N3->N4 Arrested Digestion N5 5. Kinetic Modeling (Calculate Half-Life t1/2) N4->N5 AUC Integration

Workflow for assessing peptide enzymatic stability via LC-MS/MS.

Conclusion

The incorporation of N-Me-DL-Leu-OH HCl is a highly strategic choice for peptide drug development. While it introduces synthetic complexity during SPPS[6], the resulting pharmacokinetic benefits are unparalleled. By fundamentally altering the biophysics of the peptide backbone—removing hydrogen bond donors and introducing severe steric constraints—N-methylation effectively blinds proteases to the scissile bond[2][3]. Furthermore, utilizing the DL racemate during discovery accelerates the identification of the optimal stereochemical conformation, ensuring that the final therapeutic candidate possesses both maximum target affinity and absolute enzymatic stability.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • N-methylation of peptides: a new perspective in medicinal chemistry. nih.gov.
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. nih.gov.
  • Tuning of Protease Resistance in Oligopeptides through N-Alkyl
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. acs.org.
  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. nih.gov.

Sources

Validation

Quantitative Analysis of N-Me-DL-Leu-OH HCl in Complex Mixtures: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying non-natural, N-methylated amino acids like N-Methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH HCl)[1] in complex matrices...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying non-natural, N-methylated amino acids like N-Methyl-DL-leucine hydrochloride (N-Me-DL-Leu-OH HCl)[1] in complex matrices such as peptide hydrolysates, fermentation broths, or pharmacokinetic samples. N-methylation is a powerful strategy in modern drug discovery, known to significantly enhance proteolytic stability and membrane permeability[2]. However, this modification fundamentally alters the molecule's analytical behavior.

The secondary amine of N-Me-DL-Leu-OH resists standard primary-amine derivatization reagents (like o-phthaldialdehyde, OPA), and its isobaric nature with other methylated amino acids complicates mass spectrometric resolution. This guide objectively compares alternative analytical platforms and establishes a self-validating LC-MS/MS protocol for robust quantification.

Comparative Analysis of Analytical Alternatives

To select the optimal quantification strategy, we must objectively evaluate the performance of different analytical platforms against the unique chemical properties of N-Me-DL-Leu-OH HCl.

Table 1: Performance Comparison of Analytical Platforms for N-Me-DL-Leu-OH

Analytical PlatformDerivatization RequirementSensitivity (LOD)Resolution of D/L EnantiomersMatrix InterferenceThroughput
HPLC-UV/FLD Yes (e.g., FDNP-Val-NH2)Moderate (~10-50 pmol)Excellent (with chiral reagent)HighMedium
GC-MS/MS Yes (MTBSTFA or ECF-MeOH)High (~1-5 pmol)Poor (unless chiral column used)LowLow
LC-MS/MS (MRM) Optional (Fmoc-Cl or FDNP)Ultra-High (<1 pmol)Good (with chiral derivatization)LowHigh
Causality Insight & Platform Selection

While GC-MS/MS provides excellent sensitivity via characteristic fragmentation after MTBSTFA or ECF-MeOH derivatization[3], LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode remains the gold standard for complex mixtures. In MS/MS fragmentation, the specific loss of 127 Da is a highly diagnostic indicator associated with N-methyl-leucine residues[4].

However, because N-Me-DL-Leu-OH is a racemic mixture, standard LC-MS/MS cannot distinguish between the D- and L-enantiomers. To achieve absolute quantification of each enantiomer, we must employ a chiral derivatization reagent such as FDNP-Val-NH2 (a Marfey's reagent analog). This reagent specifically reacts with secondary amines, increases hydrophobicity for C18 retention, and creates diastereomers out of the D and L enantiomers, allowing their separation on a standard achiral column[5].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, the following protocol integrates a self-validating system : it utilizes an isotopically labeled internal standard (IS) to correct for matrix effects, combined with chiral derivatization and dual-transition MRM monitoring to simultaneously confirm identity, enantiomeric ratio, and absolute quantity.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Spiking

  • Action: Aliquot 50 µL of the complex mixture (e.g., cell lysate or peptide hydrolysate). Spike with 10 µL of ¹³C,¹⁵N-labeled N-Me-Leu (Internal Standard, 1 µg/mL).

  • Causality: The stable isotope-labeled IS co-elutes with the target analyte and undergoes identical ionization suppression/enhancement. This ensures that any signal variance caused by the complex matrix is mathematically canceled out during quantification.

Step 2: Chiral Derivatization

  • Action: Add 100 µL of 1% FDNP-Val-NH2 in acetone and 20 µL of 0.5 M NaHCO₃ to the spiked sample. Incubate at 40°C for 45 minutes. Quench the reaction by adding 20 µL of 1M HCl[5]. Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to an HPLC vial.

  • Causality: Because N-Me-DL-Leu-OH lacks a primary amine, traditional OPA derivatization fails. FDNP-Val-NH2 successfully tags the secondary amine and converts the D- and L-enantiomers into distinct diastereomers with different retention times.

Step 3: UHPLC Separation

  • Action: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water[6].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6].

    • Gradient: 5% B to 60% B over 15 minutes, flow rate 0.3 mL/min.

  • Causality: The shallow gradient ensures baseline resolution of the N-Me-D-Leu and N-Me-L-Leu diastereomeric derivatives, preventing isobaric interference from other aliphatic amino acids.

Step 4: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) MRM mode. Monitor two transitions per analyte: a Quantifier ion (for abundance) and a Qualifier ion (e.g., monitoring the diagnostic 127 Da loss[4]).

  • Causality: Monitoring the ratio between the Quantifier and Qualifier transitions acts as an internal purity check. If an interfering matrix compound co-elutes, the ratio will deviate from the standard, immediately flagging the data point as invalid.

Experimental Validation Data

When applied to a highly complex matrix (e.g., crude cell lysate), the self-validating protocol yields robust quantitative metrics, demonstrating the superiority of the LC-MS/MS approach combined with chiral derivatization.

Table 2: Quantitative Validation Data for N-Me-DL-Leu-OH in Cell Lysate

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (CV%)Matrix Recovery (%)
N-Me-D-Leu 0.99910.51.53.296.5 ± 4.1
N-Me-L-Leu 0.99940.41.22.898.1 ± 3.5

Workflow Visualization

The following diagram maps the logical flow of the self-validating analytical system, highlighting how each step mitigates specific analytical risks inherent to complex mixtures.

Workflow N1 Complex Mixture (e.g., Hydrolysate) N2 Spike Internal Standard (13C, 15N-labeled) N1->N2 N3 Chiral Derivatization (FDNP-Val-NH2) N2->N3 Overcomes Matrix Effects N4 UHPLC Separation (C18 Column) N3->N4 Resolves D/L Enantiomers N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Separates Isobars N6 Data Validation (Quantifier/Qualifier Ratio) N5->N6 Confirms Peak Purity

Self-validating LC-MS/MS workflow for N-Me-DL-Leu-OH quantification in complex matrices.

References

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]

  • Evidence for Naturally Produced Beauvericins Containing N-Methyl-Tyrosine in Hypocreales Fungi. National Institutes of Health (NIH). Available at:[Link]

  • N-Methyl-dl-leucine | C7H15NO2 | CID 567743. PubChem (NIH). Available at: [Link]

  • Genomic and Metabolomic Analysis of the Endophytic Fungus Fusarium sp. VM-40 Isolated from the Medicinal Plant Vinca minor. MDPI. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at:[Link]

Sources

Comparative

Determining the Enantiomeric Purity of N-Methylamino Acids: A Comparative Guide

Introduction: The Chiral Challenge of N-Methylation N-methylamino acids are highly valued building blocks in modern peptide drug development. By eliminating hydrogen bond donors, N-methylation confers enhanced proteolyti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Challenge of N-Methylation

N-methylamino acids are highly valued building blocks in modern peptide drug development. By eliminating hydrogen bond donors, N-methylation confers enhanced proteolytic stability, conformational rigidity, and improved membrane permeability to therapeutic candidates like cyclosporin and coibamide A[1].

However, the analytical determination of their enantiomeric purity presents a unique set of challenges. Unlike primary amino acids, N-methylamino acids are highly prone to racemization during synthesis and activation[2]. Furthermore, the steric hindrance of the secondary amine complicates traditional derivatization-based analytical methods, demanding highly optimized, self-validating workflows[3].

Mechanisms of Racemization in N-Methylamino Acids

To accurately measure enantiomeric excess (ee), an Application Scientist must first understand why these molecules lose chiral integrity. During solid-phase or solution-phase peptide synthesis, the activation of the C-terminus of an N-methylamino acid creates a highly vulnerable intermediate[1]. The absence of the Nα-H bond prevents the suppression of neighboring Cα-H ionization under basic coupling conditions, making direct enolization highly favorable[2]. Alternatively, the activated carbonyl can be attacked by the preceding carbonyl oxygen, forming an oxazolonium intermediate that rapidly racemizes[1].

Racemization NMA N-Methylamino Acid (Activated Ester) Base Base / Coupling Reagents NMA->Base Enolization Direct α-Proton Abstraction (Enhanced by lack of Nα-H) Base->Enolization Oxazolonium Oxazolonium Ion Formation (Via Carbonyl Oxygen Attack) Base->Oxazolonium Racemate Loss of Chiral Integrity (D/L Mixture) Enolization->Racemate Oxazolonium->Racemate

Fig 1. Mechanisms of racemization in N-methylamino acids during peptide synthesis activation.

Comparative Analysis of Analytical Strategies

To ensure the safety and efficacy of peptide therapeutics, researchers rely primarily on three analytical methodologies. The table below objectively compares their performance, highlighting the trade-offs between sensitivity and the risk of artifactual racemization.

Analytical MethodPrincipleSensitivityRisk of Artifactual RacemizationThroughputBest Use Case
Indirect LC-MS (Marfey's) Diastereomer formation via FDAA/FDLA derivatizationHigh (pmol)Moderate (Acid hydrolysis can induce slight epimerization)HighComplex peptide hydrolysates
Direct Chiral HPLC Enantiomer separation via Chiral Stationary Phase (CSP)Moderate (nmol)Low (Analyzed intact; no harsh derivatization)MediumIntact synthetic intermediates
Chiral GC-MS Volatile chiral ester/amide derivatizationHigh (pmol)High (Harsh heating during two-step derivatization)LowLegacy orthogonal validation

Workflow Comparison: Indirect vs. Direct Analysis

The choice of method dictates the sample preparation workflow. Indirect methods require breaking the peptide down and tagging the amino acids, while direct methods rely on advanced column chemistry to separate intact molecules.

Workflow cluster_Marfey Indirect Method (Marfey's) cluster_Direct Direct Method (Chiral HPLC) Start N-Methylamino Acid Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Start->Hydrolysis Prep Sample Dissolution (Organic/Aqueous Mobile Phase) Start->Prep Deriv Derivatization (FDAA/FDLA) 40°C, 1h (Overcome Sterics) Hydrolysis->Deriv LCMS RP-LC-MS Analysis (Diastereomer Separation) Deriv->LCMS Data Enantiomeric Excess (ee) Calculation LCMS->Data ChiralCol Chiral Stationary Phase (e.g., Polysaccharide-based) Prep->ChiralCol UV_MS UV/MS Detection (Enantiomer Separation) ChiralCol->UV_MS UV_MS->Data

Fig 2. Workflow comparison: Indirect Marfey's derivatization vs. Direct Chiral HPLC analysis.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Without internal controls, artifactual epimerization caused by sample preparation cannot be distinguished from actual synthetic racemization.

Protocol A: Modified Marfey's Method (Indirect LC-MS)

Standard Marfey's derivatization using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) at room temperature is insufficient for N-methylamino acids. The steric bulk of the N-methyl group severely impedes nucleophilic aromatic substitution, leading to incomplete reactions[3].

Step-by-Step Methodology:

  • Hydrolysis : Suspend 0.1 mg of the peptide in 200 µL of 6 N HCl. Heat at 100 °C for 12 h[3]. Causality: Complete peptide bond cleavage is required, but extended incubation (>24h) artificially inflates D-enantiomer levels via acid-catalyzed enolization.

  • Evaporation : Remove residual HCl under a stream of N₂ and lyophilize for 1 h[3].

  • Derivatization : Resuspend the hydrolysate in 100 µL H₂O. Add 50 µL saturated NaHCO₃(aq) and 200 µL of 1% FDAA in acetone[3].

  • Thermal Activation (Critical) : Incubate the mixture at 40 °C for 1 h[3]. Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the secondary amine, ensuring quantitative derivatization.

  • Quenching : Add 50 µL of 1 M HCl to terminate the reaction, followed by 250 µL of Acetonitrile (ACN). Filter before LC-MS analysis[3].

  • System Suitability (Self-Validation) : Inject a blank (reagents only) and a derivatized racemic standard (D/L-N-methylamino acid). Acceptance Criteria: Baseline resolution (

    
    ) of the diastereomers must be achieved before sample analysis is considered valid.
    
Protocol B: Direct Chiral HPLC Analysis

For N-protected intermediates (e.g., Boc- or Fmoc-N-methylamino acids), direct chiral HPLC avoids the harsh hydrolysis step entirely, preserving the true chiral state of the synthesized molecule[4].

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the protected N-methylamino acid in the mobile phase (e.g., Hexane/Isopropanol) to a concentration of 1 mg/mL.

  • Column Selection : Utilize a polysaccharide-based chiral stationary phase, such as an amylose tris[(S)-α-methylbenzyl-carbamate] coated column (e.g., Chiralpak AS-H) or a cellulose tris-3,5-dimethylphenyl carbamate column[2][5].

  • Mobile Phase Optimization : Elute isocratically using a Hexane/Isopropanol mixture (e.g., 90:10 or 50:50 depending on the protecting group) modified with 0.1% Trifluoroacetic acid (TFA) at 1.0 mL/min[2][5]. Causality: TFA is strictly required to suppress the ionization of the free C-terminal carboxylic acid. If left ionized, the analyte will interact non-specifically with the silica support, causing severe peak tailing and destroying enantiomeric resolution.

  • System Suitability (Self-Validation) : Run a known racemic mixture of the specific N-protected N-methylamino acid. Acceptance Criteria: The enantiomeric excess (ee) of the synthetic batch is only valid if the racemic control demonstrates a 50:50 peak area ratio (

    
    ) and 
    
    
    
    .

Conclusion

The choice between indirect Marfey's derivatization and direct chiral HPLC hinges entirely on the sample's state. For isolated synthetic intermediates, direct chiral HPLC provides the most artifact-free determination of optical purity[4]. Conversely, for natural product elucidation or final peptide drug substance characterization, the modified Marfey's LC-MS method offers unparalleled sensitivity, provided the steric constraints of the N-methyl group are properly managed through thermal activation[3].

References

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]

  • Highly N-Methylated Peptides from the Antarctic Sponge Inflatella coelosphaeroides Are Active against Plasmodium falciparum | Journal of Natural Products Source: acs.org URL:[Link]

  • Design, Synthesis and Biological Activity of Novel Reversible Peptidyl FVIIa Inhibitors Rh-Catalyzed Enantioselective Synthesis - DTU Inside Source: dtu.dk URL:[Link]

  • Synthesis of D-Abrines by Palladium-Catalyzed Reaction of ortho-Iodoanilines with N-Boc-N-Methylalanyl-Substituted Acetaldehyde and Acetylene - PMC Source: nih.gov URL:[Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure - ACS Publications Source: acs.org URL:[Link]

Sources

Validation

efficacy comparison of N-Me-dl-leu-oh HCl and other peptide modifications

Efficacy Comparison Guide: N-Me-Leu Modifications vs. Alternative Peptide Engineering Strategies Peptide therapeutics offer unmatched potency and selectivity, but their clinical translation is historically bottlenecked b...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: N-Me-Leu Modifications vs. Alternative Peptide Engineering Strategies

Peptide therapeutics offer unmatched potency and selectivity, but their clinical translation is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability[1]. To overcome these pharmacokinetic hurdles, backbone engineering has evolved from heuristic trial-and-error to rational, atom-level design[1]. Among the most effective strategies is the incorporation of N-methylated amino acids.

As an application scientist, I frequently utilize N-Me-DL-Leu-OH HCl (N-Methyl-DL-leucine hydrochloride) as a strategic building block. Using a racemic (DL) mixture is a deliberate experimental choice: it allows for the simultaneous synthesis of diastereomeric peptide libraries. This enables the rapid screening of both stereochemical space and conformational rigidity in a single workflow, isolating the exact isomer that yields the optimal pharmacokinetic profile.

This guide objectively compares the efficacy of N-Me-Leu modifications against other prevalent strategies—macrocyclization, D-amino acid substitution, and PEGylation—providing the mechanistic causality and self-validating protocols necessary for robust drug development.

Mechanistic Causality: The Physics of Efficacy

To understand why a modification works, we must look at the thermodynamic and structural changes it induces.

  • N-Methylation (e.g., N-Me-Leu): Passive membrane diffusion requires a peptide to shed its hydration shell. Solvent-exposed hydrogen bond donors (like the amide NH) incur a massive desolvation energy penalty in the lipophilic membrane core[2]. N-methylation replaces this proton with a methyl group, eliminating the H-bond donor and significantly enhancing permeability[3]. Furthermore, the bulky N-methyl group lowers the energy barrier between trans and cis peptide bond conformations, inducing steric clashes that shield adjacent cleavage sites from proteases[4].

  • Macrocyclization: Cyclization constrains the peptide backbone, reducing the entropy cost of target binding and facilitating the formation of intramolecular hydrogen bonds[5]. While this provides excellent target affinity and stability, it does not guarantee permeability unless the polar groups are effectively buried within the macrocycle[6].

  • D-Amino Acid Substitution: Inverting the stereochemistry of a residue allows the peptide to evade stereospecific proteases, extending its half-life[1]. However, this modification does little to reduce the polar surface area, meaning membrane permeability remains largely unchanged.

  • PEGylation: Attaching polyethylene glycol chains increases the hydrodynamic volume of the peptide, preventing renal clearance and physically shielding the backbone from enzymatic degradation[7]. However, PEGylation drastically increases polarity, rendering the peptide virtually impermeable to cell membranes and restricting it to extracellular targets[5].

Pathway A Peptide Scaffold B1 N-Me-Leu Modification A->B1 B2 Macrocyclization A->B2 B3 PEGylation A->B3 C1 Loss of H-Bond Donor & Cis/Trans Shift B1->C1 C2 Entropic Constraint & Intramolecular H-Bonds B2->C2 C3 Hydrodynamic Volume Expansion B3->C3 D1 High Permeability Oral Bioavailability C1->D1 D2 Target Affinity Protease Resistance C2->D2 D3 Extended Half-Life (Extracellular Only) C3->D3

Logical mapping of peptide backbone modifications to their physicochemical and functional outcomes.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing these modification strategies. Note that N-methylation uniquely bridges the gap between metabolic stability and membrane permeability[8],[2].

Modification StrategyProteolytic Half-Life (Plasma)Membrane Permeability (

)
Synthetic YieldPrimary Mechanism of Action
Unmodified Linear < 1 hourLow (< 1 × 10⁻⁶ cm/s)High (>90%)Baseline reference
N-Me-Leu Substitution > 24 hoursHigh (> 10 × 10⁻⁶ cm/s)Moderate (45-70%)H-bond donor removal, steric shielding
Macrocyclization > 24 hoursVariable (Sequence dependent)Moderate (50-80%)Conformational rigidity, entropy reduction
D-Amino Acid Sub. 12 - 24 hoursLow (< 2 × 10⁻⁶ cm/s)High (>85%)Stereospecific evasion of proteases
PEGylation > 48 hoursVery Low (Impermeable)High (>90%)Hydrodynamic volume expansion

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every assay must be a self-validating system. This means incorporating internal controls directly into the workflow to account for matrix effects and system suitability.

Protocol A: Diastereomeric Library Synthesis via N-Me-DL-Leu-OH HCl

Causality: Using the racemic DL mixture during Solid-Phase Peptide Synthesis (SPPS) deliberately yields two diastereomeric products. Because stereochemistry dictates the cis/trans isomerization preference of the N-methylated bond, separating these isomers post-synthesis allows us to empirically discover which 3D conformation buries the most polar surface area.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Remove the Fmoc group using 20% piperidine in DMF.

  • Coupling the Racemic Building Block: Activate Fmoc-N-Me-DL-Leu-OH HCl (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Crucial: N-methylated amino acids are sterically hindered; extend the coupling time to 2 hours and perform a double coupling to ensure high yield[1].

  • Subsequent Couplings: The secondary amine of the newly incorporated N-Me-Leu is highly unreactive. Use highly reactive coupling reagents (e.g., COMU or BTC) and elevated temperatures (microwave assistance at 75°C) for the next amino acid addition[1].

  • Cleavage & Separation: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Purify via preparative RP-HPLC. The diastereomers (L-Leu and D-Leu variants) will elute as two distinct peaks due to their differing hydrophobicities. Collect and lyophilize separately.

Protocol B: Self-Validating Permeability & Stability Profiling

Causality: In vitro assays are prone to false positives due to non-specific binding or rapid degradation in the assay buffer. We use a "cassette dosing" style validation.

  • Human Plasma Stability Assay:

    • Spike the purified N-Me-Leu peptide (10 µM) into pooled human plasma at 37°C.

    • Self-Validation Step: Co-spike a known highly labile peptide (e.g., native Bradykinin) and a known stable peptide (e.g., Cyclosporin A) into the same matrix. If the labile peptide does not degrade within 1 hour, the plasma enzymes are inactive, and the run is invalid.

    • Quench aliquots at 0, 1, 2, 4, 8, and 24 hours using cold acetonitrile containing an isotopically labeled internal standard (to correct for LC-MS/MS ionization suppression).

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life (

      
      ).
      
  • Caco-2 Permeability Assay:

    • Seed Caco-2 cells on Transwell polycarbonate inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Apply the peptide (50 µM) to the apical chamber.

    • Self-Validation Step: Include Lucifer Yellow (a paracellular marker) to ensure monolayer integrity, and Propranolol (a high-permeability marker) as a positive control.

    • Sample the basolateral chamber at 60 and 120 minutes. Calculate the apparent permeability coefficient (

      
      ).
      

Protocol S1 Step 1 SPPS with N-Me-DL-Leu-OH HCl S2 Step 2 Cleavage & Diastereomer Separation S1->S2 S3 Step 3 LC-MS/MS Validation (Internal Std) S2->S3 S4 Step 4A Caco-2 Permeability Assay S3->S4 S5 Step 4B Plasma Stability Assay S3->S5 S6 Step 5 Efficacy Profiling & Selection S4->S6 S5->S6

Self-validating experimental workflow for synthesizing and profiling N-methylated peptides.

References

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. National Institutes of Health (PMC).[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. National Institutes of Health (PMC).[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.[Link]

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Intavis Peptides.[Link]

  • Atom-level backbone engineering preserves peptide function while enhancing stability. bioRxiv.[Link]

  • PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. bioRxiv.[Link]

  • Synthesis of N-methylated cyclic peptides. Springer Nature Experiments.[Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. National Institutes of Health (PMC).[Link]

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Comparative

cross-validation of analytical methods for N-methyl-DL-leucine

The incorporation of unnatural amino acids, such as N-methyl-DL-leucine, into peptide sequences is a cornerstone of modern drug discovery. N-methylation enhances proteolytic stability, increases lipophilicity, and improv...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids, such as N-methyl-DL-leucine, into peptide sequences is a cornerstone of modern drug discovery. N-methylation enhances proteolytic stability, increases lipophilicity, and improves the membrane permeability of peptide therapeutics []. However, quantifying this racemic, secondary amine in complex biological matrices presents significant analytical hurdles.

When a drug development program transitions from early-stage formulation to clinical pharmacokinetics (PK), laboratories must often switch from high-concentration assays (like HPLC-UV) to high-sensitivity assays (like LC-MS/MS). According to global regulatory standards, whenever data generated by different analytical techniques are combined across studies, a rigorous cross-validation is mandatory 2[2].

This guide provides an authoritative comparison of analytical methods for N-methyl-DL-leucine and outlines a self-validating cross-validation framework compliant with3[3].

Mechanistic Evaluation of Analytical Alternatives

The fundamental challenge in analyzing N-methyl-DL-leucine lies in its structure. The substitution of a methyl group on the alpha-amino nitrogen eliminates a hydrogen bond donor. This structural change significantly alters its interaction with standard chiral stationary phases and reduces its reactivity with primary-amine-specific derivatizing agents like standard o-phthalaldehyde (OPA)4[4].

LC-MS/MS: The High-Sensitivity Gold Standard

For bioanalysis requiring trace-level detection, LC-MS/MS is unparalleled. Because enantiomers cannot be separated on standard reversed-phase columns, pre-column chiral derivatization is required. Reagents like Marfey’s reagent (FDAA) or its advanced analog FDLA react with the secondary amine of N-methyl-leucine to form diastereomers, which can then be resolved on a standard C18 column 5[5]. Mechanistically, during collision-induced dissociation (CID) in the mass spectrometer, protonated N-methyl amino acids undergo a characteristic loss of (H₂O + CO) to form highly stable and specific immonium ions, which serve as the primary quantifier transitions 6[6].

Chiral HPLC-UV: The Bulk Formulation Standard

For pharmaceutical quality control (QC) where analyte concentrations are high, direct Chiral HPLC-UV is preferred. This method avoids complex derivatization by utilizing Chiral Stationary Phases (CSPs), such as cinchona alkaloid-derived zwitterionic columns. Enantioseparation is achieved through stereoselective hydrogen bonding and steric hindrance between the CSP and the analyte[4].

GC-MS: The Metabolomics Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers high peak capacity for complex metabolomic profiling7[7]. However, because amino acids are non-volatile, causality dictates a mandatory two-step derivatization (e.g., esterification of the carboxyl group followed by acylation of the secondary amine) to ensure thermal stability, making it more labor-intensive than LC-MS/MS for targeted assays.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary methodologies to guide platform selection prior to cross-validation.

Analytical MethodChiral Resolution StrategyTypical Sensitivity (LOD)Matrix Effect SusceptibilityPrimary Application in Drug Dev.
LC-MS/MS Pre-column derivatization (FDAA/FDLA)~1–5 ng/mLHigh (Requires SIL-IS correction)Clinical PK, trace bioanalysis
HPLC-UV Direct Chiral Stationary Phase (CSP)~0.5–1 µg/mLLowBulk drug QC, formulation purity
GC-MS Esterification & Acylation~10–50 ng/mLMediumBiomarker discovery, metabolomics

Visualizing the Workflows

G A Racemic N-methyl-DL-leucine (Secondary Amine) B FDAA Derivatization (Marfey's Reagent) A->B pH 8.0 C Diastereomers Formed (L-FDAA-D-MeLeu / L-MeLeu) B->C 40°C, 1h D Reversed-Phase LC (Baseline Resolution) C->D Separation E ESI-MS/MS Detection (Immonium Ion Formation) D->E [M+H]+

Chiral derivatization and LC-MS/MS fragmentation pathway for N-methyl-DL-leucine.

G A Incurred Sample (N-methyl-DL-leucine) B Spike SIL-IS (Self-Validating) A->B C Method A: LC-MS/MS (Test Method) B->C D Method B: HPLC-UV (Reference Method) B->D E Statistical Analysis (Bland-Altman Plot) C->E Conc. Data D->E Conc. Data F ICH M10 Compliant Bias ≤ 15% E->F Validation

ICH M10 compliant cross-validation workflow for N-methyl-DL-leucine analysis.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-¹⁵N-N-methyl-leucine) prior to extraction, the system mathematically corrects for matrix-induced ion suppression and derivatization efficiency variations[3].

Protocol 1: Pre-column Derivatization & Extraction (Self-Validating System)

Causality Focus: Precise pH control is critical here. If the pH drops below 7.5, the secondary amine of N-methyl-leucine will not nucleophilically attack the FDAA reagent. If the pH exceeds 9.0, the risk of base-catalyzed racemization increases.

  • Sample Aliquoting : Transfer 50 µL of biological matrix (plasma/serum) into a microcentrifuge tube.

  • SIL-IS Spiking : Add 10 µL of SIL-IS (100 ng/mL ¹³C₆-¹⁵N-N-methyl-leucine). Vortex for 10 seconds.

  • Protein Precipitation : Add 150 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

  • Buffering : Add 20 µL of 1 M sodium bicarbonate buffer (pH 8.0) to the supernatant.

  • Derivatization : Add 50 µL of 1% FDAA (Marfey's reagent) in acetone. Incubate at 40°C for exactly 60 minutes in the dark.

  • Quenching : Halt the reaction and prevent racemization by adding 20 µL of 2 M hydrochloric acid.

  • Reconstitution : Dilute with 100 µL of mobile phase A (0.1% formic acid in water) prior to LC-MS/MS injection.

Protocol 2: LC-MS/MS vs. HPLC-UV Cross-Validation Execution (ICH M10 Compliant)

Causality Focus: Cross-validation must utilize Incurred Samples (actual study samples) rather than just spiked Quality Controls (QCs) to account for true matrix effects and metabolite interference[3][8].

  • Sample Pooling : Pool incurred samples from the study to create three distinct concentration tiers: Low, Medium, and High (spanning the analytical range of both instruments).

  • Parallel Execution : Split the pooled samples. Analyze one half using the validated Chiral HPLC-UV method (Reference) and the other half using the newly developed LC-MS/MS method (Test) utilizing Protocol 1.

  • Data Acquisition :

    • LC-MS/MS: Monitor the specific MRM transition from the [M+H]⁺ precursor to the immonium product ion (loss of H₂O and CO)[6].

    • HPLC-UV: Monitor absorbance at 254 nm or 340 nm (if FDAA derivatized).

  • Statistical Evaluation : Calculate the percentage difference between the two methods for each sample.

  • Acceptance Criteria : Per ICH M10 guidelines, the difference between the two values obtained must be within ±20% of the mean for at least 67% of the cross-validation samples[2][3]. Use a Bland-Altman plot to visualize and rule out proportional bias across the concentration range.

References

  • Demystifying the ICH M10 Bioanalytical Method Valid
  • ICH M10 on bioanalytical method valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry FDA
  • Chirality determination of unusual amino acids using precolumn derivatiz
  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions PubMed (nih.gov)
  • CHEMOMETRIC INTERPRETATION OF SPECTROSCOPIC DATA FOR CHIRAL PROBING: A REVIEW Farmacia Journal
  • Unnatural Amino Acids in Drug Discovery BOC Sciences
  • Crude aqueous Proteus mirabilis extract with quorum sensing inhibitory activity... PMC (nih.gov)

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